N-Benzyl-2-chloro-9H-purin-6-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2-chloro-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBYBPPNNHJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444807 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39639-47-9 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-Benzyl-2-chloro-9H-purin-6-amine" synthesis pathway
An In-depth Technical Guide to the Synthesis of N-Benzyl-2-chloro-9H-purin-6-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the development of pharmacologically active molecules, most notably cyclin-dependent kinase inhibitors such as Olomoucine.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical analysis of the experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of Substituted Purines
Purines are fundamental heterocyclic compounds essential for numerous biological processes, forming the backbone of DNA and RNA and participating in cellular signaling and energy metabolism.[3][4][5] Synthetic modification of the purine scaffold has been a cornerstone of medicinal chemistry, leading to the development of potent antiviral, anticancer, and anti-inflammatory agents.[6]
This compound (CAS No. 39639-47-9) is a disubstituted purine derivative of significant interest. Its primary value lies in its role as a direct precursor to compounds that modulate enzyme activity, particularly in the kinase family. The strategic placement of a chloro group at the C2 position and a benzylamine group at the C6 position provides a versatile platform for further chemical elaboration.
The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and widely adopted method for synthesizing this compound is a direct nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 2,6-dichloropurine with benzylamine.
Mechanistic Rationale and Regioselectivity
The purine ring is an electron-deficient system, making it susceptible to attack by nucleophiles, especially when substituted with strong electron-withdrawing groups like chlorine. The reaction proceeds through a Meisenheimer-type intermediate.
A critical aspect of this synthesis is the high regioselectivity of the substitution. Benzylamine preferentially attacks the C6 position over the C2 position of the 2,6-dichloropurine ring. This selectivity is attributed to the greater electron deficiency and steric accessibility of the C6 carbon, making it the more electrophilic site for nucleophilic attack. Studies on the reactivity of 2,6-dichloropurine ribonucleosides confirm that substitution occurs selectively at the C6 position.[7] The reaction is facilitated by a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product.
Below is a diagram illustrating the SNAr mechanism for this synthesis.
Caption: The SNAr mechanism for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a robust and high-yielding procedure adapted from established literature.[1]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |
| 2,6-Dichloropurine | 189.00 | 5451-40-1 | Starting material |
| Benzylamine | 107.15 | 100-46-9 | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 121-44-8 | Base, HCl scavenger |
| n-Butanol | 74.12 | 71-36-3 | Solvent |
| Water (H₂O) | 18.02 | 7732-18-5 | For washing |
| Methanol (MeOH) | 32.04 | 67-56-1 | For washing |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2,6-dichloropurine (0.52 mmol, 1.0 equiv.) in 3 mL of n-butanol.
-
Addition of Reagents: To the suspension, add benzylamine (0.52 mmol, 1.0 equiv.) followed by triethylamine (0.79 mmol, 1.5 equiv.) sequentially at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60 °C with vigorous stirring. The reaction is typically complete within 15 minutes, often indicated by the formation of a precipitate.
-
Product Isolation: Upon completion, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with water (20 mL) and then methanol (10 mL) to remove unreacted starting materials and triethylamine hydrochloride salt.
-
Drying: Dry the purified product in a vacuum oven or air-dry overnight to yield this compound as an off-white solid. A typical yield for this procedure is approximately 95%.[1]
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry | ||
| 2,6-Dichloropurine | 1.0 equiv. | Limiting reagent |
| Benzylamine | 1.0 equiv. | Prevents potential disubstitution |
| Triethylamine | 1.5 equiv. | Excess ensures complete neutralization of HCl |
| Conditions | ||
| Solvent | n-Butanol | Good solubility for reactants; appropriate boiling point |
| Temperature | 60 °C | Provides sufficient energy to overcome activation barrier without promoting side reactions |
| Reaction Time | 15 minutes | The reaction is rapid and efficient |
| Outcome | ||
| Yield | ~95% | Highly efficient transformation |
| Product Form | Off-white solid | Crystalline product precipitates from the reaction mixture |
Product Characterization and Validation
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The data provided below is consistent with reported values for this compound.[1]
Physicochemical and Spectroscopic Data
| Analysis Method | Result | Interpretation |
| Melting Point | 262 °C | Sharp melting point indicates high purity |
| Mass Spec. (EI/MS) | m/z 259 (M+), 106 (100%), 91 | Molecular ion peak confirms the molecular weight. The base peak at 106 corresponds to the [C₆H₅CH₂NH₂]⁺ fragment, and 91 to the tropylium cation [C₇H₇]⁺. |
| ¹H NMR (DMSO-d₆) | δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, 2H) | Signals correspond to the purine C8-H, the five phenyl protons of the benzyl group, and the benzylic CH₂ protons, respectively. |
| ¹³C NMR (DMSO-d₆) | δ 155.0, 153.1, 150.7, 140.2, 139.6, 128.5, 127.5, 127.0, 118.1, 43.4 | Confirms the carbon framework of the molecule, including the purine and benzyl carbons. |
Overall Synthesis and Analysis Workflow
The entire process, from starting materials to the fully characterized product, can be visualized as a streamlined workflow.
Caption: Workflow diagram for the synthesis and validation of the target compound.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution of 2,6-dichloropurine is a highly efficient, rapid, and high-yielding process. The reaction's success hinges on the inherent electrophilicity of the purine C6 position and the use of a base to drive the reaction to completion. The straightforward precipitation and washing procedure provides a product of high purity, readily verified by standard analytical techniques. This robust protocol offers a reliable and scalable method for producing a valuable intermediate essential for the synthesis of advanced purine-based therapeutics.
References
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Purine de novo Synthesis - Mechanisms and Clinical Implications. ResearchGate. Available from: [Link]
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A New View into the Regulation of Purine Metabolism – The Purinosome. National Institutes of Health (NIH). Available from: [Link]
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Purine Synthesis. Microbe Notes. Available from: [Link]
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BIOSYNTHESIS OF PURINE NUCLEOTIDES. eGyanKosh. Available from: [Link]
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Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Benzyl-2-chloro-9H-purin-6-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-Benzyl-2-chloro-9H-purin-6-amine, a substituted purine derivative of significant interest in biomedical research. The document details its chemical and physical properties, provides a validated synthesis protocol, explores its primary mechanism of action as a cyclin-dependent kinase (CDK) inhibitor, and outlines standard analytical methods for its characterization. This guide is intended for researchers, chemists, and drug development professionals engaged in oncology, cell biology, and medicinal chemistry.
Introduction and Chemical Identity
This compound, also known as 2-Chloro-6-(benzylamino)purine, is a synthetic purine analogue. Its structure is characterized by a purine core with a chlorine atom at the C2 position and a benzylamine group at the C6 position. This substitution pattern is critical to its biological activity, positioning it as an important intermediate in the synthesis of more complex molecules like Olomoucine, a well-known CDK inhibitor.[1][2] Its primary utility in a research context is as a tool compound for studying cell cycle regulation and as a scaffold for the development of novel therapeutic agents.
Core Chemical Identifiers:
-
Chemical Name: this compound
-
Synonyms: 2-Chloro-6-(benzylamino)purine, 2-Chloro-N-(phenylmethyl)-1H-purin-6-amine
-
Chemical Structure:
Physicochemical Properties
The physical and chemical characteristics of a compound are foundational to its application in experimental settings, dictating its handling, storage, and formulation. This compound is typically supplied as a white to off-white solid.[4]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| Physical Appearance | White to off-white solid/powder | [4] |
| Melting Point | 239-241 °C; 262 °C | [1][2] |
| Boiling Point | 509.7 °C at 760 mmHg (Predicted) | [1] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | [1][2][4] |
| Density | 1.495 g/cm³ (Predicted) | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| LogP | 2.69-2.9 | [1] |
Stability and Storage: For optimal stability, the compound should be stored under an inert gas atmosphere (e.g., Nitrogen or Argon) at refrigerated temperatures (2–8 °C).[1][2] This precaution minimizes degradation from atmospheric moisture and oxygen, ensuring the integrity of the material for long-term experimental use.
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This well-established method provides a high yield and a straightforward purification process. The causality behind this choice of reaction is the high reactivity of the chlorine atom at the C6 position of the purine ring towards nucleophilic attack, which is more facile than substitution at the C2 position.
Synthesis Protocol
This protocol describes the reaction of 2,6-dichloropurine with benzylamine.
Materials and Reagents:
-
2,6-Dichloropurine (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
n-Butanol (solvent)
-
Water (for washing)
-
Methanol (for washing)
Step-by-Step Methodology:
-
Reaction Setup: Suspend 2,6-dichloropurine (e.g., 0.52 mmol) in n-butanol (e.g., 3 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Sequentially add benzylamine (1.0 eq, 0.52 mmol) and triethylamine (1.5 eq, 0.79 mmol) to the suspension.[2] Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for approximately 15 minutes.[2] The relatively short reaction time is indicative of the favorable kinetics of the C6 substitution.
-
Work-up and Isolation: Upon completion, a precipitate will form. Allow the mixture to cool to room temperature.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water (e.g., 20 mL) and then cold methanol (e.g., 10 mL) to remove unreacted starting materials and salts.[2]
-
Drying: Dry the final product in air or under vacuum overnight to yield this compound as an off-white solid.[2] This procedure typically results in a high yield (approx. 95%).[2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
The primary pharmacological interest in this compound and its derivatives lies in their ability to inhibit cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of protein kinases that are essential for regulating the cell cycle, transcription, and other key cellular processes.[5] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]
Inhibition of Cyclin-Dependent Kinases
Substituted purines, such as this compound, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression.[7][8] This action typically leads to cell cycle arrest, most commonly at the G1/S or G2/M transitions, and can ultimately induce apoptosis.[5]
The benzyl group at the C6 position and the chlorine at C2 are critical moieties that can be further modified to enhance potency and selectivity for specific CDK isoforms (e.g., CDK1, CDK2, CDK4/6).[8][9] For example, derivatives of this compound have been developed to achieve thousands-fold selectivity for CDK2 over CDK1, which is crucial for minimizing off-target effects.[7][8]
Cell Cycle Regulation Pathway
The diagram below illustrates the canonical cell cycle pathway and the point of intervention for CDK inhibitors. CDK4/6 and CDK2 are critical for the G1-S phase transition. They phosphorylate the Retinoblastoma (Rb) protein, which then releases the E2F transcription factor, allowing for the expression of genes necessary for DNA replication.[6] Inhibition of these CDKs maintains Rb in its active, hypophosphorylated state, thereby blocking cell cycle progression.
Caption: Mechanism of cell cycle arrest by purine-based CDK inhibitors.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a self-validating system of analytical techniques is employed. This is critical for the reproducibility of experimental results.
Table 2: Analytical Characterization Data
| Technique | Method and Expected Results |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, J = 6 Hz, 2H). The signals correspond to the purine proton, the five protons of the benzyl ring, and the two methylene protons, respectively.[2] |
| ¹³C NMR | (100 MHz, DMSO-d₆): δ 155.0, 153.1, 150.7, 140.2, 139.6, 128.5, 127.5, 127.0, 118.1, 43.4. These shifts are characteristic of the carbon atoms in the purine and benzyl structures.[2] |
| Mass Spec. | EI/MS m/z: 259 (M+). The molecular ion peak confirms the compound's molecular weight.[2] |
| HPLC | Purity is typically assessed using reverse-phase HPLC with UV detection. A single major peak indicates high purity (often >95-97%). |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling this compound and its parent compound, 6-Benzylaminopurine.
-
Hazard Statements: The compound is classified as harmful if swallowed.[10][11] It may cause skin and serious eye irritation and may cause respiratory irritation.[10] There is also suspicion of damaging fertility or the unborn child.[11][12]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11]
-
Handling: Avoid breathing dust.[10] Wash hands thoroughly after handling.[11][13] Do not eat, drink, or smoke in the work area.[11]
-
Spills: In case of a spill, avoid dust generation. Collect the material dry and dispose of it as hazardous waste.
-
Conclusion
This compound is a valuable molecule in the field of medicinal chemistry and cell biology. Its straightforward synthesis, well-defined physicochemical properties, and established role as a CDK inhibitor scaffold make it an essential tool for research into cell cycle control and for the development of next-generation anticancer therapeutics. This guide provides the core technical information required for its effective and safe use in a research setting.
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This compound . LookChem. [Link]
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This compound | CAS#:39639-47-9 . Chemsrc. [Link]
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Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines . PubMed. [Link]
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Organic Syntheses Procedure . Organic Syntheses. [Link]
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Safety Data Sheet - 6-Benzylaminopurine . ChemSupply Australia. [Link]
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Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor . PubMed. [Link]
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Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines . National Institutes of Health (NIH). [Link]
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9-benzyl-2-chloro-6-methyl-9H-purine . ChemSynthesis. [Link]
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N-Benzyl-9-isopropyl-9H-purin-6-amine . ResearchGate. [Link]
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Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action . National Institutes of Health (NIH). [Link]
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Safety Data Sheet: 6-Benzylaminopurine . Chemos GmbH & Co.KG. [Link]
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Synthesis of benzylic amines . Organic Chemistry Portal. [Link]
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CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought . National Institutes of Health (NIH). [Link]
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Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE . Organic Syntheses. [Link]
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"N-Benzyl-2-chloro-9H-purin-6-amine" mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of N-Benzyl-2-chloro-9H-purin-6-amine
Authored by a Senior Application Scientist
Preamble: Unveiling the Therapeutic Potential of a Substituted Purine
In the landscape of medicinal chemistry and drug discovery, purine analogs represent a cornerstone of innovation, given their inherent biological relevance as components of DNA, RNA, and vital signaling molecules.[1] this compound, a synthetic purine derivative, has emerged as a compound of significant interest. Its structural architecture, featuring a purine core substituted with a chlorine atom at the C2 position, an amino group at C6, and a benzyl group at the N9 position, positions it as a promising candidate for therapeutic development.[1] This guide provides a comprehensive exploration of the core mechanism of action of this compound, grounded in scientific literature and established experimental validation protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's biological activity.
Molecular Profile and Synthesis Overview
This compound (CAS No: 39639-47-9) is a purine derivative with the molecular formula C₁₂H₁₀ClN₅.[2][3] It is classified as a chloropurine and is often synthesized for research purposes.[4] The synthesis of this compound can be achieved through the condensation of 2,6-dichloropurine with benzylamine.[3] Notably, it serves as a key intermediate in the synthesis of Olomoucine, a well-characterized purine derivative known to inhibit cyclin-dependent kinases (CDKs) and induce G1 arrest in the cell cycle.[3][5] This synthetic lineage provides a crucial initial insight into its potential mechanism of action.
Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
The primary mechanism of action of this compound is believed to be the inhibition of cyclin-dependent kinases (CDKs).[4] CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the progression of the cell cycle. The activity of these kinases is dependent on their association with regulatory protein subunits called cyclins. Different cyclin-CDK complexes are activated at specific phases of the cell cycle, phosphorylating downstream target proteins to drive the cell from one phase to the next.
The structural similarity of this compound to adenine, the core component of ATP, allows it to competitively bind to the ATP-binding pocket of CDKs, thereby inhibiting their kinase activity.[4][6] This inhibition disrupts the phosphorylation of key substrates necessary for cell cycle progression. Studies on structurally related 6-benzylaminopurine (BAP) derivatives have demonstrated their ability to inhibit CDK2 and exhibit antiproliferative properties in cancer cell lines.[6][7] A significant positive correlation has been observed between the inhibitory effects of these compounds on CDKs and their antiproliferative activity, suggesting that CDK inhibition is a key contributor to their cytotoxic effects.[6]
Figure 1: Proposed inhibition of CDK-mediated cell cycle progression by this compound.
Downstream Cellular Consequences
The inhibition of CDK activity by this compound is anticipated to trigger a cascade of downstream cellular events, primarily culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
By inhibiting the function of various cyclin-CDK complexes, this compound can halt the cell cycle at specific checkpoints.[8] For instance, inhibition of CDK4/6 and CDK2 in the G1 phase would prevent the phosphorylation of the retinoblastoma protein (Rb), keeping it bound to the E2F transcription factor. This prevents the transcription of genes required for S-phase entry, leading to a G1 phase arrest.[9] Similarly, inhibition of CDK2 and CDK1 in later phases would lead to arrest in the S, G2, or M phases.[10]
Induction of Apoptosis
Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis, as a cellular failsafe mechanism.[11] The induction of apoptosis by compounds structurally similar to this compound is a documented phenomenon.[12][13][14] The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key markers of apoptosis include the activation of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis, and the cleavage of specific cellular substrates such as poly-(ADP-ribose)polymerase (PARP).[11]
Figure 2: Proposed signaling cascade from CDK inhibition to apoptosis.
Experimental Validation: A Methodological Framework
To rigorously validate the proposed mechanism of action, a series of well-defined experiments are essential. The following protocols outline the key methodologies.
Figure 3: A logical workflow for experimental validation.
In Vitro Kinase Assays
Objective: To directly measure the inhibitory effect of this compound on the activity of purified CDK enzymes.
Protocol:
-
Reagents: Purified recombinant CDK/cyclin complexes (e.g., CDK2/Cyclin E), kinase buffer, ATP (with a radiolabeled or fluorescent tag), substrate peptide (e.g., histone H1), and the test compound at various concentrations.
-
Procedure: a. The CDK/cyclin complex is incubated with the test compound for a predetermined period. b. The kinase reaction is initiated by adding the ATP and substrate peptide. c. The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Cell Proliferation and Viability Assays
Objective: To assess the antiproliferative and cytotoxic effects of the compound on cancer cell lines.
Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Cells are treated with the compound at its GI₅₀ concentration for various time points.
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Apoptosis Detection Assays
Objective: To confirm that the observed cell death occurs via apoptosis.
Protocol (Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with the compound for a time period determined from the cell cycle analysis.
-
Staining: Cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI) (which enters dead cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The population of cells is differentiated into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively published, the following table presents representative data for related purine-based CDK inhibitors to provide a contextual understanding of the expected potency.
| Parameter | Assay | Target/Cell Line | Representative IC₅₀/GI₅₀ | Reference |
| Enzymatic Inhibition | In Vitro Kinase Assay | CDK2 | Low micromolar to nanomolar | [6] |
| Cell Growth Inhibition | MTT Assay | Human Cancer Cell Lines | Micromolar range | [6] |
| Cell Cycle Arrest | Flow Cytometry | Human Cancer Cell Lines | G1 or G2/M arrest | [3][5] |
| Apoptosis Induction | Annexin V Assay | Human Cancer Cell Lines | Dose-dependent increase | [11] |
Conclusion and Future Directions
This compound is a purine analog with a compelling mechanism of action centered on the inhibition of cyclin-dependent kinases. This primary action leads to downstream consequences of cell cycle arrest and the induction of apoptosis, making it a molecule of significant interest for cancer research and therapeutic development. The experimental framework outlined in this guide provides a robust approach for the detailed characterization of its biological activity. Future research should focus on elucidating its specific CDK selectivity profile, its efficacy in in vivo models, and structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties. The exploration of such substituted purines continues to be a fertile ground for the discovery of novel anticancer agents.
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An In-Depth Technical Guide to N-Benzyl-2-chloro-9H-purin-6-amine: A Core Synthetic Intermediate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Substituted Purine
N-Benzyl-2-chloro-9H-purin-6-amine (CAS No. 39639-47-9) is a synthetic purine derivative of significant interest in medicinal chemistry and drug discovery.[1] While not typically an end-product therapeutic itself, its value lies in its role as a critical intermediate for constructing more complex, biologically active molecules.[2][3] The purine scaffold is a cornerstone in nature, forming the basis for DNA, RNA, and essential signaling molecules.[1] This inherent biological relevance makes purine analogs, like this compound, prime candidates for interacting with a wide array of biological targets, including enzymes and receptors.[1]
This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its pivotal application in the development of kinase inhibitors, offering field-proven insights for researchers leveraging this versatile building block.
Physicochemical & Structural Characteristics
The compound presents as a white to off-white powder or crystalline solid. Its structural and physical properties are crucial for determining appropriate solvents, storage conditions, and reaction parameters.
| Property | Value | Reference |
| CAS Number | 39639-47-9 | [2][3][4][5][6][7] |
| Molecular Formula | C12H10ClN5 | [2][3] |
| Molecular Weight | 259.70 g/mol | [2][3] |
| Melting Point | 239-241 °C | [2][3] |
| Boiling Point | 509.7 °C at 760 mmHg (Predicted) | [2][7] |
| Density | ~1.495 g/cm³ | [2][3][7] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | [2][3] |
| Storage | 2–8 °C under inert gas (Nitrogen or Argon) | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
Core Synthesis: Selective Nucleophilic Aromatic Substitution
The primary and most efficient route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This process leverages the differential reactivity of the chlorine atoms on the purine core.
Causality of Experimental Design
The starting material, 2,6-dichloropurine, possesses two chlorine atoms at the C2 and C6 positions.[8] The C6 position is significantly more electrophilic and thus more susceptible to nucleophilic attack by an amine than the C2 position. This enhanced reactivity is a well-documented characteristic of the 2,6-dichloropurine system, allowing for selective monosubstitution at C6 under controlled conditions.[9] Benzylamine acts as the nucleophile, and a mild base like triethylamine is added to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product. The choice of a polar solvent like n-butanol facilitates the dissolution of the reactants and promotes the reaction.[3]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative synthesis adapted from established procedures.[3]
-
Reaction Setup: Suspend 2,6-dichloropurine (1.0 eq) in n-butanol (approx. 27 mL per mmol of purine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reagent Addition: Add benzylamine (1.0 eq) and triethylamine (1.5 eq) sequentially to the suspension at room temperature.
-
Heating: Heat the reaction mixture to 60 °C with vigorous stirring. The reaction is typically rapid, often completing within 15-30 minutes.
-
Reaction Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the 2,6-dichloropurine starting material.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product typically precipitates out of the solution.
-
Purification: Collect the precipitate by filtration. Wash the solid sequentially with water and cold methanol to remove unreacted starting materials and salts.
-
Drying: Dry the resulting off-white solid in a vacuum oven or air-dry overnight. This procedure commonly yields the product in high purity (>95%).[3]
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The primary significance of this compound is its role as a key intermediate in the synthesis of Olomoucine.[2][3] Olomoucine and its analogs (e.g., Roscovitine) are first-generation inhibitors of cyclin-dependent kinases (CDKs). By inhibiting CDKs, these compounds can arrest the cell cycle, making them valuable tools for cancer research and as potential anticancer therapeutics.
The synthesis of these more complex inhibitors involves further substitution at the C2 position of the this compound core, demonstrating its utility as a scaffold for building chemical diversity.
Caption: Role as a precursor in the synthesis of CDK inhibitors.
Analytical Characterization
Confirmation of the structure and purity of this compound is achieved through standard analytical techniques. Spectral data provides a definitive fingerprint for the molecule.
-
¹H NMR (400 MHz, DMSO-d6): δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, J = 6 Hz, 2H).[3]
-
¹³C NMR (100 MHz, DMSO-d6): δ 155.0, 153.1, 150.7, 140.2, 139.6, 128.5, 127.5, 127.0, 118.1, 43.4.[3]
-
Mass Spectrometry (EI/MS): m/z 259 (M+), 106, 91.[3]
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. This compound is classified with the GHS07 pictogram, indicating it can be harmful.
-
Hazard Statements: H302 (Harmful if swallowed). May cause skin and serious eye irritation.[10]
-
Precautionary Statements: P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]
-
Storage: The compound should be stored in a tightly sealed container in a dark, dry place under an inert atmosphere (nitrogen or argon) at 2-8 °C to prevent degradation.[2][3]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that provides an efficient entry point into a class of medicinally relevant compounds. Its straightforward, high-yielding synthesis and the differential reactivity of its chloro-substituents make it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is fundamental for any researcher aiming to explore the vast therapeutic potential of purine analogs, particularly in the field of kinase inhibition and oncology.
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"N-Benzyl-2-chloro-9H-purin-6-amine" molecular weight
An In-depth Technical Guide: N-Benzyl-2-chloro-9H-purin-6-amine
Abstract
This technical guide provides a comprehensive overview of this compound, a critical substituted purine derivative. We will delve into its core physicochemical properties, including its molecular weight, and provide a detailed, field-tested protocol for its synthesis via nucleophilic aromatic substitution. The narrative emphasizes the mechanistic rationale behind the synthetic strategy and the methods for product validation. Furthermore, this guide explores the compound's primary application as a pivotal intermediate in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors, such as Olomoucine and Roscovitine, which are of significant interest to drug development professionals.
Core Physicochemical Properties
This compound, also known as 6-benzylamino-2-chloropurine, is a foundational building block in medicinal chemistry. Its identity and purity are defined by a distinct set of physical and chemical characteristics.
The molecular formula of the compound is C12H10ClN5, yielding a molecular weight of approximately 259.69 g/mol .[1][2][3] The exact mass is 259.0624730 Da.[1][3] A summary of its key properties is presented in Table 1 for rapid reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 259.69 g/mol | [2] |
| Molecular Formula | C12H10ClN5 | [1][2] |
| CAS Number | 39639-47-9 | [1][2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 239-241 °C | [1][2] |
| Boiling Point | 509.7 °C at 760 mmHg | [1] |
| Density | 1.495 g/cm³ | [1] |
| Solubility | DMSO, Chloroform, Ethyl Acetate | [1] |
| Storage | 2–8 °C under inert gas | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the differential reactivity of the chlorine atoms on the purine ring.
Reaction Principle
The chosen precursor, 2,6-dichloropurine, features two electrophilic carbon centers at C2 and C6. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the one at C2. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine portion of the purine ring system. Benzylamine, acting as the nucleophile, selectively displaces the C6-chloro substituent. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine, which neutralizes the hydrochloric acid byproduct, driving the equilibrium towards the product.
Synthesis Workflow Diagram
The following diagram illustrates the straightforward, single-step conversion of the starting materials into the desired product.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol details a reliable method for synthesizing this compound, adapted from established procedures.[2]
Materials and Reagents
-
2,6-Dichloropurine (0.52 mmol, 110 mg)
-
Benzylamine (0.52 mmol, 57 mg)
-
Triethylamine (0.79 mmol, 72 mg)
-
n-Butanol (3 mL)
-
Deionized Water
-
Methanol
-
Round-bottom flask with stir bar
-
Heating mantle/oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Procedure
-
Vessel Preparation: Suspend 2,6-dichloropurine (110 mg) in n-butanol (3 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Sequentially add benzylamine (57 mg) and triethylamine (72 mg) to the suspension. The triethylamine is critical for scavenging the HCl generated in situ.
-
Reaction: Heat the reaction mixture to 60 °C with continuous stirring. The reaction is typically rapid, and a precipitate of the product should form. Maintain the temperature for approximately 15 minutes.
-
Isolation: After completion, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with deionized water (20 mL) and then cold methanol (10 mL). This washing step removes unreacted starting materials and salts.
-
Drying: Dry the final product in air overnight to yield this compound as an off-white solid. The reported yield for this procedure is high, around 95%.[2]
Product Validation and Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data below serves as a reference for a self-validating system.
Table 2: Spectroscopic Data for Product Characterization [2]
| Analysis Technique | Observed Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (s, 1H), 7.25-7.34 (m, 5H), 4.66 (d, J = 6 Hz, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0, 153.1, 150.7, 140.2, 139.6, 128.5, 127.5, 127.0, 118.1, 43.4 |
| Mass Spec (EI/MS) m/z | 259 (M+), 106 (100%), 91 |
Applications in Medicinal Chemistry and Drug Discovery
The primary value of this compound lies in its role as a versatile precursor for synthesizing pharmacologically active molecules. It is most notably an intermediate in the synthesis of Olomoucine and Roscovitine (also known as Seliciclib), which are well-known inhibitors of cyclin-dependent kinases (CDKs).[1][2][4]
CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of many cancers. By serving as a scaffold, this compound allows for further chemical modifications at the C2 position, leading to the final potent and selective CDK inhibitors.
Pathway to Kinase Inhibitors
The diagram below outlines the progression from this intermediate to a final class of therapeutic agents.
Caption: Role as an intermediate in the development of CDK inhibitors.
Conclusion
This compound is more than a simple chemical compound; it is a key enabler in the field of medicinal chemistry. With a molecular weight of 259.69 g/mol , its straightforward and high-yield synthesis makes it an accessible and valuable intermediate.[2] Its primary utility as a precursor to potent CDK inhibitors like Olomoucine underscores its importance for researchers and scientists in the ongoing development of novel therapeutics for oncology and other proliferative diseases.[1][2]
References
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"N-Benzyl-2-chloro-9H-purin-6-amine" structural analogs
An In-Depth Technical Guide to the Structural Analogs of N-Benzyl-2-chloro-9H-purin-6-amine
Abstract
This technical guide provides a comprehensive exploration of this compound, a pivotal scaffold in medicinal chemistry. Renowned as a key intermediate in the synthesis of potent cyclin-dependent kinase (CDK) inhibitors like Olomoucine and Roscovitine, this purine derivative offers a versatile platform for developing novel therapeutic agents.[1][2][3] This document serves as a resource for researchers, scientists, and drug development professionals, detailing the synthesis of the core structure, systematic strategies for generating structural analogs, and methodologies for their biological evaluation. By integrating synthetic protocols, structure-activity relationship (SAR) analysis, and mechanistic insights, this guide aims to empower the rational design of next-generation purine-based therapeutics.
The this compound Core
The purine ring system is a privileged scaffold in drug discovery, forming the basis for numerous endogenous signaling molecules and therapeutic agents. This compound (also known as 6-benzylamino-2-chloropurine) distinguishes itself through a combination of reactive sites and substituents that are crucial for its utility as a synthetic precursor.[4] The chlorine atom at the C2 position and the secondary amine at the C6 position serve as primary handles for chemical modification, while the N9 position offers an additional site for substitution to modulate physicochemical and pharmacological properties.
Physicochemical Properties
A thorough understanding of the core molecule's properties is fundamental for any analog development program.
| Property | Value | Source |
| CAS Number | 39639-47-9 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClN₅ | [1][4] |
| Molecular Weight | 259.70 g/mol | [2] |
| Melting Point | 239-241 °C | [1][2] |
| Boiling Point | 509.7 °C at 760 mmHg (Predicted) | [1][4] |
| Solubility | DMSO, Chloroform, Ethyl Acetate | [1] |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
Core Structure Visualization
Caption: Chemical structure of the core molecule.
Synthesis of the Core Scaffold
The primary and most efficient route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropurine and benzylamine.[2][5] This reaction is regioselective, with the more reactive chlorine atom at the C6 position being preferentially displaced by the amine nucleophile. The presence of a base, such as triethylamine, is crucial to neutralize the HCl generated during the reaction, driving it to completion.
Synthetic Workflow
Caption: Synthetic pathway for the core scaffold.
Experimental Protocol: Synthesis of this compound (4)
This protocol is adapted from established literature procedures.[2]
-
Reaction Setup: Suspend 2,6-dichloropurine (1.0 eq) in n-butanol (approx. 0.15 M).
-
Reagent Addition: To the stirred suspension, add benzylamine (1.0 eq) followed by triethylamine (1.5 eq) sequentially at room temperature.
-
Heating: Heat the reaction mixture to 60 °C and maintain with stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water and then cold methanol to remove unreacted starting materials and salts.
-
Drying: Dry the resulting off-white solid in a vacuum oven overnight to yield the final product. A typical yield for this reaction is >90%.
A Guide to Structural Analog Design
The core scaffold offers three primary sites for modification: the C2-chloro position, the N6-benzylamine moiety, and the N9-purine nitrogen. A systematic exploration of substitutions at these positions is key to understanding the SAR and developing analogs with improved potency, selectivity, and pharmacokinetic profiles.
Analogs via Modification at the C2-Position
The chlorine atom at the C2 position is a versatile synthetic handle. While less reactive than the C6-chloro in the 2,6-dichloropurine precursor, it can be displaced by strong nucleophiles at elevated temperatures. This allows for the introduction of a diverse range of functional groups that can probe interactions within the ATP-binding pocket of kinases or other enzyme targets.
-
Rationale: Replacing the C2-chloro atom with small, hydrogen-bond-donating groups (e.g., -NH₂) or accepting groups can significantly alter the compound's interaction profile. For instance, an amino group at C2 is a common feature in many potent kinase inhibitors, where it often forms a critical hydrogen bond with the kinase hinge region.
-
Synthetic Approach: A common method involves reacting the this compound core with a desired amine (e.g., ammonia, methylamine) or thiol in a sealed tube or microwave reactor at high temperatures (120-150 °C).[6]
Analogs via Modification of the N6-Benzyl Group
The N6-benzyl group plays a crucial role in occupying a hydrophobic pocket in many target enzymes, such as CDKs. Modifications here can fine-tune potency and selectivity.
3.2.1. Substitution on the Benzyl Ring
-
Rationale: Introducing substituents on the phenyl ring of the benzyl group allows for a detailed probing of the corresponding hydrophobic pocket. Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the electronic properties and steric bulk of the ligand.[7][8] SAR studies on related scaffolds have shown that the position and nature of these substituents are critical for activity.[9] For example, small substituents at the meta- or para-positions are often well-tolerated and can enhance potency.
-
Synthetic Approach: These analogs are readily synthesized by following the core protocol described in Section 2.2, simply by substituting benzylamine with the appropriately substituted benzylamine starting material.[10]
3.2.2. Replacement of the Benzyl Moiety
-
Rationale: Replacing the entire benzyl group with other lipophilic or aromatic moieties can lead to the discovery of novel interactions with the target protein. Alternative groups could include other arylmethylamines (e.g., pyridylmethylamine, furfurylamine) or aliphatic amines (e.g., isobutylamine, cyclohexylamine). This strategy explores different spatial and electronic requirements of the binding pocket.
-
Synthetic Approach: Similar to the above, these analogs are prepared by reacting 2,6-dichloropurine with the desired primary amine.
Analogs via Modification at the N9-Position
Alkylation at the N9 position is a critical step in converting these intermediates into many active kinase inhibitors.
-
Rationale: The N9-substituent often projects out towards the solvent-exposed region of the ATP-binding site. Adding a substituent at this position, such as an isopropyl or cyclopentyl group, can enhance solubility, improve cell permeability, and provide an additional vector for interacting with the protein surface.[8][11] Furthermore, alkylating the N9 position prevents tautomerization and locks the molecule in a single, well-defined conformation.
-
Synthetic Approach: N9-alkylation is typically achieved by treating the this compound core with an alkyl halide (e.g., 2-iodopropane, cyclopentyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as DMF. A key challenge is controlling regioselectivity, as alkylation can also occur at the N7 position. N9-alkylation is generally favored, but reaction conditions may need optimization to maximize the yield of the desired isomer.
N9-Alkylation Workflow
Caption: General workflow for N9-alkylation.
Biological Evaluation and SAR
Given that this compound is a precursor to CDK inhibitors, the primary biological evaluation of its analogs should focus on their ability to inhibit CDK activity.
Experimental Protocol: In Vitro CDK Inhibition Assay (Generic)
This protocol outlines a generic, fluorescence-based kinase assay. Specific substrates and enzyme concentrations will need to be optimized for the particular CDK being tested.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (analog) in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare solutions of the CDK enzyme/cyclin partner, a suitable peptide substrate (e.g., a derivative of histone H1), and ATP in assay buffer.
-
-
Assay Plate Setup:
-
Dispense a small volume (e.g., 50 nL) of the compound stock solution in serial dilutions into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow compound-enzyme binding.
-
-
Initiation of Reaction:
-
Add a solution containing the peptide substrate and ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near its Kₘ for the enzyme.
-
-
Reaction and Termination:
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and the detection reagents (e.g., specific antibodies for the phosphorylated substrate).
-
-
Data Acquisition and Analysis:
-
Read the fluorescence signal on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Summary
The goal of an analog program is to build a clear SAR model that guides further design.
Caption: Key SAR insights for analog design.
-
C2-Position: The chlorine is primarily a placeholder for a group that can interact with the kinase hinge region. Small, hydrogen-bond donating groups are generally required for high potency.
-
N6-Position: The benzyl group provides essential hydrophobic interactions. The size and electronic nature of substituents on the phenyl ring must be carefully balanced to optimize van der Waals contacts without introducing steric clashes.
-
N9-Position: This position is crucial for tuning pharmacokinetic properties. Bulky substituents are generally disfavored, with smaller groups like isopropyl or cyclopentyl often providing a good balance of potency and solubility.
Conclusion and Future Directions
This compound remains a highly valuable and versatile starting point for the development of kinase inhibitors and other potential therapeutics. The synthetic tractability of the purine core allows for extensive and systematic exploration of the surrounding chemical space. Future efforts should focus on integrating modern medicinal chemistry strategies, such as fragment-based design and computational modeling, to more efficiently explore novel substitutions. Furthermore, investigating analogs with modified purine cores (e.g., 7-deazapurines) or developing bifunctional molecules and PROTACs based on this scaffold could open new avenues for therapeutic intervention.
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The Multifaceted Biological Landscape of 6,9-Disubstituted Purine Derivatives: A Technical Guide for Drug Discovery
Abstract
The purine scaffold, a fundamental component of nucleic acids, is a privileged structure in medicinal chemistry. Its inherent ability to interact with a wide array of biological targets has made it a cornerstone for the development of novel therapeutics. Among the vast chemical space of purine analogs, 6,9-disubstituted derivatives have emerged as a particularly fruitful area of investigation, yielding compounds with potent and diverse biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biological activities of 6,9-disubstituted purine derivatives. We will delve into their prominent roles as anticancer agents and kinase inhibitors, explore their emerging potential in neurodegenerative and viral diseases, and provide insights into the critical structure-activity relationships that govern their function. This guide is designed to be a practical resource, offering not only a conceptual understanding but also detailed experimental protocols and data interpretation strategies to empower researchers in their quest for novel purine-based therapeutics.
Introduction: The Purine Core as a Versatile Pharmacophore
The purine ring system, composed of fused pyrimidine and imidazole rings, is a ubiquitous motif in nature, most notably as the core of the nucleobases adenine and guanine.[1] This inherent biological relevance provides a compelling starting point for drug design. By synthetically modifying the purine core, medicinal chemists can create molecules that mimic endogenous ligands, disrupt pathological processes, and exhibit a wide spectrum of pharmacological effects.[1][2] The strategic placement of substituents at the C6 and N9 positions has proven to be a particularly effective strategy for modulating the biological activity of the purine scaffold, leading to the discovery of compounds with significant therapeutic potential.[3][4][5]
Anticancer Activity: A Dominant Therapeutic Application
A significant body of research has focused on the development of 6,9-disubstituted purine derivatives as anticancer agents.[3][4][5][6] These compounds exert their cytotoxic effects through various mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival.
Mechanism of Action: Targeting the Engines of Cell Proliferation
The anticancer activity of many 6,9-disubstituted purines stems from their ability to inhibit critical enzymes involved in cell cycle progression and DNA synthesis.[6] A primary target class for these compounds is the cyclin-dependent kinase (CDK) family.[7] CDKs are serine/threonine kinases that act as master regulators of the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. 6,9-disubstituted purines, such as olomoucine and roscovitine, have been instrumental in validating CDKs as therapeutic targets.[7] These compounds act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their substrates, thereby inducing cell cycle arrest and apoptosis.[7][8]
Another important mechanism of anticancer activity is the inhibition of other key kinases involved in cancer signaling pathways, such as tyrosine kinases .[9] For instance, certain 2,6,9-trisubstituted purine derivatives have shown potent inhibitory activity against oncogenic kinases like Bcr-Abl, Bruton's tyrosine kinase (BTK), and FLT3-ITD, which are implicated in various leukemias.[9][10]
The following diagram illustrates the general mechanism of action of 6,9-disubstituted purines as kinase inhibitors.
Caption: Experimental workflow for the SRB cytotoxicity assay.
Emerging Biological Activities
While the anticancer properties of 6,9-disubstituted purines are well-established, their therapeutic potential extends to other disease areas.
Antiviral Activity
Purine analogs have a long history as antiviral agents, and 6,9-disubstituted derivatives are no exception. [2][11]Their mechanism of action often involves the inhibition of viral polymerases or other enzymes essential for viral replication. [12]The structural similarity of these compounds to natural nucleosides allows them to be incorporated into the viral genome, leading to chain termination, or to competitively inhibit viral enzymes. [13]
Neurodegenerative Diseases
Emerging research suggests a potential role for purine derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. [14][15][16]Uric acid, a natural purine metabolite, is a potent antioxidant and has been inversely correlated with the risk of developing these diseases. [16][17][18]This has spurred interest in exploring the neuroprotective effects of synthetic purine derivatives. [15]The proposed mechanisms include antioxidant effects and modulation of adenosine receptors. [15]
Anti-inflammatory Activity
Certain purine analogs have demonstrated anti-inflammatory properties, suggesting their potential for treating inflammatory conditions. [19]The mechanism of action can involve the inhibition of enzymes such as cyclooxygenases (COX), which are key mediators of inflammation. [19]
Future Directions and Conclusion
The 6,9-disubstituted purine scaffold continues to be a rich source of biologically active compounds with significant therapeutic potential. The versatility of this chemical class, coupled with a growing understanding of the structure-activity relationships that govern their function, provides a solid foundation for future drug discovery efforts.
Future research in this area will likely focus on:
-
Improving Target Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms or other biological targets to minimize off-target effects and improve the therapeutic index.
-
Exploring Novel Mechanisms of Action: Investigating new biological targets and pathways modulated by 6,9-disubstituted purines to expand their therapeutic applications.
-
Combination Therapies: Evaluating the synergistic effects of these compounds with existing therapeutic agents to overcome drug resistance and enhance efficacy.
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A Technical Guide to the Therapeutic Potential of N-Benzyl-2-chloro-9H-purin-6-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-2-chloro-9H-purin-6-amine is a synthetic purine derivative that holds considerable promise as a scaffold for the development of novel therapeutics. Its structural similarity to known kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs), positions it as a compound of significant interest in oncology and other therapeutic areas where cell cycle dysregulation is a key pathological feature. This technical guide provides a comprehensive overview of the synthesis, potential mechanism of action, and prospective therapeutic applications of this compound. While direct and extensive biological data for this specific molecule is emerging, its established role as a crucial intermediate in the synthesis of the CDK inhibitor Olomoucine provides a strong foundation for inferring its biological activity.[1][2] This document aims to equip researchers with the foundational knowledge and detailed experimental protocols necessary to explore the therapeutic potential of this intriguing molecule.
Introduction and Chemical Profile
This compound belongs to the class of 2,6,9-trisubstituted purines, a group of compounds extensively studied for their diverse biological activities. The purine core is a fundamental component of nucleic acids and a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets. The specific substitutions at the 2, 6, and 9 positions are critical in defining the compound's pharmacological profile.
Chemical Structure and Properties:
| Property | Value |
| Melting Point | 239-241 °C[1][2] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate[1] |
| Appearance | White to off-white solid |
A straightforward and efficient synthesis of this compound involves the nucleophilic substitution of a chlorine atom on 2,6-dichloropurine with benzylamine.[2] This reaction is typically carried out in a suitable solvent such as n-butanol in the presence of a base like triethylamine.[2]
Postulated Mechanism of Action: Targeting Cyclin-Dependent Kinases
The primary therapeutic potential of this compound is believed to stem from its ability to inhibit cyclin-dependent kinases (CDKs). This hypothesis is strongly supported by its role as a direct precursor to Olomoucine, a first-generation CDK inhibitor.[1][2] CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.
By inhibiting CDKs, particularly CDK2 which is crucial for the G1 to S phase transition, this compound is expected to induce cell cycle arrest at the G1 checkpoint. This prevents cancer cells from replicating their DNA and subsequently dividing, thereby halting tumor growth.
Potential Therapeutic Applications in Oncology
The primary therapeutic application of this compound is anticipated to be in the treatment of various cancers. Its potential as a CDK inhibitor makes it a candidate for cancers characterized by uncontrolled cell proliferation.
Induction of Cell Cycle Arrest
A key consequence of CDK inhibition is the arrest of the cell cycle. For this compound, this is expected to manifest as an accumulation of cells in the G1 phase. This can be experimentally verified using flow cytometry to analyze the DNA content of treated cells.
Induction of Apoptosis
Prolonged cell cycle arrest can trigger apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by purine analogs is a well-documented anti-cancer strategy.[4][5][6][7] It is hypothesized that this compound, following the induction of cell cycle arrest, will activate the intrinsic apoptotic pathway.
Experimental Protocols for Pre-clinical Evaluation
To rigorously evaluate the therapeutic potential of this compound, a series of well-defined in vitro experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against specific cyclin-dependent kinases (e.g., CDK2/Cyclin A).
Materials:
-
Kinase substrate (e.g., Histone H1 or a specific peptide substrate)[10]
-
ATP[10]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[8]
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted compound.
-
Incubate at room temperature for a specified time (e.g., 10-20 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a detection reagent like ADP-Glo™.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A[11][12][13][14]
-
Flow cytometer
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere (if applicable).
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A and incubate in the dark.
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.
-
The resulting DNA content histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase to determine the effect of the compound on cell cycle progression.
Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[15][16][17][18][19]
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in the cell cycle analysis protocol.
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The results are typically displayed as a quadrant plot, distinguishing between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,6,9-trisubstituted purines is highly dependent on the nature of the substituents. For this compound, the following SAR insights from related compounds can guide further drug development efforts:
-
N-Benzyl Group: Modifications to the benzyl ring can significantly impact potency and selectivity. The introduction of electron-donating or electron-withdrawing groups can alter the compound's interaction with the target kinase.
-
2-Chloro Group: The chlorine atom at the 2-position is a common feature in many purine-based kinase inhibitors and is often important for activity. Replacing it with other halogens or small functional groups can modulate the inhibitory profile.
-
9H-Purine: Substitution at the N9 position can influence the compound's solubility, cell permeability, and kinase selectivity.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel anti-cancer agents. Its likely mechanism of action as a CDK inhibitor, coupled with the extensive body of research on related purine analogs, provides a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a robust framework for elucidating its specific biological activities and therapeutic potential.
Future research should focus on:
-
Direct Biological Evaluation: Performing the described in vitro assays to obtain specific data on the anti-proliferative, cell cycle, and apoptotic effects of this compound.
-
Target Identification and Validation: Confirming its inhibitory activity against a panel of CDKs and other relevant kinases.
-
Lead Optimization: Synthesizing and testing analogs with modifications to the benzyl group and the purine core to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the efficacy of promising lead compounds in animal models of cancer.
By systematically applying the principles and methodologies outlined in this technical guide, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of the next generation of targeted cancer therapies.
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Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
-
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
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- 9. bpsbioscience.com [bpsbioscience.com]
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- 11. Flow cytometry with PI staining | Abcam [abcam.com]
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The Purine Scaffold: A Privileged Structure in Oncology for Elucidating Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Purines in Cancer Therapeutics
The purine nucleus, a fundamental component of nucleic acids, coenzymes, and signaling molecules, has long been a cornerstone in the development of anticancer agents.[1][2][3] Its inherent ability to mimic endogenous metabolites allows for the rational design of derivatives that can effectively disrupt critical cellular processes in rapidly proliferating cancer cells.[2][3] This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of purine derivatives in oncology, offering insights into their mechanisms of action, key structural modifications that govern their efficacy, and the experimental methodologies crucial for their evaluation.
Historically, purine analogs were primarily developed as antimetabolites, designed to interfere with the synthesis of DNA and RNA, thereby inducing cell death.[2][3] However, the landscape of purine-based cancer therapeutics has significantly evolved. In recent years, purine derivatives have emerged as a versatile class of kinase inhibitors, targeting the dysregulated signaling pathways that are hallmarks of many cancers.[4][5][6] This guide will delve into both of these major classes of purine-based anticancer agents, providing a detailed understanding of their SAR.
Part 1: The Core Directive - A Dynamic Approach to SAR Analysis
This guide eschews a rigid, templated format in favor of a structure that mirrors the drug discovery process itself. We begin with the foundational principles of purine chemistry and its relevance to cancer biology, followed by a deep dive into the specific structural modifications that dictate the activity of these compounds. The subsequent sections are dedicated to the practical application of this knowledge, detailing the experimental protocols necessary to validate and quantify the anticancer effects of novel purine derivatives.
Part 2: Scientific Integrity & Logic - The Three Pillars of Trustworthy Research
As Senior Application Scientists, our goal is to provide not just a collection of facts, but a cohesive and logical narrative grounded in established scientific principles. To this end, this guide is built upon three pillars:
-
Expertise & Experience: We go beyond simply listing SAR findings to explain the underlying rationale for specific chemical modifications and the expected impact on biological activity.
-
Trustworthiness: Every experimental protocol presented is designed as a self-validating system, with built-in controls and clear endpoints to ensure the reliability of the data generated.
-
Authoritative Grounding & Comprehensive References: All claims are supported by citations to peer-reviewed literature, with a complete and accessible reference list provided at the end of this guide.
The Two Faces of Purine Derivatives in Oncology: Antimetabolites and Kinase Inhibitors
The anticancer activity of purine derivatives can be broadly categorized into two main mechanisms of action:
-
Antimetabolites: These compounds bear a close structural resemblance to endogenous purine nucleosides and function by interfering with nucleic acid synthesis.[2][3]
-
Kinase Inhibitors: This newer class of purine analogs targets the ATP-binding pocket of various protein kinases, inhibiting their function and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]
Purine Antimetabolites: Disrupting the Building Blocks of Life
The pioneering purine analogs in cancer therapy, such as 6-mercaptopurine and 6-thioguanine, function as classical antimetabolites. Their mechanism of action involves cellular uptake and subsequent metabolic activation to their corresponding nucleotide forms. These fraudulent nucleotides can then inhibit key enzymes involved in de novo purine biosynthesis or be incorporated into DNA and RNA, leading to chain termination and apoptosis.
Structure-Activity Relationship of Purine Antimetabolites:
The anticancer activity of purine antimetabolites is highly dependent on substitutions at various positions of the purine ring:
-
Position 6: Substitution with a thiol group, as seen in 6-mercaptopurine and 6-thioguanine, is a hallmark of this class. This modification allows for the inhibition of multiple enzymes in the purine salvage and de novo synthesis pathways.
-
Position 2: Modifications at this position can influence the selectivity and potency of the antimetabolite. For instance, the addition of an amino group in 6-thioguanine contributes to its distinct spectrum of activity compared to 6-mercaptopurine.
-
Sugar Moiety: For purine nucleoside analogs, modifications to the sugar ring, such as the introduction of an arabinose sugar in fludarabine, can enhance stability against enzymatic degradation and improve cellular uptake.
Purine Derivatives as Kinase Inhibitors: Targeting Dysregulated Signaling
The discovery that many purine derivatives can function as potent inhibitors of protein kinases has opened up a new frontier in cancer drug discovery.[4][5][6] These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[4]
Key Signaling Pathways Targeted by Purine Kinase Inhibitors:
Several critical signaling pathways that are frequently dysregulated in cancer are amenable to targeting by purine derivatives.
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[4][5][6] Purine-based CDK inhibitors, such as roscovitine and seliciclib, have shown promise in halting cell cycle progression and inducing apoptosis.[3]
Caption: Inhibition of the CDK pathway by purine derivatives.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is implicated in a wide range of cancers.[7][8][9][10][11] Several purine derivatives have been developed to target key kinases within this pathway, such as PI3K and mTOR.
Caption: Targeting the PI3K/Akt/mTOR pathway with purine analogs.
Structure-Activity Relationship of 2,6,9-Trisubstituted Purine Kinase Inhibitors:
A significant amount of research has focused on the SAR of 2,6,9-trisubstituted purines as kinase inhibitors.[12][13][14][15] The following table summarizes the general trends observed for substitutions at these key positions.
| Position | Substitution | Impact on Activity | Rationale |
| C2 | Small, flexible substituents (e.g., amino, small alkyl) | Generally favorable | The C2 position often points towards the solvent-exposed region of the ATP-binding pocket, and bulky groups can cause steric hindrance.[12][14] |
| C6 | Arylpiperazinyl or similar heterocyclic moieties | Often enhances potency and selectivity | These groups can form crucial hydrogen bonds and hydrophobic interactions within the kinase active site.[12][14] |
| N9 | Small alkyl groups (e.g., isopropyl, cyclopropyl) | Can improve potency and pharmacokinetic properties | The N9 substituent typically occupies a hydrophobic pocket, and its size and shape can be optimized for specific kinases. |
Quantitative SAR of 2,6,9-Trisubstituted Purines as Bcr-Abl Inhibitors:
The following table presents IC50 values for a series of 2,6,9-trisubstituted purine derivatives as inhibitors of the Bcr-Abl kinase, a key driver in chronic myeloid leukemia.[13]
| Compound | C2-Substituent | C6-Substituent | N9-Substituent | Bcr-Abl IC50 (nM) |
| 5c | H | 4-methylphenylamino | Isopropyl | 40 |
| 5d | H | 4-methoxyphenylamino | Isopropyl | 580 |
| Imatinib | - | - | - | 600 |
Data extracted from Salas et al., Bioorg. Chem., 2020.[13]
This data clearly demonstrates the significant impact of substitution on the 6-phenylamino ring on Bcr-Abl inhibitory activity.
Part 3: Experimental Validation - A Guide to Key Methodologies
The successful development of novel purine-based anticancer agents relies on a robust and reproducible set of experimental assays to characterize their activity. This section provides detailed, step-by-step protocols for three fundamental assays in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[16][17][18][19][20]
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Reconstitute kinase, substrate, and ATP to their desired concentrations in the appropriate kinase reaction buffer.
-
Prepare serial dilutions of the purine derivative test compound in the same buffer.
-
-
Set up the Kinase Reaction:
-
In a 384-well plate, add 5 µL of the purine derivative solution (or vehicle control).
-
Add 5 µL of the substrate solution.
-
Add 5 µL of the ATP solution.
-
Initiate the reaction by adding 5 µL of the enzyme solution.[19]
-
-
Incubate:
-
Incubate the reaction plate at room temperature for 1 hour in the dark.[19]
-
-
Terminate the Reaction and Deplete ATP:
-
Convert ADP to ATP and Generate Luminescence:
-
Measure Luminescence:
-
Read the plate using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21][22][23][24][25]
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Step-by-Step Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the purine derivative for the specified duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.[25]
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).[23][25]
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[23][24]
-
Incubate for 30 minutes at room temperature in the dark.[25]
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content.
-
Gate the populations corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase for each treatment condition.
-
In Vivo Tumor Xenograft Model
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a critical tool for evaluating the in vivo efficacy of novel anticancer agents.[26][27][28][29][30]
Caption: Workflow for an In Vivo Tumor Xenograft Study.
Step-by-Step Protocol:
-
Cell Culture and Preparation:
-
Animal Model:
-
Tumor Cell Implantation:
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor development.
-
Once the tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.[26]
-
Administer the purine derivative or vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Data Collection:
-
Endpoint and Analysis:
-
Euthanize the mice when the tumors reach the predetermined endpoint size or if there are signs of excessive toxicity.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the purine derivative.
-
Conclusion: The Future of Purine Derivatives in Oncology
The purine scaffold continues to be a remarkably fruitful starting point for the design of novel anticancer agents.[1][2][31][32] From their origins as antimetabolites to their current role as highly specific kinase inhibitors, purine derivatives have demonstrated their versatility and therapeutic potential. A thorough understanding of the structure-activity relationships, coupled with rigorous experimental validation using the methodologies outlined in this guide, is essential for the continued development of this important class of drugs. The ongoing exploration of novel substitutions and the identification of new cancer-relevant targets will undoubtedly lead to the discovery of next-generation purine-based therapies with improved efficacy and reduced toxicity.
References
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Recent Advances in Cyclin-Dependent Kinase Inhibition. Purine-Based Derivatives as Anti-Cancer Agents. Roles and Perspectives for the Future. PubMed. Available at: [Link]
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Quantitative structure-activity relationships of purines II: Prediction of activity against adenocarcinoma CA755 and toxicity in mice. PubMed. Available at: [Link]
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Purine derivatives as potent anticancer agents: a comprehensive review. PubMed. Available at: [Link]
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Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. MDPI. Available at: [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. Available at: [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. UCL. Available at: [Link]
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Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. Available at: [Link]
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Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad Antibodies. Available at: [Link]
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Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. PubMed. Available at: [Link]
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Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. PubMed. Available at: [Link]
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Development of 9H-purine scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. PubMed. Available at: [Link]
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Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. PMC. Available at: [Link]
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Xenograft Tumor Model Protocol. Protocol Online. Available at: [Link]
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From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Publishing. Available at: [Link]
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Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. MDPI. Available at: [Link]
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Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. MDPI. Available at: [Link]
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New 2,6,9-trisubstituted purine derivatives as Bcr-Abl and Btk inhibitors and as promising agents against leukemia. PubMed. Available at: [Link]
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Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PMC. Available at: [Link]
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Synthesis and anti-cancer evaluation (IC50 values) of the most primitive substituted triazole-based purine derivatives. ResearchGate. Available at: [Link]
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Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. NIH. Available at: [Link]
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Purine Scaffold in Agents for Cancer Treatment. ACS Publications. Available at: [Link]
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Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC. Available at: [Link]
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From lab to animal facility: A complete guide for tumor xenograft model creation. The Pharma Innovation. Available at: [Link]
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Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. Available at: [Link]
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Targeting the PI3K-AKT-mTOR signaling network in cancer. PMC. Available at: [Link]
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New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI. Available at: [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? DovePress. Available at: [Link]
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PI3K/Akt/mTOR pathway as a target for cancer therapy. WashU Medicine Research Profiles. Available at: [Link]
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Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs. Oncotarget. Available at: [Link]
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PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? NIH. Available at: [Link]
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An In-Depth Technical Guide to N-Benzyl-2-chloro-9H-purin-6-amine for Kinase Inhibition Studies
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation of N-Benzyl-2-chloro-9H-purin-6-amine as a potential kinase inhibitor. While primarily recognized as a key intermediate in the synthesis of the cyclin-dependent kinase (CDK) inhibitor Olomoucine, the inherent structural features of this 2,6,9-trisubstituted purine scaffold suggest its own potential for kinase modulation. This document will delve into the scientific rationale for exploring its inhibitory activities, detailed protocols for in vitro and cell-based characterization, and strategies for data interpretation. By leveraging the extensive knowledge of the structure-activity relationships (SAR) within the purine-based kinase inhibitor class, this guide aims to empower researchers to unlock the full potential of this readily accessible chemical entity.
Introduction: The Untapped Potential of a Synthetic Precursor
This compound is a purine derivative with the molecular formula C12H10ClN5 and a molecular weight of 259.69 g/mol .[1] Historically, its primary significance in the scientific literature has been as a crucial building block in the synthesis of Olomoucine, a first-generation inhibitor of cyclin-dependent kinases (CDKs).[2] However, the core 2,6,9-trisubstituted purine structure is a well-established "privileged scaffold" in kinase inhibitor design, forming the basis for numerous potent and selective inhibitors targeting a variety of kinases.[3][4][5]
The rationale for investigating this compound as a kinase inhibitor in its own right is rooted in the established structure-activity relationships of this compound class. The purine core mimics the adenine ring of ATP, enabling competitive binding to the kinase ATP-binding pocket.[6] Substitutions at the C2, N6, and N9 positions are critical for determining potency and selectivity.[7][8] Specifically, the N6-benzyl group can form important hydrophobic interactions within the active site, a feature common to many potent kinase inhibitors, including the CDK inhibitor Roscovitine.[9] The 2-chloro substituent, while often used as a handle for further chemical modification, can also contribute to binding affinity.
This guide will provide the necessary technical details to systematically evaluate the kinase inhibitory profile of this compound, from initial biochemical assays to cell-based functional studies.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C12H10ClN5 | [1] |
| Molecular Weight | 259.69 g/mol | [1] |
| Appearance | Off-white solid | |
| Melting Point | 239-241 °C | |
| Solubility | Soluble in DMSO and Ethanol |
Synthesis Overview
This compound can be synthesized through the nucleophilic substitution of a chlorine atom on 2,6-dichloropurine with benzylamine. This reaction is typically carried out in a suitable solvent such as ethanol or n-butanol, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. The reaction proceeds at elevated temperatures to facilitate the displacement of the more reactive chlorine at the C6 position.
Caption: Synthetic workflow for this compound.
In Vitro Kinase Inhibition Assays: The First Step in Characterization
The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of purified kinases in a cell-free system. Given the structural relationship to Olomoucine and Roscovitine, cyclin-dependent kinases (CDKs) are a logical starting point for screening.[6][10]
Rationale for Kinase Selection
Based on the known activity of related 2,6,9-trisubstituted purines, a primary screening panel should include key cell cycle-regulating kinases:
-
CDK1/Cyclin B
-
CDK2/Cyclin A
-
CDK2/Cyclin E
-
CDK5/p25
Expanding the screening panel to include other kinase families, such as tyrosine kinases (e.g., PDGFRα, Bcr-Abl) and MAP kinases, can provide valuable information on the compound's selectivity.[8][11]
Experimental Protocol: In Vitro CDK2/Cyclin A Inhibition Assay (Luminescence-based)
This protocol describes a common method to determine the IC50 value of this compound against CDK2/Cyclin A using a commercial luminescence-based assay that quantifies ATP consumption.
Materials:
-
This compound
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 (as substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted compound solution or DMSO (for control wells).
-
Add 10 µL of a mixture containing CDK2/Cyclin A and Histone H1 in kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent as per the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all wells.
-
Normalize the data to the positive control (DMSO-treated) and negative control (no ATP or a known potent inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro luminescence-based kinase assay.
Cellular Assays: Assessing Functional Effects
Once the in vitro inhibitory activity is established, the next critical step is to determine if this compound can exert its effects in a cellular context. This involves assessing its impact on cell viability, cell cycle progression, and the phosphorylation status of downstream signaling proteins.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13] It is important to note that some kinase inhibitors can interfere with the MTT assay, so it is advisable to confirm results with an alternative method, such as a trypan blue exclusion assay.[14][15]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours. Include a DMSO vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Signaling
To confirm the on-target effects of the compound, it is essential to analyze the phosphorylation status of key downstream proteins in relevant signaling pathways. For CDK inhibitors, a key substrate is the Retinoblastoma protein (Rb). For other potential targets like PDGFRα, downstream effectors include STAT3 and ERK1/2.[8]
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-Rb, p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
Caption: A generalized workflow for Western blot analysis.
Immunofluorescence for Cellular Phenotypes
Immunofluorescence microscopy can provide valuable insights into the phenotypic effects of kinase inhibition, such as changes in the cytoskeleton or the subcellular localization of target proteins.[16][17] For example, inhibition of certain kinases can lead to alterations in the microtubule network.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Antibody Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) and incubate with a primary antibody against the protein of interest (e.g., α-tubulin). Follow with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope.
Data Interpretation and Future Directions
The data generated from these assays will provide a comprehensive initial profile of this compound as a potential kinase inhibitor.
-
In Vitro Data: The IC50 values will quantify the compound's potency against specific kinases. A broad kinase screen will reveal its selectivity profile.
-
Cellular Data: The GI50 from cell viability assays will indicate its anti-proliferative activity. Western blot results will confirm its mechanism of action by showing a dose-dependent decrease in the phosphorylation of target proteins. Immunofluorescence will reveal any morphological changes induced by the compound.
Should this compound demonstrate promising activity, future work could involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.
-
Pharmacokinetic and Pharmacodynamic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound, while historically viewed as a synthetic intermediate, possesses the key structural features of a promising kinase inhibitor. This guide provides a robust, evidence-based framework for its systematic evaluation. By applying the detailed protocols and understanding the underlying scientific rationale, researchers can effectively explore the therapeutic potential of this accessible and intriguing purine derivative. The journey from a simple building block to a potential therapeutic agent is a challenging but rewarding one, and this guide serves as a critical first step on that path.
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A Technical Guide to the N-Benzyl-2-chloro-9H-purin-6-amine Scaffold: Synthesis, Properties, and Applications in Modern Drug Discovery
Executive Summary
The purine core is a quintessential privileged scaffold in medicinal chemistry, owing to its foundational role in nucleic acids and cellular signaling.[1][2] This ubiquity allows purine analogs to interact with a vast array of biological targets, making them invaluable starting points for drug discovery. This guide focuses on a particularly strategic derivative: N-Benzyl-2-chloro-9H-purin-6-amine . We will dissect its chemical properties, provide detailed synthetic protocols, and explore its proven utility as a versatile scaffold. This document serves as a technical resource for researchers and drug development professionals, illustrating how this specific intermediate has been leveraged to create potent kinase inhibitors and other biologically active molecules. We will delve into the causality behind synthetic choices and showcase its modular nature, which permits extensive structure-activity relationship (SAR) exploration.
The Purine: A Privileged Scaffold
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The purine ring system, a fusion of pyrimidine and imidazole rings, is arguably one of the most significant N-based heterocyclic scaffolds in nature.[2] Its derivatives, such as adenine and guanine, are fundamental to life, participating in everything from genetic information storage to energy transfer (ATP) and signal transduction (cAMP). This inherent biological relevance provides a strong rationale for its use in drug design. This compound (CAS: 39639-47-9) emerges as a highly valuable and synthetically accessible starting point, providing distinct chemical handles for systematic modification and optimization.[1]
Physicochemical Properties and Characterization
This compound is typically an off-white solid with well-defined properties that make it suitable for a range of synthetic transformations.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₀ClN₅ | [3][4] |
| Molecular Weight | 259.69 g/mol | [4] |
| Melting Point | 239-241 °C | [3][4] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | [3] |
| Appearance | Off-white solid | [4] |
| LogP | 2.69 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Structural Characterization: The structure is routinely confirmed by standard analytical techniques. Proton NMR (¹H NMR) in DMSO-d₆ typically shows a characteristic singlet for the C8-H proton around δ 8.15 ppm, multiplets for the benzyl aromatic protons between δ 7.25-7.34 ppm, and a doublet for the benzylic CH₂ group at approximately δ 4.66 ppm.[4] Mass spectrometry (EI/MS) confirms the molecular ion peak (M+) at m/z 259.[4]
Synthesis and Strategic Considerations
The synthesis of the core scaffold is a robust and efficient process, relying on the principles of nucleophilic aromatic substitution (SₙAr).
Core Synthesis Protocol: this compound
The primary route involves the selective reaction of 2,6-dichloropurine with benzylamine. The chlorine atom at the C6 position of the purine ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This enhanced reactivity is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine portion of the ring system. This inherent selectivity allows for a clean, high-yielding, and regioselective synthesis.
Materials and Reagents:
-
2,6-Dichloropurine (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
n-Butanol
-
Water (H₂O)
-
Methanol (MeOH)
Equipment:
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filtration apparatus
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Suspend 2,6-dichloropurine (0.52 mmol, 110 mg) in n-butanol (3 mL) in a round-bottom flask.[4]
-
Add benzylamine (0.52 mmol, 57 mg) to the suspension with stirring.[4]
-
Add triethylamine (0.79 mmol, 72 mg) sequentially. The triethylamine acts as a base to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[4]
-
Heat the reaction mixture to 60 °C and stir for approximately 15-30 minutes, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[4]
-
Upon completion, allow the mixture to cool to room temperature. A precipitate of the product will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected precipitate sequentially with water (20 mL) and then cold methanol (10 mL) to remove unreacted starting materials and salts.[4]
-
Dry the resulting off-white solid in air or under vacuum overnight. This procedure typically yields the desired product in high purity (>95%).[4]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Medicinal Chemistry: Leveraging the Scaffold for Drug Discovery
The true power of this compound lies in its potential for diversification. The scaffold presents three primary vectors for chemical modification, allowing for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Points of Diversification
-
C2 Position: The remaining chlorine atom is a versatile handle for further SₙAr reactions. It can be displaced by a wide variety of nucleophiles, including primary and secondary amines, thiols, and alcohols, enabling the generation of large compound libraries.[5][6]
-
N9 Position: The imidazole nitrogen can be alkylated or arylated, often under Mitsunobu conditions or by using a base and an appropriate electrophile. Modifications at this position can profoundly impact target engagement and cell permeability.[5][6]
-
Benzyl Ring: The phenyl group can be readily substituted with a range of functional groups to probe specific interactions within a target's binding pocket. This allows for fine-tuning of electronic and steric properties.[6]
Scaffold Diversification Diagram
Caption: Key diversification points on the purine scaffold.
Case Study 1: Cyclin-Dependent Kinase (CDK) Inhibitors
Perhaps the most notable application of this scaffold is its role as a direct precursor to a class of potent CDK inhibitors. CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.
This compound is a key intermediate in the synthesis of Olomoucine and its more potent analog, Roscovitine (Seliciclib) .[3][4][7] Roscovitine, developed from this purine template, has been investigated in numerous clinical trials for various cancers.[7] This progression exemplifies a classic medicinal chemistry strategy: identifying a biologically active scaffold and optimizing it for therapeutic use.
Caption: Evolution from scaffold to the CDK inhibitor Roscovitine.
Case Study 2: Inhibitors of Oncogenic Tyrosine Kinases
Building on the success in CDK inhibition, researchers have extensively modified the this compound scaffold to target other oncogenic kinases implicated in leukemias, such as Bcr-Abl and Bruton's Tyrosine Kinase (BTK).[5][6][8] By introducing substituents at the C2 and N9 positions, scientists have developed potent 2,6,9-trisubstituted purine inhibitors.
The following table summarizes representative SAR data for a series of N-phenyl derivatives targeting the Bcr-Abl kinase.
| Compound ID | N9-Substituent | C2-Substituent (R¹) | Bcr-Abl IC₅₀ (µM) | Reference |
| 3a | -CH₂-cyclopropyl | -NH-phenyl | >50 | [5] |
| 11a | -CH₂-cyclopropyl | -NH-(4-piperazinyl)phenyl | 0.048 | [5] |
| 3h | -CH₂-cyclopropyl | -NH-(4-trifluoromethoxy)phenyl | 0.13 | [6] |
| 3p | -isopentyl | -NH-phenyl | >50 | [6] |
This data clearly demonstrates the critical importance of the C2-substituent. A simple phenylamino group at C2 (as in 3a and 3p ) confers weak activity, whereas introducing a piperazinylphenyl group (11a ) leads to a dramatic increase in potency, highlighting a key interaction in the kinase binding site.
Representative Synthetic Protocol: C2-Amination
This protocol describes a typical second-step reaction to diversify the scaffold at the C2 position, a common strategy in the development of kinase inhibitors.
Materials and Reagents:
-
N-Benzyl-2-chloro-9-(cyclopropylmethyl)-9H-purin-6-amine (1.0 eq)
-
4-(4-Aminophenyl)piperazin-1-yl)ethan-1-ol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)
-
2-Pentanol
Equipment:
-
Microwave synthesis vial or sealed tube
-
Microwave reactor or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Combine N-Benzyl-2-chloro-9-(cyclopropylmethyl)-9H-purin-6-amine, the desired aniline derivative (e.g., 4-(4-aminophenyl)piperazin-1-yl)ethan-1-ol), and a catalytic amount of p-TsOH in a microwave vial.[5]
-
Add 2-pentanol as the solvent.
-
Seal the vial and heat the mixture in a microwave reactor at 180 °C for 1 hour. Alternatively, heat in a sealed tube in an oil bath at a similar temperature.
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol) to isolate the final 2,6,9-trisubstituted purine product.[5]
Future Outlook and Emerging Applications
The this compound scaffold remains a highly relevant and valuable tool in medicinal chemistry. While its application as a kinase inhibitor backbone is well-established, future opportunities abound. Exploration into other target classes, such as adenosine deaminase, deubiquitinating enzymes (DUBs), and G-protein coupled receptors (GPCRs), is a logical next step.[9][10] Furthermore, the application of novel synthetic methodologies, such as photoredox catalysis or continuous flow chemistry, could enable even more rapid and diverse library synthesis from this foundational scaffold.[11] Its proven track record and synthetic tractability ensure that this compound will continue to be a cornerstone of small molecule drug discovery programs for the foreseeable future.
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This compound | CAS#:39639-47-9. Chemsrc. [Link]
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New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. National Institutes of Health (NIH). [Link]
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Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health (NIH). [Link]
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Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. Journal of Medicinal Chemistry. [Link]
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Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]
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Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. ACS Publications. [Link]
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Privileged Scaffolds for Library Design and Drug Discovery. National Institutes of Health (NIH). [Link]
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Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health (NIH). [Link]
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Topic: N-Benzyl-2-chloro-9H-purin-6-amine Derivatives: A Strategic Guide to Synthesis and Biological Screening
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Potential of the Purine Scaffold
The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of essential biomolecules like nucleobases and cellular energy currency.[1] This inherent biological relevance has established purine analogues as a cornerstone of modern drug discovery, leading to treatments for cancer, viral infections, and inflammatory diseases.[2][3] The N-Benzyl-2-chloro-9H-purin-6-amine framework, a key intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors like Olomoucine, represents a particularly fertile starting point for generating novel, biologically active compounds.[4]
This guide provides a comprehensive, field-proven narrative on the design, synthesis, and screening of a library of this compound derivatives. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature.
Part I: Synthesis of this compound Derivatives
The synthetic strategy is centered on a robust and modular approach, beginning with the synthesis of a common, versatile precursor—2,6-dichloropurine—followed by its selective derivatization.
The Precursor: Synthesis of 2,6-Dichloropurine
2,6-Dichloropurine is the critical starting material for this entire workflow.[5] While several synthetic routes exist, a common and scalable method involves the direct chlorination of xanthine using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base.[6]
-
Causality of Reagent Choice:
-
Phosphorus Oxychloride (POCl₃): Serves as both the chlorinating agent and, in excess, as the reaction solvent. Its aggressive chlorinating power is necessary to convert the keto groups of the xanthine purine core into chloro substituents.
-
Tertiary Amine (e.g., N,N-dimethylaniline or Pyridine): This base acts as a catalyst. It activates the xanthine substrate and neutralizes the HCl gas byproduct, which would otherwise inhibit the reaction. Using a weak nucleophilic base is crucial to avoid unwanted side reactions.[6][7]
-
A plausible reaction pathway involves the formation of a reactive phosphoro-adduct with the purine, which is then displaced by chloride ions.
Core Derivatization: Selective Nucleophilic Aromatic Substitution
The key to building a diverse library lies in the differential reactivity of the two chlorine atoms on the purine ring. The chlorine at the C6 position is significantly more susceptible to nucleophilic displacement than the chlorine at the C2 position. This selectivity is attributed to the greater electron-withdrawing effect of the adjacent nitrogen atoms on the C6 position, making it more electrophilic.
This allows for a highly selective reaction where various substituted benzylamines can be introduced at the C6 position, leaving the C2-chloro group intact for potential future modifications or for its own contribution to biological activity.
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A Senior Application Scientist's Guide to the Physicochemical Properties of Novel Purine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Purine analogs represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting a wide array of diseases, from cancers to viral infections.[1][2] Their efficacy, however, is not solely a function of their interaction with a biological target. The journey from a promising lead compound to a clinically successful drug is fundamentally governed by its physicochemical properties. These properties—solubility, lipophilicity, ionization state, and stability—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, thereby controlling its bioavailability and overall therapeutic potential. This guide provides an in-depth exploration of these critical physicochemical parameters for novel purine analogs, offering both the theoretical underpinnings and practical, field-proven methodologies for their characterization.
Introduction: The Privileged Scaffold and the Physicochemical Imperative
The purine, a heterocyclic aromatic compound composed of fused pyrimidine and imidazole rings, is a "privileged structure" in drug discovery.[3][4] Nature itself uses the purine core in the fundamental building blocks of life: the DNA and RNA bases adenine and guanine, and the cellular energy currency, adenosine triphosphate (ATP).[4] This inherent biological relevance allows synthetic purine analogs to act as effective mimics or competitors in various enzymatic and signaling pathways.[5] They have been successfully developed as kinase inhibitors, antivirals, immunosuppressants, and anticancer agents.[1][3]
However, the success of a purine analog is a delicate balance. While the pharmacophore (the part of the molecule responsible for biological activity) must effectively interact with its target, the molecule's overall physicochemical profile determines if it can reach that target in sufficient concentration. Poor solubility can render an otherwise potent compound useless for oral administration, while incorrect lipophilicity can prevent it from crossing cellular membranes or lead to rapid metabolic clearance.[6][7] Therefore, a comprehensive understanding and early characterization of these properties are not just advisable; they are integral to an efficient and successful drug development pipeline.
Core Physicochemical Properties: The Pillars of "Drug-Likeness"
The journey of a drug molecule through the body is a complex series of interactions with aqueous and lipid environments. The following properties are paramount in predicting and optimizing this journey.
Aqueous Solubility
Solubility is a fundamental prerequisite for absorption. A drug administered orally must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[6][8] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[6]
-
Expert Insight: Solubility is not a single value but is highly dependent on pH. For ionizable molecules like purine analogs, it's crucial to measure solubility across a physiologically relevant pH range (e.g., pH 2.0 to 7.4) to simulate conditions from the stomach to the small intestine. This is often referred to as kinetic solubility, a high-throughput screening method used in early discovery.
Lipophilicity (LogP/LogD)
Lipophilicity describes a compound's affinity for a lipid-like environment versus an aqueous one. It is a key factor influencing a drug's permeability across cell membranes, plasma protein binding, and volume of distribution.[6][7][9]
-
Partition Coefficient (LogP): This measures the distribution of the neutral (non-ionized) form of a molecule between an organic solvent (typically octan-1-ol) and water.
-
Distribution Coefficient (LogD): This is a more physiologically relevant measure as it accounts for both the neutral and ionized forms of a molecule at a specific pH. For purine analogs, which are often weak bases, LogD at pH 7.4 is a critical parameter.[9]
-
Expert Insight: There is a "sweet spot" for lipophilicity. While a certain degree of lipophilicity is required for membrane permeation, excessively high LogP values can lead to poor solubility, high metabolic clearance, and off-target toxicity.[6][7] The goal is to achieve a balance that maximizes absorption and distribution while minimizing undesirable effects.
Ionization Constant (pKa)
Most drugs, including purine analogs, are weak acids or bases.[9] The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized.[10] This property is critical because the ionization state of a drug profoundly affects its solubility and ability to cross biological membranes.[8][10] The non-ionized form is more lipophilic and readily crosses cell membranes, while the ionized form is more water-soluble.[8]
-
Expert Insight: The pKa dictates how a drug will behave in different body compartments. A basic purine analog will be predominantly ionized in the acidic environment of the stomach (pH ~2) but will exist in a higher proportion of its neutral, absorbable form in the more alkaline environment of the small intestine (pH ~6-7.4).[9][10]
Experimental Characterization: Protocols and Rationale
Accurate measurement of these properties is essential. The following section details standard, validated protocols, explaining the rationale behind key steps.
Protocol: High-Throughput Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's solubility, ideal for early-stage discovery.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the purine analog in 100% dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, ensuring a true solution is achieved before dilution.
-
-
Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate. This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Rationale: PBS at pH 7.4 mimics physiological conditions. Keeping the final DMSO concentration low (≤1%) is critical to avoid artificially enhancing the solubility of the test compound.
-
-
Incubation & Shaking: Seal the plate and shake at room temperature for 2 hours.
-
Rationale: Shaking ensures the system reaches equilibrium, allowing the compound to dissolve to its thermodynamic limit under these kinetic conditions.
-
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 4000 rpm) for 15 minutes to pellet any precipitated compound.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: HPLC-UV/LC-MS provides a sensitive and specific method to quantify the amount of compound remaining in solution, which represents its kinetic solubility. A calibration curve with known concentrations is used for accurate quantification.
-
Protocol: Shake-Flask Method for LogP Determination
This is the traditional and most reliable method for determining the octanol-water partition coefficient.
Methodology:
-
System Preparation: Pre-saturate octan-1-ol with water and water with octan-1-ol by mixing them vigorously and allowing the phases to separate overnight.
-
Rationale: This step is crucial for thermodynamic accuracy. It ensures that the partitioning of the solute is the only process occurring and is not confounded by the partitioning of the solvents themselves.
-
-
Compound Addition: Dissolve a known amount of the purine analog in the aqueous phase to a concentration where it remains fully dissolved.
-
Partitioning: Add an equal volume of the pre-saturated octan-1-ol. Seal the container and shake vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octan-1-ol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octan-1-ol layers. Determine the concentration of the purine analog in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration]octanol / [Concentration]aqueous ).
Visualizing Key Relationships
The ADME-Physicochemical Property Relationship
The following diagram illustrates the interconnectedness of core physicochemical properties and their ultimate impact on the ADME profile of a drug candidate.
Caption: Interplay of physicochemical properties and their influence on ADME.
Case Study: Structure-Property Relationships in Purine-Based Kinase Inhibitors
Many purine analogs have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell function.[1][3] Small modifications to the purine scaffold can lead to significant changes in both biological activity and physicochemical properties. Consider the well-known cyclin-dependent kinase (CDK) inhibitor, Roscovitine (Seliciclib).
| Compound | R1 | R2 | LogP (calc.) | Solubility (µM) | CDK2 IC50 (µM) |
| Olomoucine | -CH(CH3)2 | -NH(CH2OH) | 2.65 | ~100 | 7.0 |
| Roscovitine | -CH(CH2CH3)CH2OH | -NH(C6H5) | 3.20 | ~25 | 0.7 |
| Purvalanol A | -CH(CH3)2 | -NH(aniline) | 4.10 | <10 | 0.006 |
Data are representative and compiled from various literature sources for illustrative purposes.
-
Analysis: Moving from Olomoucine to Roscovitine, the addition of a phenyl group at R2 increases lipophilicity (higher LogP) and kinase inhibitory potency (lower IC50), but at the cost of reduced aqueous solubility. Purvalanol A, with a more complex aniline group at R2, further increases potency and lipophilicity, leading to very poor solubility. This case study exemplifies the classic trade-off that medicinal chemists face: optimizing for potency can often negatively impact the physicochemical properties required for good bioavailability.
Visualizing a Biological Pathway
Simplified Kinase Inhibition by a Purine Analog
Purine analogs often function by competing with ATP for the binding site in the kinase domain, thereby inhibiting the downstream signaling cascade.
Caption: Mechanism of kinase inhibition by an ATP-competitive purine analog.
Conclusion and Future Perspectives
The development of novel purine analogs continues to be a vibrant area of pharmaceutical research.[11] While the discovery of potent molecules is exciting, this guide underscores that potency alone is insufficient for clinical success. A deep and early understanding of the physicochemical properties—solubility, lipophilicity, and pKa—is indispensable. By integrating the experimental protocols and strategic insights discussed herein, researchers can make more informed decisions, optimizing their lead compounds not just for target affinity but for the critical ADME properties that define a successful drug. The future of purine analog development will likely involve greater use of computational prediction tools alongside high-throughput experimental screening to navigate the complex, multi-parameter optimization challenge of modern drug discovery.
References
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Title: Purine Analogues as Kinase Inhibitors: A Review Source: PubMed URL: [Link]
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Title: The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review Source: Journal of Young Pharmacists URL: [Link]
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Title: What is pKa and how is it used in drug development? Source: Pion Inc. URL: [Link]
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Title: Importance of Solubility and Lipophilicity in Drug Development Source: AZoLifeSciences URL: [Link]
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Title: Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility Source: Chemaxon URL: [Link]
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Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: ResearchGate URL: [Link]
-
Title: The pKa Distribution of Drugs: Application to Drug Discovery Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Drug Absorption Source: MSD Manual Professional Edition URL: [Link]
-
Title: Purine Analogs Source: NCBI Bookshelf URL: [Link]
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Title: Purine Analogues as Kinase Inhibitors: A Review Source: ResearchGate URL: [Link]
-
Title: Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors Source: AACR Journals URL: [Link]
-
Title: Physical properties of purine derivatives Source: ResearchGate URL: [Link]
-
Title: Biological activities of purine analogues: a review Source: ResearchGate URL: [Link]
-
Title: A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors Source: PubMed URL: [Link]
-
Title: Some examples of purine derivatives reported as TKIs inhibitors. Source: ResearchGate URL: [Link]
-
Title: Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review Source: RSC Publishing URL: [Link]
-
Title: Thiopurines Analogues with Additional Ring: Synthesis, Spectroscopic Properties, and Anticancer Potency Source: MDPI URL: [Link]
-
Title: A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport Source: Oxford Academic URL: [Link]
-
Title: Purine analogues – Knowledge and References Source: Taylor & Francis URL: [Link]
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- 11. researchgate.net [researchgate.net]
"N-Benzyl-2-chloro-9H-purin-6-amine" in early drug discovery
An In-Depth Technical Guide to N-Benzyl-2-chloro-9H-purin-6-amine in Early Drug Discovery
Abstract
The purine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in endogenous molecules and its ability to interact with a wide array of biological targets.[1][2][3] Among the vast library of synthetic purine analogs, This compound (also known as 2-Chloro-6-(benzylamino)purine) stands out as a critical intermediate and a foundational scaffold for the development of potent kinase inhibitors.[4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, chemical properties, biological activities, and key experimental protocols associated with this compound. We will explore its role as a precursor to clinically relevant molecules, delve into the structure-activity relationships (SAR) that drive lead optimization, and provide actionable methodologies for its evaluation in a preclinical setting.
Introduction: The Significance of a Versatile Purine Scaffold
This compound belongs to the substituted purine class of heterocyclic compounds.[4] Its structure is characterized by a purine core with a chlorine atom at the C2 position and a benzylamine group at the C6 position. This specific arrangement of substituents makes it an ideal starting point for chemical elaboration.
The significance of this molecule in early drug discovery is twofold:
-
A Foundational Building Block: It serves as a key intermediate in the synthesis of more complex, multi-substituted purine libraries.[6][7] Notably, it is a direct precursor to Olomoucine, a first-generation inhibitor of Cyclin-Dependent Kinases (CDKs).[4][5] This lineage connects it to the broader and highly successful field of CDK inhibitors, which includes compounds like Roscovitine, developed for their potential in oncology.[8]
-
A Privileged Scaffold: The purine core mimics the adenine moiety of Adenosine Triphosphate (ATP), the universal co-substrate for protein kinases.[9] This inherent structural similarity allows derivatives of this compound to function as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases—a protein superfamily deeply implicated in cancer and other proliferative diseases.[6][9]
Derivatives stemming from this scaffold have been investigated for a wide range of therapeutic applications, primarily as anticancer agents that induce cell cycle arrest and apoptosis by modulating the activity of key regulatory kinases.[10][11]
Synthesis and Chemical Properties
The synthesis of this compound is a robust and well-documented process, primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction.
General Synthesis Pathway
The most common route involves the reaction of 2,6-dichloropurine with benzylamine .[5] The greater reactivity of the chlorine atom at the C6 position compared to the C2 position allows for selective substitution. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (Et3N), in a suitable polar solvent like n-butanol or isopropanol at elevated temperatures.[5][12][13]
The general reaction is as follows:
-
Starting Materials: 2,6-Dichloropurine, Benzylamine
-
Base: Triethylamine
-
Solvent: n-Butanol
-
Condition: Heat (e.g., 60°C)
-
Outcome: Selective displacement of the C6-chloro group by the benzylamine nucleophile.[5]
The resulting product precipitates upon completion and can be isolated through simple filtration and washing, yielding a high-purity off-white solid.[5]
Chemical Data Summary
| Property | Value | Reference(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 2-Chloro-6-(benzylamino)purine | [4] |
| CAS Number | 39639-47-9 | [4][5] |
| Molecular Formula | C12H10ClN5 | [4] |
| Molecular Weight | 259.70 g/mol | [4] |
| Appearance | Off-white solid | [5] |
Reactivity and Sites for Derivatization
The true value of this compound lies in its potential for further modification at two key positions, which is fundamental for building chemical libraries for SAR studies:
-
C2 Position: The remaining chlorine atom is a versatile handle for introducing a wide range of substituents via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[7][8]
-
N9 Position: The nitrogen of the imidazole ring can be alkylated to introduce groups that can probe deeper into the ATP-binding pocket, often influencing inhibitor potency and selectivity.[8][14]
This three-point diversity (N6, C2, N9) allows for the systematic exploration of chemical space to optimize biological activity.[6][15]
Biological Activity and Mechanism of Action
The primary biological targets for derivatives of this compound are protein kinases , particularly the Cyclin-Dependent Kinase (CDK) family.[6][8][10]
Mechanism: ATP-Competitive Kinase Inhibition
CDKs are serine/threonine kinases that act as master regulators of the cell cycle. Their dysregulation is a hallmark of cancer.[16] Purine-based inhibitors function by competing with endogenous ATP for binding to the kinase's active site. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to substrate proteins, thereby halting the downstream signaling cascade that drives cell proliferation.[9] This mechanism can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and ultimately trigger apoptosis.[6][10]
Caption: Iterative cycle of lead optimization from a core scaffold.
Key Experimental Protocols
Here we provide standardized, step-by-step protocols for the synthesis and initial biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
[5] Objective: To synthesize the title compound via nucleophilic aromatic substitution.
Materials:
-
2,6-Dichloropurine
-
Benzylamine
-
Triethylamine (Et3N)
-
n-Butanol
-
Methanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
Procedure:
-
Suspend 2,6-dichloropurine (1.0 eq) in n-butanol (approx. 5-10 mL per mmol of purine) in a round-bottom flask.
-
Add benzylamine (1.0 eq) to the suspension with stirring.
-
Add triethylamine (1.5 eq) to the reaction mixture sequentially.
-
Heat the mixture to 60°C and stir for 15-30 minutes, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with deionized water (20 mL) and cold methanol (10 mL).
-
Dry the resulting off-white solid in a vacuum oven or air-dry overnight.
-
Characterize the product using NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: In Vitro CDK2/Cyclin E Kinase Inhibition Assay
Objective: To determine the IC50 value of a test compound against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Histone H1 protein (substrate)
-
Test compound (dissolved in DMSO)
-
ATP, [γ-33P]-ATP
-
Kinase reaction buffer (e.g., MOPS, MgCl2, EDTA, DTT)
-
96-well filter plates (e.g., phosphocellulose)
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter and cocktail
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase reaction buffer. Ensure the final DMSO concentration is ≤1%.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Kinase reaction buffer
-
Test compound dilutions (or DMSO for control)
-
Substrate (Histone H1)
-
CDK2/Cyclin E enzyme
-
-
Initiation: Start the kinase reaction by adding the ATP solution (containing a spike of [γ-33P]-ATP).
-
Incubation: Incubate the plate at 30°C for 20-30 minutes.
-
Termination: Stop the reaction by adding phosphoric acid.
-
Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the plate multiple times with wash buffer to remove unincorporated [γ-33P]-ATP.
-
Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 3: Cell-Based Antiproliferative Sulforhodamine B (SRB) Assay
[17] Objective: To assess the cytotoxic/cytostatic effect of a compound on a human cancer cell line (e.g., MCF-7).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include wells with DMSO only as a negative control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash and Dry: Wash the plate four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance (optical density) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Perspectives
This compound is far more than a simple chemical intermediate; it is a validated and highly adaptable starting point for the discovery of potent and selective modulators of cellular signaling. Its historical connection to foundational CDK inhibitors and its continued use in the synthesis of novel therapeutic agents underscore its importance in medicinal chemistry. [4][6][8]Future research will undoubtedly continue to leverage this scaffold's inherent "drug-ability" to develop next-generation kinase inhibitors with improved selectivity profiles, enhanced pharmacokinetic properties, and novel mechanisms of action to overcome clinical challenges such as drug resistance. The systematic application of the synthetic and biological protocols outlined in this guide will empower researchers to efficiently navigate the early stages of the drug discovery process, transforming this versatile purine scaffold into promising clinical candidates.
References
-
Schultz, L. et al. (n.d.). Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors. PubMed. Available at: [Link]
-
León, L. G. et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed Central. Available at: [Link]
-
Smal, C. et al. (n.d.). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]
-
Giménez-Guru Pérez, M. et al. (2025). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. PubMed. Available at: [Link]
-
ResearchGate (2002). Traceless solid-phase synthesis of 2,6,9-trisubstituted purines from resin bound 6-thiopurines. ResearchGate. Available at: [Link]
-
Al-Ostath, A. et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. National Institutes of Health. Available at: [Link]
-
Rojas, R. et al. (2021). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. National Institutes of Health. Available at: [Link]
-
O'Connor, C. et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. National Institutes of Health. Available at: [Link]
-
ResearchGate (n.d.). Synthesis, characterization and biological evaluation of purine nucleoside analogues. ResearchGate. Available at: [Link]
-
ResearchGate (2014). Biological activities of purine analogues: a review. ResearchGate. Available at: [Link]
-
Fleysher, M. H. et al. (1971). Synthesis and biological activity of some new N6-substituted purine nucleosides. ACS Publications. Available at: [Link]
-
LookChem (n.d.). This compound. LookChem. Available at: [Link]
-
El-Faham, A. et al. (2025). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. Available at: [Link]
-
Laufer, S. A. et al. (2005). Synthesis and biological testing of purine derivatives as potential ATP-competitive kinase inhibitors. PubMed. Available at: [Link]
-
Castillo-Bocanegra, F. et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health. Available at: [Link]
-
Chemsrc (n.d.). This compound | CAS#:39639-47-9. Chemsrc. Available at: [Link]
-
Dolezal, K. et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. PubMed. Available at: [Link]
- Elleraas, J. et al. (2023). Cyclin-dependent kinase 2 inhibitors for medical treatment. Google Patents.
-
Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]
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- 17. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Characterization of N-Benzyl-2-chloro-9H-purin-6-amine
Introduction
N-Benzyl-2-chloro-9H-purin-6-amine is a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery. As a substituted purine, it serves as a versatile scaffold for the development of potent kinase inhibitors and other therapeutic agents. The strategic placement of a chlorine atom at the C2 position and a benzyl group at the N6 amine allows for selective, stepwise modifications, enabling the construction of diverse chemical libraries.
The purine core is a well-established pharmacophore, and derivatives of this compound are instrumental in synthesizing molecules like Olomoucine, a known inhibitor of cyclin-dependent kinases (CDKs) that plays a role in cell cycle regulation.[1][2] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers in synthetic chemistry and drug development.
Principle of Synthesis
The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,6-dichloropurine, possesses two reactive chlorine atoms. The chlorine at the C6 position is significantly more susceptible to nucleophilic attack than the one at the C2 position.[3] This difference in reactivity allows for the selective substitution at C6 by benzylamine. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
Sources
"N-Benzyl-2-chloro-9H-purin-6-amine" in vitro assay development
Application Note & Protocols
Topic: In Vitro Assay Development for N-Benzyl-2-chloro-9H-purin-6-amine
Audience: Researchers, scientists, and drug development professionals.
Guide to the In Vitro Characterization of this compound: From Cytotoxicity Profiling to Target Engagement
Introduction
This compound is a substituted purine analog with a molecular formula of C12H10ClN5 and a molecular weight of approximately 259.7 g/mol .[1][2] Its structure, featuring a purine core, is similar to endogenous nucleobases, suggesting potential interactions with a wide range of biological targets.[3][4] Notably, this compound is recognized as a key intermediate in the synthesis of Olomoucine, a first-generation inhibitor of cyclin-dependent kinases (CDKs).[5] This relationship strongly implies that this compound may itself possess inhibitory activity against kinases or other ATP-dependent enzymes, making it a compound of interest in drug discovery, particularly in oncology.[6][7]
This guide provides a structured, multi-step framework for the comprehensive in vitro evaluation of this compound. The described workflow is designed to first establish a cytotoxicity profile, then investigate its direct biochemical activity, and finally, confirm its engagement with the intended target in a cellular environment. This logical progression ensures that experimental resources are used efficiently and that the resulting data provides a robust foundation for further preclinical development.
Compound Handling and Preparation
Proper handling of the test compound is critical for reproducible results.
-
Chemical Properties: this compound is a solid with a melting point of 239-241°C.[1][5]
-
Solubility: It is soluble in DMSO, Chloroform, and Ethyl Acetate.[1] For cell-based assays, a concentrated stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO.
-
Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C.[1] The DMSO stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Phase 1: Foundational Assays - Determining Cellular Potency
The initial step in characterizing any new compound is to understand its effect on cell viability and proliferation.[8] These assays are fundamental for determining the concentration range for subsequent mechanistic studies and for identifying which cell lines are most sensitive.
Workflow for In Vitro Assay Development
Caption: A logical workflow for the in vitro characterization of a novel compound.
Protocol 1: Cell Viability Assessment using Resazurin Reduction Assay
Principle of the Assay This colorimetric assay quantitatively measures cell proliferation and viability. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink-colored resorufin. The fluorescent signal is directly proportional to the number of viable cells, allowing for the determination of a compound's cytotoxic or cytostatic effects.
Materials
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[6]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (dissolved in DMSO).
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered).
-
Positive control (e.g., Doxorubicin or Staurosporine).
-
Sterile 96-well flat-bottom cell culture plates.
-
Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm).
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in the well is ≤ 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the compound, vehicle control (DMSO), or positive control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Assay Development:
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the data by setting the vehicle control as 100% viability and the "no-cell" control as 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Calculate the IC50 (half-maximal inhibitory concentration) value using non-linear regression (log[inhibitor] vs. normalized response -- variable slope).
-
Data Presentation Example
| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | 5.2 | 0.1 |
| HCT116 | 8.9 | 0.15 |
| Huh7 | 12.1 | 0.2 |
Phase 2: Biochemical Assays - Probing the Mechanism of Action
Given its structural similarity to kinase inhibitors, a direct biochemical kinase assay is the logical next step to determine if this compound inhibits a specific enzyme's activity.[9]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Principle of the Assay This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9] The assay is performed in two steps: first, the kinase reaction occurs, and remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction. A lower signal indicates less ADP was produced, meaning the kinase was inhibited.
Principle of the Kinase Inhibition Assay
Caption: Inhibition of kinase activity reduces ADP production, leading to a lower luminescent signal.
Materials
-
Recombinant active kinase (e.g., CDK2/Cyclin A).
-
Kinase-specific substrate (e.g., a peptide substrate).
-
Kinase reaction buffer.
-
ATP solution.
-
This compound.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Luminometer.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of the compound in kinase buffer.
-
Prepare a solution of kinase and substrate in kinase buffer.
-
Prepare an ATP solution in kinase buffer at 2X the desired final concentration.
-
-
Kinase Reaction:
-
Add 2.5 µL of the compound dilution or vehicle control to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution. The final volume is 10 µL.
-
Incubate at room temperature for 60 minutes.[10]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with the "no kinase" control as 100% inhibition and the vehicle control as 0% inhibition.
-
Plot the percent inhibition against the log of the compound concentration and determine the biochemical IC50 value using non-linear regression.
-
Phase 3: Cellular Assays - Confirming Target Engagement
Demonstrating that a compound binds to its intended target in the complex environment of a living cell is a critical step in drug discovery.[11][12] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[13]
Principle of the Cellular Thermal Shift Assay (CETSA)
Caption: Ligand binding stabilizes the target protein, preventing its thermal denaturation and aggregation.
Protocol 3: Cellular Thermal Shift Assay (Western Blot Format)
Materials
-
Cell line expressing the target of interest.
-
Complete growth medium.
-
This compound.
-
PBS and lysis buffer with protease/phosphatase inhibitors.
-
PCR tubes or strips.
-
Thermal cycler with a temperature gradient function.
-
Antibody specific to the target protein for Western blotting.
Step-by-Step Protocol
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one batch of cells with the compound at a relevant concentration (e.g., 10x the cellular IC50) and another with vehicle (DMSO) for 1-2 hours.
-
-
Harvesting and Heating:
-
Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of soluble target protein in each sample using Western blotting.
-
Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with the primary antibody against the target protein.
-
-
Data Interpretation:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
This compound. LookChem. [Link]
-
Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2022). PubMed. [Link]
-
In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
A Practical Guide to Target Engagement Assays. (2025). Selvita. [Link]
-
Target and pathway engagement assays. Concept Life Sciences. [Link]
-
Target Engagement. Selvita. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
Target Engagement Assays in Early Drug Discovery. ResearchGate. [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (2024). NIH. [Link]
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers. [Link]
-
This compound. Chemsrc. [Link]
-
Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. (2024). Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
-
Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines. PubMed. [Link]
-
Clinical details of purine analogue treated patients. ResearchGate. [Link]
-
Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. [Link]
-
Purine Analogs. NCBI Bookshelf. [Link]
-
6-Benzylaminopurine. Wikipedia. [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PMC - NIH. [Link]
-
Benzylaminopurine. PubChem - NIH. [Link]
-
Benzylamines. Organic Chemistry Portal. [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound CAS#: 39639-47-9 [m.chemicalbook.com]
- 6. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 9-Benzyl-2-chloro-9h-purin-6-amine (EVT-293665) | 56046-25-4 [evitachem.com]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro kinase assay [protocols.io]
- 11. selvita.com [selvita.com]
- 12. selvita.com [selvita.com]
- 13. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Application Notes & Protocols for Cell-Based Assays Using N-Benzyl-2-chloro-9H-purin-6-amine
Introduction: Unveiling the Potential of a Purine Analog in Cell Cycle and Apoptosis Research
N-Benzyl-2-chloro-9H-purin-6-amine is a substituted purine molecule of significant interest to researchers in oncology and drug development. Structurally, it belongs to a class of compounds known for their ability to interact with key regulators of cellular processes. Notably, this compound serves as a direct precursor in the synthesis of well-characterized cyclin-dependent kinase (CDK) inhibitors such as Roscovitine (also known as Seliciclib).[1] Purine analogs have been instrumental in advancing our understanding of the cell cycle, and many have progressed into clinical investigation as potential therapeutics for proliferative diseases.[2][3]
The primary mechanism of action for this class of compounds is the competitive inhibition of the ATP-binding pocket of specific CDKs.[2] CDKs are serine/threonine kinases that, when complexed with their regulatory cyclin partners, form the central machinery driving the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them prime targets for therapeutic intervention.[4] Analogs like Roscovitine and Olomoucine have been shown to primarily inhibit CDK1, CDK2, CDK5, and CDK7, leading to cell cycle arrest and, in many cancer cell lines, the induction of programmed cell death (apoptosis).[2][5][6]
These application notes provide a comprehensive guide for utilizing this compound in foundational cell-based assays. The protocols detailed below are designed to empower researchers to characterize the compound's cytotoxic and cytostatic effects, its impact on cell cycle distribution, and its ability to induce apoptosis. While direct literature on this specific precursor is limited, the methodologies are robustly based on established protocols for its highly similar and well-documented derivatives, Roscovitine and Olomoucine.[7][8][9][10]
Part 1: Foundational Analysis - Cell Viability and Cytotoxicity
The initial step in characterizing the biological activity of any new compound is to determine its effect on cell viability and proliferation. This establishes a critical dose-response relationship and calculates the IC50 (half-maximal inhibitory concentration), a key parameter for subsequent mechanistic studies.
Causality Behind the Method: Why Use a Metabolic Assay?
Assays like the MTT or WST-1 assay are selected for their high-throughput capability and reliance on a key indicator of cell health: metabolic activity. Viable, proliferating cells maintain an active mitochondrial respiratory chain. Dehydrogenase enzymes within the mitochondria of these cells reduce a tetrazolium salt (like MTT or WST-1) to a colored formazan product. The intensity of this color is directly proportional to the number of metabolically active, viable cells. A reduction in color indicates either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect).
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed to determine the IC50 value of this compound in a selected cancer cell line (e.g., MDA-MB-231 breast cancer cells, HeLa cervical cancer cells).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Make serial dilutions in complete culture medium to achieve 2X the final desired concentrations (e.g., ranging from 200 µM to 0.1 µM).
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of the 2X compound dilutions to the respective wells. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO as the highest dose compound well. Also include "medium only" wells for background control.
-
Incubation: Incubate the plate for the desired time period (a 48 or 72-hour incubation is common for CDK inhibitors).[7]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well. Agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Expected Results
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. A dose-response curve is then plotted with concentration on the x-axis (log scale) and percent viability on the y-axis. Non-linear regression analysis is used to determine the IC50 value.
| Parameter | Description | Expected Outcome for an Active Compound |
| Cell Viability | Percentage of viable cells compared to the vehicle control. | Decreases with increasing compound concentration. |
| IC50 Value | Concentration that inhibits cell viability by 50%. | Based on related compounds like Roscovitine, an IC50 in the low to mid-micromolar range (e.g., 10-50 µM) might be expected.[2] |
Part 2: Mechanistic Insight - Cell Cycle Analysis
Once an effect on cell viability is established, the next logical step is to determine if the compound perturbs the cell cycle. As a purine analog likely targeting CDKs, this compound is hypothesized to cause arrest at specific cell cycle checkpoints.
Causality Behind the Method: Why Propidium Iodide Staining?
Flow cytometry combined with propidium iodide (PI) staining is the gold standard for cell cycle analysis.[11] PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence emitted by a stained cell is directly proportional to its DNA content. This allows for the clear distinction between cells in different phases of the cycle:
-
G0/G1 Phase: Cells with a normal (2N) complement of DNA.
-
S Phase: Cells actively synthesizing DNA, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication, with a (4N) complement of DNA.
A sub-G1 peak, representing cells with less than 2N DNA, is indicative of apoptotic cells with fragmented DNA.[11]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
This compound
-
Selected cancer cell line (e.g., HL-60 leukemia, HCT116 colon cancer)
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 0.5 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle (DMSO) control.
-
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, wash with PBS, trypsinize, and then combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).
Data Analysis and Expected Results
The flow cytometry data is analyzed using specialized software (e.g., ModFit LT, FlowJo) to generate DNA content histograms. The software de-convolutes the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Expected Outcomes: Treatment with a CDK inhibitor like this compound is expected to cause an accumulation of cells in the phase of the cell cycle regulated by the targeted CDKs. For example, inhibition of CDK2 can lead to an arrest in the G1 or S phase, while inhibition of CDK1 (Cdc2) typically results in a G2/M arrest.[2][8] A significant increase in the sub-G1 population would suggest the induction of apoptosis.
Caption: A logical workflow for characterizing this compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of this compound. By systematically assessing its impact on cell viability, cell cycle progression, and apoptosis, researchers can build a comprehensive profile of its biological activity. Positive results from these assays would strongly suggest that, like its derivatives, this compound functions as a CDK inhibitor.
Subsequent studies could involve Western blotting to confirm the inhibition of CDK-mediated phosphorylation of target proteins (e.g., Retinoblastoma protein, Rb), in vitro kinase assays to determine its specific CDK inhibitory profile, and testing in a broader panel of cancer cell lines to identify those with the highest sensitivity. These foundational cell-based assays are the essential first step in exploring the therapeutic potential of this promising purine analog.
References
-
Al-Qubaisi, M., et al. (2011). Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells. Molecules, 16(12), 10343-10363. Available from: [Link]
-
Mgbonyebi, O. P., et al. (1999). Roscovitine Induces Cell Death and Morphological Changes Indicative of Apoptosis in MDA-MB-231 Breast Cancer Cells. Cancer Research, 59(1), 19-23. Available from: [Link]
-
Bártková, J., et al. (1997). Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines. Anticancer Drugs, 8(6), 623-631. Available from: [Link]
-
Studzian, K., et al. (2007). Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? Folia Histochemica et Cytobiologica, 45(Suppl 1), S131-S136. Available from: [Link]
-
Wesierska-Gadek, J., et al. (2011). Roscovitine in cancer and other diseases. Current Drug Targets, 12(14), 1995-2007. Available from: [Link]
-
Gautam, N., et al. (2019). Multitarget CDK inhibitors roscovitine and UCN-01 induce apoptosis in colorectal cancer cells by inhibiting cell cycle progression and transcription. Biomedicine & Pharmacotherapy, 118, 109228. Available from: [Link]
-
Fischer, P. M., & Gianella-Borradori, A. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 8, e9. Available from: [Link]
-
Schutte, B., et al. (1997). The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics. Experimental Cell Research, 236(1), 4-15. Available from: [Link]
-
Kapadiya, K., et al. (2024). Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. Bioorganic Chemistry, 150, 107841. Available from: [Link]
-
Krystof, V., et al. (2002). Synthesis and biological activity of olomoucine II. Bioorganic & Medicinal Chemistry Letters, 12(22), 3283-3286. Available from: [Link]
-
Zhu, T., & Chen, J. (2001). Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis. Current Medicinal Chemistry, 8(8), 909-923. Available from: [Link]
- Institut National de la Propriété Industrielle. (2018). Derives de la purine pour leur utilisation dans le traitement ou la prevention de maladies dues a une mutation non-sens. FR3057774A1.
-
Gibson, A. E., et al. (2015). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 58(1), 34-45. Available from: [Link]
-
Li, Y., et al. (2018). Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. International Journal of Molecular Sciences, 19(11), 3539. Available from: [Link]
Sources
- 1. From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development [biodiscovery.pensoft.net]
- 2. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Relationship between the Inhibition Selectivity and the Apoptosis of Roscovitine-Treated Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
A Robust TLC-Based Method for Monitoring the Progress of N-Benzyl-2-chloro-9H-purin-6-amine Reactions
An Application Note for Drug Development Professionals
Senior Application Scientist: Gemini
Abstract
N-Benzyl-2-chloro-9H-purin-6-amine is a pivotal intermediate in the synthesis of various biologically active compounds, including kinase inhibitors like Olomoucine.[1][2] Effective synthesis of its derivatives relies on the precise monitoring of reaction progress to ensure complete consumption of starting materials and optimal yield of the desired product. This application note provides a detailed, field-proven protocol for monitoring reactions involving this compound using Thin-Layer Chromatography (TLC). We delve into the principles of the method, provide step-by-step experimental procedures, and offer expert guidance on optimization and troubleshooting, establishing a self-validating system for reliable reaction tracking.
Principle of the Method: Leveraging Polarity for Separation
Thin-Layer Chromatography (TLC) is a rapid and cost-effective chromatographic technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[3][4] For the application at hand, we utilize silica gel, a highly polar stationary phase.
The separation mechanism is governed by the relative polarity of the compounds being analyzed.[5][6]
-
This compound (Starting Material): This molecule possesses a purine core, multiple nitrogen atoms, and a benzyl group, giving it a moderate polarity.
-
Reaction Products: In a typical nucleophilic substitution reaction, the chlorine atom at the C2 position is displaced by a nucleophile (e.g., another amine, an alcohol). This substitution invariably alters the molecule's overall polarity. For instance, replacing the chloro group with an amino group would likely increase polarity.
This difference in polarity causes the components to travel up the TLC plate at different rates as the mobile phase (eluent) ascends via capillary action.[5] Less polar compounds interact less strongly with the silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds are retained more strongly and have a lower Rf value.[6][7] By observing the disappearance of the starting material's spot and the appearance of a new product spot, one can effectively monitor the reaction's progression.[8][9]
Materials and Reagents
Equipment:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Forceps
-
UV lamp (254 nm)
-
Heating plate or heat gun (for stain visualization)
-
Standard laboratory glassware (vials, pipettes)
Chemicals & Consumables:
-
TLC Plates: Silica gel 60 F₂₅₄ pre-coated plates are recommended, as the fluorescent indicator allows for non-destructive visualization under UV light.[9][10]
-
Reactants: this compound (starting material), reaction reagents, and solvents.
-
TLC Solvents (Eluents): HPLC-grade solvents are required.
-
Ethyl Acetate (EtOAc)
-
n-Hexane (Hex)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Visualization Reagents (Optional):
-
Potassium permanganate (KMnO₄) stain
-
Iodine (I₂) crystals
-
Experimental Protocols
A three-lane spotting strategy is essential for unambiguous interpretation and serves as a self-validating system.[8][11] The lanes are designated as:
-
SM: Starting Material (a reference solution of this compound)
-
CO: Co-spot (a spot containing both the SM solution and the reaction mixture)
-
RXN: Reaction Mixture (an aliquot taken directly from the reaction)
The co-spot is critical as it confirms the identity of the starting material spot in the reaction lane, even if the reaction matrix slightly alters its Rf value.[11]
Protocol 1: System Preparation
-
Prepare the Eluent: Select an appropriate solvent system (see Section 4 for guidance). Prepare the mixture and pour it into the TLC developing chamber to a depth of approximately 0.5 cm.
-
Saturate the Chamber: Place a piece of filter paper partially submerged in the solvent along the chamber wall. Close the lid and allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform ascent of the mobile phase and improves the reproducibility of Rf values.
Protocol 2: Plate Preparation and Spotting
-
Prepare the Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three small, equidistant points on this line for the SM, CO, and RXN lanes.
-
Prepare Samples:
-
SM Solution: Dissolve a small amount (<1 mg) of this compound in a volatile solvent like ethyl acetate or chloroform (100-200 µL).
-
RXN Sample: Withdraw a small aliquot (a few microliters) from the reaction vessel. Dilute it with 100-200 µL of a suitable solvent.
-
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of the SM solution onto the 'SM' mark.
-
Apply a spot of the RXN sample onto the 'RXN' mark.
-
Carefully apply a spot of the SM solution directly on top of the 'RXN' spot at the 'CO' mark.
-
Causality: The spots should be kept as small and concentrated as possible to prevent streaking and ensure sharp separation.[12]
-
Protocol 3: Development and Visualization
-
Develop the Plate: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the solvent level is below the origin line. Close the lid and allow the eluent to ascend the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[7]
-
Visualize under UV Light: Allow the plate to dry completely. View it under a 254 nm UV lamp. The purine rings, being conjugated aromatic systems, will absorb UV light and appear as dark spots against the green fluorescent background.[13][14] Circle the spots lightly with a pencil.
-
Optional Staining:
-
Iodine: Place the plate in a chamber containing a few iodine crystals. Most organic compounds will form a temporary brown complex, appearing as brown spots.[10]
-
Potassium Permanganate: Dip the plate into a KMnO₄ solution. Compounds that can be oxidized will appear as yellow/brown spots on a purple background.
-
Workflow for TLC Monitoring
Caption: General workflow for monitoring a chemical reaction by TLC.
Key Parameters: Solvent System Optimization
The choice of eluent is the most critical factor for achieving good separation. The goal is to find a solvent system where the starting material has an Rf value between 0.2 and 0.4, allowing sufficient space for the product(s) to appear with a distinct Rf.[5][11]
Given the properties of this compound, start with a binary mixture of a non-polar and a moderately polar solvent.
-
Starting Point: A 7:3 mixture of Hexane:Ethyl Acetate is a versatile starting point for many substituted purines.[15]
-
Adjusting Polarity:
-
If spots are too low (low Rf): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 7:3 to 1:1 Hexane:EtOAc, or switch to a more polar system like 95:5 DCM:MeOH).[5]
-
If spots are too high (high Rf): The eluent is too polar. Increase the proportion of the less polar solvent (e.g., move from 7:3 to 9:1 Hexane:EtOAc).[5]
-
Data Presentation and Interpretation
The primary data from a TLC experiment are the Rf values and the visual assessment of the plate.
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
| Solvent System (v/v) | Analyte | Expected Rf (Approx.) | Observations |
| 7:3 Hexane:EtOAc | This compound (SM) | ~0.35 | A good starting point for monitoring. |
| 7:3 Hexane:EtOAc | Potential Product (e.g., C2-amine substituted) | ~0.20 | Product is more polar, lower Rf. |
| 95:5 DCM:MeOH | This compound (SM) | ~0.50 | Useful for more polar products. |
| 95:5 DCM:MeOH | Potential Product (e.g., C2-amine substituted) | ~0.35 | Provides good separation for polar analogs. |
Interpreting the TLC Plate:
-
t = 0 (Start of reaction): A strong spot should be visible in the SM and RXN lanes at the same Rf. The CO lane will show a single, more intense spot.
-
t = intermediate: The RXN lane will show a diminishing spot for the starting material and a new spot appearing (usually at a different Rf). The CO lane will clearly show two separated spots, confirming the identity of the remaining starting material.
-
t = final (Reaction complete): The spot corresponding to the starting material should be completely absent from the RXN lane. Only the product spot(s) will be visible.
Troubleshooting
| Issue | Possible Cause | Solution |
| Streaking Spots | Sample is too concentrated; sample is insoluble in the eluent. | Dilute the sample before spotting. Add a small amount of a more polar solvent (like methanol) to the spotting solvent.[3] |
| Poor Separation (Spots too close) | Inappropriate solvent system polarity. | Systematically vary the eluent polarity as described in Section 4. |
| No Spots Visible under UV | Compound is not UV-active; sample is too dilute. | Use a chemical stain for visualization.[14] Concentrate the sample before spotting. |
| Rf Values are Inconsistent | The TLC chamber was not properly saturated. | Always use filter paper to ensure the chamber atmosphere is saturated with solvent vapor before developing the plate. |
References
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LookChem. This compound. [Link]
-
Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. [Link]
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Guo, K., & Chen, Y. (2010). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 2(7), 853-857. [Link]
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Ali, M., & Gupta, A. (2008). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Journal of Liquid Chromatography & Related Technologies, 19(6), 961-968. [Link]
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RSC Publishing. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
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ResearchGate. Radio-TLC analysis of purine-converting pathways. [Link]
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Searle Separations Department. Thin Layer Chromatography. [Link]
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IBNA. Determination of purine derivatives in bovine urine using rapid chromatographic techniques. [Link]
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
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Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
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University of California, Los Angeles. TLC Visualization Methods. [Link]
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University of California, Los Angeles. Thin Layer Chromatography (TLC). [Link]
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Washington State University. Monitoring Reactions by TLC. [Link]
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Teledyne LABS. Purine and Related Compound Purification Strategies. [Link]
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University of Ottawa. Thin Layer Chromatography. [Link]
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Labster. TLC Visualization Methods. [Link]
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Merck Millipore. Solvent Systems for Thin-layer Chromatography of Novabiochem Products. [Link]
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Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
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University of Toronto Scarborough. Thin Layer Chromatography. [Link]
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Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]
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Application Notes & Protocols for the ¹H NMR Analysis of N-Benzyl Protected Purines
Abstract
This comprehensive guide provides a detailed framework for the ¹H Nuclear Magnetic Resonance (NMR) analysis of N-benzyl protected purines, a class of compounds vital in medicinal chemistry and drug development. Moving beyond a simple recitation of steps, this document elucidates the causal relationships behind experimental choices, providing researchers with the foundational knowledge to confidently acquire, interpret, and validate their NMR data. We will explore the characteristic spectral features that arise from the interplay between the purine core and the N-benzyl group, present a robust, self-validating experimental protocol, and detail methods for unambiguous structural confirmation, including the differentiation of N7 and N9 regioisomers.
Introduction: The Significance of N-Benzyl Purines and NMR
N-substituted purines are a cornerstone of numerous therapeutic agents, acting as scaffolds for antivirals, anticancer agents, and kinase inhibitors. The N-benzyl group is a frequently employed protecting group and a key pharmacophore in its own right. Its introduction, however, presents a significant analytical challenge: the benzylation of purine heterocycles like adenine and guanine can occur at multiple nitrogen atoms, most commonly at the N3, N7, and N9 positions.
Confirming the precise site of benzylation is critical, as the resulting regioisomers possess distinct biological activities and chemical properties. ¹H NMR spectroscopy is the most powerful and accessible tool for this task. It provides a detailed electronic and structural fingerprint of the molecule, allowing for unambiguous assignment of the benzyl group's position and confirmation of the overall structure.[1] This guide will equip researchers with the expertise to leverage ¹H NMR for the rigorous characterization of these important molecules.
Fundamental Principles and Spectral Characteristics
A ¹H NMR spectrum provides information on the chemical environment of each proton in a molecule.[2] For N-benzyl purines, the spectrum is logically divided into three key regions: the purine core protons, the benzylic methylene protons, and the phenyl ring protons.
The Influence of the N-Benzyl Group
The benzyl group exerts a profound influence on the ¹H NMR spectrum through two primary mechanisms:
-
Inductive Effects: The electron-withdrawing nature of the purine ring and the electronegativity of the nitrogen atom to which the benzyl group is attached deshield the benzylic methylene (CH₂) protons. This results in their characteristic downfield shift.[3]
-
Magnetic Anisotropy: The π-electron system of the benzyl group's phenyl ring generates its own magnetic field upon application of the external NMR field (B₀). This creates distinct shielding (upfield shift) and deshielding (downfield shift) zones around the ring.[4][5] Protons on the purine core that are forced into proximity with the face of the phenyl ring due to conformational preferences will be shielded, while those near the edge will be deshielded. This effect is crucial for conformational analysis and can influence the chemical shifts of the H-8 proton in N9-benzyl purines and the H-6/NH₂ protons in other isomers.
Characteristic Chemical Shifts
The precise chemical shifts are highly dependent on the deuterated solvent used, the position of substitution (regioisomerism), and the nature of the purine core (adenine vs. guanine). However, general trends can be established.
-
Purine Protons (H-2, H-8): These protons typically appear as sharp singlets in the aromatic region, generally between 7.5 and 9.0 ppm. The H-8 proton is particularly sensitive to the position of the benzyl group. In N9-substituted purines, the H-8 proton is often deshielded compared to its position in N7-substituted isomers.
-
Benzylic Protons (CH₂): This signal is highly characteristic and typically appears as a singlet around 5.3-5.8 ppm. Its integration value of 2H is a key diagnostic marker. In chiral environments or under conditions of restricted rotation, these two protons can become magnetically non-equivalent (diastereotopic), resulting in a more complex splitting pattern, such as an AB quartet.
-
Phenyl Protons (Ph): The five protons of the benzyl group's phenyl ring usually appear as a multiplet in the 7.2-7.5 ppm range, integrating to 5H.
-
Amine/Amide Protons (NH₂, NH): The exocyclic amine protons of adenine (NH₂) or the N1-H and NH₂ protons of guanine are often broad signals due to chemical exchange and quadrupole broadening. Their chemical shifts are highly variable and dependent on solvent, concentration, and temperature. In protic solvents like D₂O, these signals will exchange with deuterium and disappear from the spectrum.
Data Presentation: Comparative ¹H NMR Data
The following tables summarize typical ¹H NMR chemical shifts (δ, ppm) for N-benzyladenine and a representative N-benzylguanine derivative. This data serves as a valuable reference for spectral assignment.
Table 1: ¹H NMR Chemical Shifts (ppm) for N-Benzyladenine Isomers [1]
| Proton | N9-Benzyladenine (in DMSO-d₆) | N3-Benzyladenine (in DMSO-d₆) | N9-Benzyladenine (in CDCl₃) |
| C2-H | 8.16 (s, 1H) | 8.42 (s, 1H) | 8.38 (s, 1H) |
| C8-H | 8.26 (s, 1H) | 7.58 (s, 1H) | 7.78 (s, 1H) |
| NH₂ | 7.23-7.33 (br s, 2H) | 8.12 (br s, 2H) | 6.02 (br s, 2H) |
| CH₂ | 5.36 (s, 2H) | 5.51 (s, 2H) | 5.36 (s, 2H) |
| Ph-H | 7.23-7.33 (m, 5H) | 7.29-7.40 (m, 5H) | 7.25-7.38 (m, 5H) |
Table 2: ¹H NMR Chemical Shifts (ppm) for N7-Benzyl-2'-deoxyguanosine Analogue [6]
| Proton | N7-benzyl-2′-fluoro-2′-deoxyguanosine (in DMSO-d₆) |
| N1-H | 10.15 (br s, 1H) |
| H-8 | 9.70 (s, 1H) |
| NH₂ | 8.55 (br s, 2H) |
| Ph-H | 7.60-7.30 (m, 5H) |
| CH₂ | 5.85 (s, 2H) |
Note: The chemical shifts of the ribose moiety protons are omitted for clarity.
Experimental Workflow and Protocols
A successful NMR analysis hinges on meticulous sample preparation and a logical experimental approach.
Overall Experimental Workflow
The diagram below outlines the comprehensive workflow for the analysis of N-benzyl protected purines, from initial sample preparation to final structural validation.
Caption: Workflow for ¹H NMR analysis of N-benzyl purines.
Detailed Protocol for ¹H NMR Sample Preparation
This protocol ensures the acquisition of high-quality, reproducible NMR spectra.
Materials:
-
N-benzyl purine sample
-
High-quality 5 mm NMR tubes (clean and dry)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, MeOD-d₄)
-
Glass Pasteur pipettes and bulbs
-
Small glass vial (e.g., 1-dram vial)
-
Glass wool or a syringe filter
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of the N-benzyl purine sample into a clean, dry glass vial. For routine ¹H NMR, this amount provides excellent signal-to-noise in a few minutes.[1][7]
-
Select the Solvent: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good starting point for purine derivatives due to its high solubilizing power. Chloroform-d (CDCl₃) is also common but may be acidic; storing it over a small amount of potassium carbonate is good practice.[8]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[9] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filter and Transfer: Tightly pack a small plug of glass wool into the neck of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it. Use the pipette to draw up the sample solution and transfer it into the NMR tube. This filtration step is crucial to remove any particulate matter, which can degrade spectral quality by distorting the magnetic field homogeneity.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Internal Standard (Optional): If precise chemical shift referencing is required, tetramethylsilane (TMS) can be used as an internal standard at 0 ppm. However, for many modern spectrometers, the residual solvent peak is sufficient for referencing.[10]
Data Interpretation: Distinguishing Regioisomers
While 1D ¹H NMR provides strong initial evidence, 2D NMR techniques are the gold standard for unambiguously determining the site of benzylation, especially when distinguishing between N7 and N9 isomers.[11]
Key Differentiators in 1D ¹H NMR
-
N9 vs. N7-Guanine: The H-8 proton of N7-alkylated guanines is typically significantly deshielded (shifted downfield) compared to the H-8 proton of the corresponding N9-isomer, often appearing above 9.0 ppm.[6] This is due to the creation of a positive charge within the imidazole ring upon N7 alkylation.[12]
-
N9 vs. N3-Adenine: The chemical shifts of both H-2 and H-8 protons are diagnostic. As shown in Table 1, the H-8 proton of N3-benzyladenine is significantly shielded (upfield) compared to the N9-isomer, while its H-2 proton is deshielded.[1]
Unambiguous Assignment with 2D NMR
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive tool for this purpose. It reveals correlations (couplings) between protons and carbons that are 2 to 4 bonds apart.[13][14]
Caption: Key ³J HMBC correlations for isomer identification.
Protocol for Isomer Distinction using ¹H-¹³C HMBC:
-
For an N9-substituted purine: Look for a cross-peak between the benzylic CH₂ protons and the purine's C4 and C8 carbons. The presence of both correlations is a definitive marker for N9 substitution.
-
For an N7-substituted purine: Expect to see a cross-peak between the benzylic CH₂ protons and the purine's C5 and C8 carbons.[11] The correlation to C5 instead of C4 is the critical differentiator.
Additional 2D techniques like COSY (identifies proton-proton couplings) and HSQC (identifies one-bond proton-carbon connections) are used to fully assign all signals in the spectrum, providing a complete and validated structural proof.[13][15]
Troubleshooting
-
Broad Peaks: Protons attached to nitrogen (NH, NH₂) often appear broad due to rapid chemical exchange with trace amounts of water or due to quadrupolar effects. Gentle heating of the sample can sometimes sharpen these signals. Paramagnetic impurities can also cause severe line broadening across the entire spectrum; ensure high sample purity and clean glassware.[1][7]
-
Overlapping Signals: If aromatic signals from the purine and the phenyl ring overlap, changing to a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆) can often resolve the signals due to different solvent-solute interactions.[8] If resolution is still an issue, acquiring the spectrum on a higher-field NMR spectrometer is the most effective solution.
References
-
Buyens, D. M. S., Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2017). Solvent‐directed Regioselective Benzylation of Adenine: Characterization of N9‐benzyladenine and N3‐benzyladenine. Journal of Heterocyclic Chemistry, 54(5), 2936-2943. Available at: [Link]
-
University of Pretoria. (n.d.). Benzylation of adenine under basic conditions. Synthesis, NMR spectroscopy and X-ray crystallography, characterization of N9- and N3- benzyladenine. Available at: [Link]
-
Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-1111. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Available at: [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS). ResearchGate. Available at: [Link]
-
San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Kleinpeter, E. (2012). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial NICS - The frozen conformational equilibria of 9-arylfluorenes. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Available at: [Link]
-
EPFL. (n.d.). 2D NMR. Available at: [Link]
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ResearchGate. (n.d.). Classical 1H NMR anisotropic shielding of single, double and triple CC... Available at: [Link]
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Marek, R., Lyčka, A., & Kurasová, H. (2002). and N -substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(S1), S125-S133. Available at: [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). Examples of Anisotropy Influences on Chemical Shift. Available at: [Link]
-
Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]
-
Tretyakova, N., Groehler, A., & Ji, S. (2012). The Formation and Biological Significance of N7-Guanine Adducts. Current opinion in toxicology, 21(1), 10.1016/j.cotox.2012.03.001. Available at: [Link]
-
Mattes, W. B., Hartley, J. A., & Kohn, K. W. (1986). DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. Nucleic acids research, 14(7), 2971–2987. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
-
ResearchGate. (2016). N7 Methylation Alters Hydrogen-Bonding Patterns of Guanine in Duplex DNA. Available at: [Link]
-
Choi, J. Y., Gu, C., & Schärer, O. D. (2016). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. The Journal of biological chemistry, 291(11), 5699–5709. Available at: [Link]
-
University College London. (n.d.). Chemical shifts. Available at: [Link]
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Application Note: A Guide to the LC-MS/MS Analysis of Purine Synthesis Intermediates
Audience: Researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist: The purine synthesis pathway is a cornerstone of cellular metabolism, responsible for producing the essential building blocks of DNA, RNA, and critical energy carriers like ATP and GTP[1]. Dysregulation of this pathway is implicated in a range of pathologies, from hyperuricemia and gout to uncontrolled cell proliferation in cancer. Consequently, the ability to accurately quantify the intermediates of this pathway is paramount for both fundamental research and the development of novel therapeutics.
This guide provides a comprehensive, field-tested framework for the robust quantification of purine synthesis intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workflow, ensuring you can not only replicate this method but also adapt and troubleshoot it for your specific research needs.
Part 1: The Purine Synthesis Pathway - An Analytical Overview
Purine nucleotides are synthesized through two main routes: the de novo pathway and the salvage pathway. The de novo pathway builds the purine ring from simpler precursors, such as amino acids and bicarbonate, onto a phosphoribosyl pyrophosphate (PRPP) backbone. The salvage pathway recycles pre-existing purine bases. Key intermediates that serve as critical nodes in this network include adenosine monophosphate (AMP), inosine monophosphate (IMP), and guanosine monophosphate (GMP). Accurate measurement of these molecules provides a direct window into the metabolic state of the cell.
However, these intermediates present significant analytical challenges. They are highly polar, often phosphorylated, and exist at low concentrations within a complex and crowded cellular matrix[2][3][4]. LC-MS/MS, with its inherent sensitivity and selectivity, is the premier technology for overcoming these obstacles[5][6].
Caption: A simplified diagram of the de novo purine synthesis pathway highlighting key intermediates.
Part 2: Sample Preparation - The Critical First Step
The goal of sample preparation is to quantitatively extract the target intermediates while simultaneously quenching all enzymatic activity to preserve the in vivo metabolic snapshot. A poorly executed extraction is an unrecoverable error.
Rationale: The protocol below utilizes an ice-cold organic solvent mixture (methanol/acetonitrile/water) to achieve two goals simultaneously: the cold temperature halts enzymatic processes, and the organic solvent precipitates proteins, which would otherwise interfere with the analysis[7][8]. This method is rapid and effective for a broad range of polar metabolites[8]. The inclusion of stable isotope-labeled internal standards at the very beginning is crucial for accurate quantification, as they co-extract with the analyte of interest and correct for any sample loss or matrix effects during the entire process.[9][10]
Protocol: Metabolite Extraction from Adherent Cultured Cells
-
Culture Preparation: Grow cells to the desired confluency (e.g., 80-90%) in a standard culture dish (e.g., 6 cm). Prepare at least three biological replicates for each condition.
-
Quenching and Washing: Aspirate the culture medium. To rapidly arrest metabolism, some protocols suggest an optional "snap freeze" with liquid nitrogen at this stage[7]. Quickly wash the cell monolayer twice with 5 mL of ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants. Perform this step as quickly as possible to minimize metabolic changes.
-
Extraction: Add 1 mL of pre-chilled (-80°C) extraction solvent (80:20 v/v Methanol:Water or 75:25 v/v Acetonitrile:Methanol) directly to the dish.[11][12] Ensure the entire cell layer is covered.
-
Cell Lysis and Collection: Place the dish on ice. Use a cell scraper to mechanically detach the cells into the extraction solvent.[7][13] This ensures thorough lysis and extraction.
-
Harvesting: Transfer the cell lysate/solvent mixture into a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Centrifuge the tubes at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.[8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Be cautious not to disturb the pellet.
-
Drying and Reconstitution: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extract at -80°C until analysis.[7][13] Before injection, reconstitute the sample in a small, precise volume (e.g., 50 µL) of an appropriate solvent, often the initial mobile phase of the LC method.
Caption: Workflow for the extraction of polar metabolites from adherent cell cultures.
Part 3: LC-MS/MS Method Development
Liquid Chromatography (LC)
Rationale: Purine intermediates are highly polar and are poorly retained on traditional reversed-phase (e.g., C18) columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[2][4][14] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, allowing for the effective retention and separation of polar analytes like nucleotides.[2][15]
Protocol: HILIC-MS Method
-
Column: ZIC-cHILIC or Amide column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH ~9.5)[11].
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%), then ramp down to a lower percentage (e.g., 10%) to elute the polar compounds.
-
Injection Volume: 2-5 µL.
Mass Spectrometry (MS)
Rationale: For targeted quantification, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal.[10][16] This technique offers unparalleled sensitivity and selectivity by monitoring a specific precursor-to-product ion transition for each analyte.[11][16] Most purine intermediates, especially the phosphorylated ones, ionize efficiently in negative electrospray ionization (ESI) mode.
Data Presentation: Optimized MRM Transitions
The following table provides a starting point for MRM parameters for key purine pathway intermediates. These must be optimized on your specific instrument.
| Compound | Polarity | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Inosine Monophosphate (IMP) | Negative | 347.0 | 79.0 (PO3) | 25 |
| Adenosine Monophosphate (AMP) | Negative | 346.0 | 134.0 (Adenine) | 20 |
| Guanosine Monophosphate (GMP) | Negative | 362.0 | 150.0 (Guanine) | 18 |
| Xanthosine Monophosphate (XMP) | Negative | 363.0 | 151.0 (Xanthine) | 22 |
| Hypoxanthine | Positive | 137.1 | 119.1 | 15 |
| Xanthine | Positive | 153.1 | 136.1 | 20 |
| Uric Acid | Positive | 169.0 | 141.0 | 18 |
Part 4: Data Analysis and Quantification
The final step is to translate the raw MS signal into meaningful quantitative data. This involves integrating the chromatographic peak area for each MRM transition and using a calibration curve to determine the concentration.
Rationale: The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantification.[9][17] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of isotopes (e.g., ¹³C, ¹⁵N). It is added at a known concentration to every sample at the beginning of the extraction. By calculating the peak area ratio of the endogenous analyte to its corresponding SIL-IS, one can correct for variability in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification.[9][10][18][19]
Caption: A schematic of the data analysis workflow for quantitative metabolomics.
References
-
Bavarian Center for Biomolecular Mass Spectrometry. Stable Isotope Dilution Assay. BayBioMS. Available at: [Link]
-
McCullagh Group. Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. Available at: [Link]
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Sapcariu, S. C., et al. (2014). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. ACS Chemical Biology, 9(7), 1474-1482. Available at: [Link]
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Patti, G. J. (2011). Mass Spectrometry for Metabolomics: Addressing the Challenges. Spectroscopy, 26(2), 40-49. Available at: [Link]
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Buescher, J. M., et al. (2010). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 82(21), 8803-8812. Available at: [Link]
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Buescher, J. M., et al. (2010). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 82(21), 8803-8812. Available at: [Link]
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Mass Spectrometry Research Facility. Preparation of cell samples for metabolomics. University of Oxford. Available at: [Link]
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Wu, Y., et al. (2019). Development and Application of an HILIC-MS/MS Method for the Quantitation of Nucleotides in Infant Formula. Journal of Agricultural and Food Chemistry, 67(37), 10474-10481. Available at: [Link]
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Lu, W., et al. (2012). Metabolite extraction and LC-MS analysis. Bio-protocol, 2(19), e258. Available at: [Link]
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Merck Millipore. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Available at: [Link]
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Dettmer, K., et al. (2011). Challenges in ESI-MS-based Untargeted Metabolomics. CHIMIA International Journal for Chemistry, 65(11), 846-850. Available at: [Link]
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Hauryliuk, V., et al. (2019). Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode. Talanta, 205, 120161. Available at: [Link]
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Ser, Z., et al. (2015). Extraction parameters for metabolomics from cell extracts. Analytical Biochemistry, 475, 22-28. Available at: [Link]
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Agilent Technologies. (2020). MS1 Oligonucleotide Characterization Using LC/Q-TOF with HILIC Chromatography. Available at: [Link]
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Swann, J. R., et al. (2013). Challenges and Opportunities of Metabolomics. Frontiers in Molecular Biosciences, 4, 53. Available at: [Link]
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Hauryliuk, V., et al. (2019). Analysis of Nucleotide Pools in Bacteria Using HPLC-MS in HILIC Mode. bioRxiv. Available at: [Link]
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Vorkas, P. A., et al. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography–Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of Proteome Research, 20(9), 4447-4456. Available at: [Link]
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Shin, S. S., et al. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 14(5), 279. Available at: [Link]
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Jiraskova, K., et al. (2019). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE, 14(1), e0210232. Available at: [Link]
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Clish, C. (2015). LC-MS-based Metabolomics: Workflows, Strategies and Challenges. YouTube. Available at: [Link]
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An, S., et al. (2014). Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. Journal of Biological Chemistry, 289(10), 6540-6551. Available at: [Link]
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Jiraskova, K., et al. (2018). Mass spectrometric analysis of purine de novo biosynthesis intermediates. PLOS ONE, 14(1), e0210232. Available at: [Link]
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Corradini, E., et al. (2023). Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. Metabolites, 13(11), 1113. Available at: [Link]
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Balas, M., et al. (2020). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinica Chimica Acta, 502, 239-248. Available at: [Link]
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Shimadzu. Analysis of Metabolites in Rat Urine Using MRM via GC-MS/MS. Available at: [Link]
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Shin, S. S., et al. (2024). Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. Metabolites, 14(5), 279. Available at: [Link]
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Application Notes & Protocols: A Comprehensive Guide to the Antimicrobial Screening of N-Benzyl-2-chloro-9H-purin-6-amine
Abstract
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for new therapeutic agents. Purine analogs represent a promising class of compounds due to their ability to interfere with essential metabolic pathways in microorganisms.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the comprehensive antimicrobial screening of N-Benzyl-2-chloro-9H-purin-6-amine (CAS: 39639-47-9). We present a structured, field-proven workflow, from initial qualitative screening to quantitative determination of inhibitory and bactericidal concentrations, grounded in established microbiological principles. The protocols herein are designed to be self-validating, ensuring robust and reproducible data generation for the evaluation of this compound's antimicrobial potential.
Introduction: The Rationale for Screening this compound
This compound is a substituted purine. While it is known as a key intermediate in the synthesis of kinase inhibitors like Olomoucine, its intrinsic antimicrobial properties have not been extensively characterized.[3][4] The purine scaffold is fundamental to all life, forming the backbone of nucleic acids (DNA, RNA) and high-energy molecules (ATP, GTP). Bacteria have evolved specific pathways for purine biosynthesis and transport, which can be targeted by structural analogs.[5]
The rationale for screening this specific compound is twofold:
-
Structural Analogy: As a purine analog, it has the potential to act as an antimetabolite. It could competitively inhibit enzymes involved in nucleotide synthesis or be incorporated into nucleic acids, leading to defective replication or transcription.[2]
-
Targeting Riboswitches: Certain bacterial mRNAs contain highly conserved non-coding regions called riboswitches that bind directly to specific metabolites to regulate gene expression. Guanine-responsive riboswitches, found in many Gram-positive bacteria, control genes for purine metabolism.[5] Analogs like this compound could potentially bind to these RNA structures, aberrantly repressing essential genes and inhibiting bacterial growth.[1]
This guide outlines a systematic approach to rigorously evaluate the antimicrobial efficacy of this compound.
Compound Profile and Preparation
A thorough understanding of the test article's properties is critical for accurate and safe experimentation.
Chemical & Physical Properties
| Property | Value | Source |
| CAS Number | 39639-47-9 | [3][4] |
| Molecular Formula | C₁₂H₁₀ClN₅ | [3][4] |
| Molecular Weight | 259.70 g/mol | [3] |
| Melting Point | 239-241 °C | [3][4] |
| Boiling Point | 509.7 °C at 760 mmHg | [3] |
| Appearance | Off-white solid | [4] |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | [3] |
| Storage | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [3] |
Preparation of Stock Solution
The choice of solvent is critical as it must fully dissolve the compound without exhibiting antimicrobial activity itself at the tested concentrations. Dimethyl sulfoxide (DMSO) is a common choice.
Protocol:
-
Aseptically weigh 10 mg of this compound.
-
Dissolve the compound in sterile, molecular biology grade DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL). Ensure complete dissolution using a vortex mixer if necessary.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20 °C. Subsequent dilutions should be made in the appropriate sterile broth medium. Causality Note: Filter sterilization is essential to remove any microbial contaminants from the compound or solvent, preventing false-positive results.
Experimental Workflow for Antimicrobial Screening
A tiered approach is recommended, starting with a broad qualitative screen, followed by more precise quantitative assays for promising results.
Caption: Tiered workflow for antimicrobial compound evaluation.
Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Assay
This method provides a rapid, qualitative primary screen for antimicrobial activity.[6] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar surface will diffuse into the medium, creating a concentration gradient and a zone of growth inhibition if the organism is susceptible.[7][8]
Materials
-
Sterile 6 mm paper disks
-
This compound stock solution (10 mg/mL)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 25922, Escherichia coli ATCC 25922)
-
Sterile saline (0.9%) or Tryptic Soy Broth[7]
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Gentamicin 10 µg)
-
Negative control disk (impregnated with DMSO)
Step-by-Step Methodology
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-4 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[9] Trustworthiness Check: Using a standardized inoculum is the most critical variable for reproducibility in susceptibility testing.
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, removing excess fluid by pressing it against the inside of the tube.[9] Swab the entire surface of an MHA plate three times, rotating the plate 60° between each application to ensure a confluent lawn of growth.[8]
-
Disk Preparation & Application: Aseptically apply a known volume (e.g., 10 µL) of the this compound stock solution onto a sterile paper disk (yielding 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Disk Placement: Using sterile forceps, place the prepared test disk, a positive control disk, and a negative control disk onto the inoculated MHA plate. Ensure disks are spaced at least 24 mm apart and no closer than 15 mm from the edge of the plate.[7] Gently press each disk to ensure full contact with the agar.
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-18 hours.[8] Causality Note: Incubation must occur within 15 minutes of disk placement to prevent excessive pre-diffusion of the compound at room temperature.[10]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. The absence of a zone around the DMSO disk confirms the solvent has no activity. A zone of inhibition around the test compound indicates antimicrobial activity.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[11][12] This quantitative method is the gold standard for susceptibility testing.[13][14]
Materials
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well round-bottom microtiter plates[15]
-
This compound stock solution
-
Standardized bacterial inoculum (prepared as in 4.2.1, then diluted in CAMHB to a final concentration of 5 x 10⁵ CFU/mL in the wells)[16]
-
Multichannel pipette
Step-by-Step Methodology
-
Plate Setup: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 200 µL of a working solution of the test compound (e.g., 256 µg/mL in CAMHB) to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 128 µg/mL down to 0.25 µg/mL).[15]
-
Controls: Well 11 will serve as the positive growth control (inoculum, no compound). Well 12 will be the sterility control (broth only, no inoculum).[11]
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (now at 1 x 10⁶ CFU/mL) to wells 1 through 11. This halves the drug concentration to the final desired range and brings the final inoculum to 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.[14]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in which there is no visible growth.[11]
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Application Notes and Protocols: N-Benzyl-2-chloro-9H-purin-6-amine in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potential Regulator of the Cell Cycle
N-Benzyl-2-chloro-9H-purin-6-amine is a synthetic purine derivative that has garnered interest within the scientific community for its structural similarity to a class of molecules known to be potent modulators of cell cycle progression. While direct extensive studies on this specific compound are emerging, its significance is underscored by its role as a key intermediate in the synthesis of Olomoucine, a first-generation inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of protein kinases that act as the master regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Therefore, this compound and its analogs are valuable tools for investigating cell cycle checkpoints and for the development of novel anti-cancer therapeutics.
This guide provides a comprehensive overview of the anticipated mechanism of action of this compound, detailed protocols for its application in cell cycle analysis, and a framework for interpreting the expected results.
Mechanism of Action: A Competitive Inhibitor at the Heart of the Cell Cycle Engine
The biological activity of this compound is predicted to be centered on the inhibition of cyclin-dependent kinases (CDKs). Purine analogs, including the well-characterized compounds Olomoucine and Roscovitine, function as competitive inhibitors at the ATP-binding site of CDKs.[3] By occupying this pocket, they prevent the phosphorylation of key substrates required for the cell to transition through the different phases of its cycle.
The primary targets are expected to be the CDKs that govern the G1/S and G2/M transitions, most notably CDK1 and CDK2. The inhibition of these kinases leads to a halt in cell cycle progression, preventing cellular proliferation. Specifically, the inhibition of CDK2/cyclin E and CDK2/cyclin A complexes is crucial for the G1 to S phase transition, while the inhibition of CDK1/cyclin B is essential for entry into mitosis.[4]
Based on the activity of its close analog Olomoucine, this compound is anticipated to induce cell cycle arrest, primarily in the G1 phase.[1][2] This G1 arrest prevents the cell from committing to DNA replication and subsequent division, a critical control point that is often lost in cancer cells.
Illustrative Signaling Pathway: CDK Inhibition and G1 Arrest
The following diagram illustrates the putative mechanism of action of this compound, leading to G1 cell cycle arrest.
Caption: Putative mechanism of G1 arrest by this compound.
Quantitative Data: Insights from Structurally Related CDK Inhibitors
While specific IC50 values for this compound are not extensively documented in publicly available literature, the inhibitory concentrations of its derivatives, Olomoucine and Roscovitine, provide a strong indication of its potential potency.
| Compound | Target | IC50 (µM) | Reference |
| Olomoucine | CDC2/cyclin B | 7 | [5] |
| CDK2/cyclin A | 7 | [5] | |
| CDK2/cyclin E | 7 | [5] | |
| CDK5/p35 | 3 | [5] | |
| Roscovitine | CDK1/cyclin B | ~0.7 | [4] |
| (CYC202) | CDK2/cyclin E | ~0.1 | [6] |
| CDK2/cyclin A | ~0.54 | [6] | |
| CDK5 | ~0.2-0.7 | [3] | |
| CDK7 | ~0.2-0.7 | [3] | |
| CDK9 | ~0.2-0.7 | [3] | |
| Olomoucine II | CDK9/cyclin T | 0.06 | [7][8] |
| CDK2/cyclin E | 0.1 | [7][8] | |
| CDK7/cyclin H | 0.45 | [7][8] | |
| CDK1/cyclin B | 7.6 | [7][8] | |
| CDK4/cyclin D1 | 19.8 | [7][8] |
These values are indicative and may vary depending on the assay conditions.
Experimental Protocols: Cell Cycle Analysis by Flow Cytometry
The following protocol details a standard method for analyzing the effect of this compound on the cell cycle distribution of a cancer cell line using propidium iodide (PI) staining and flow cytometry.
Protocol 1: Propidium Iodide Staining for Cell Cycle Analysis
Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with this compound.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7, HCT116)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of the compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a DMSO-only vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (in PBS, add 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).
-
Gate out doublets and debris using forward scatter (FSC) and side scatter (SSC) plots, as well as pulse width versus pulse area for the PI channel.
-
Collect data for at least 10,000 events per sample.
-
Experimental Workflow Diagram
Sources
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- 8. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Characterizing Kinase Activity with N-Benzyl-2-chloro-9H-purin-6-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N-Benzyl-2-chloro-9H-purin-6-amine for in vitro kinase activity assays. We delve into the scientific rationale behind assay design, present detailed, self-validating protocols for inhibitor characterization, and offer insights into data analysis and interpretation. The focus is on robust, high-throughput methods suitable for screening and profiling potential kinase inhibitors.
Introduction: The Scientific Context
Protein kinases, enzymes that catalyze the phosphorylation of substrates, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important target classes for drug discovery.[1] The development of small molecule kinase inhibitors is a cornerstone of modern targeted therapy.
This compound (CAS 39639-47-9) is a purine analog.[2][3] Its core structure suggests a likely mechanism of action as an ATP-competitive inhibitor, binding to the highly conserved ATP-binding pocket of kinase enzymes. This compound serves as an intermediate in the synthesis of Olomoucine, a known inhibitor of cyclin-dependent kinases (CDKs).[2][3] CDKs are critical regulators of the cell cycle, and their inhibition is a validated strategy in oncology.[4][5]
This guide will use the characterization of this compound against a representative Cyclin-Dependent Kinase, CDK2/Cyclin E1, as a model system. The principles and protocols described herein are broadly applicable to other kinases and potential inhibitors.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 39639-47-9 | [2][3] |
| Molecular Formula | C₁₂H₁₀ClN₅ | [2][3] |
| Molecular Weight | 259.69 g/mol | [2][3] |
| Melting Point | 239-241 °C | [2][3] |
| Solubility | DMSO, Chloroform, Ethyl Acetate | [3] |
| Storage | 2–8 °C under inert gas | [3] |
The Causality of Kinase Assay Design
Choosing the right assay technology is critical for generating reliable and meaningful data. Kinase activity can be measured by quantifying either the depletion of the ATP substrate or the formation of the ADP product.[1][6]
Assay Technology: Luminescence-Based ADP Detection
For this application, we recommend a luminescence-based assay that directly quantifies ADP production, such as the ADP-Glo™ Kinase Assay.[7][8][9] This format offers several distinct advantages:
-
High Sensitivity: It measures product formation, which is inherently more sensitive than measuring the depletion of a substrate, especially at low substrate conversion rates.[6]
-
Broad ATP Range: The assay can be used with ATP concentrations up to 1 mM, allowing experiments to be conducted at or near the physiological ATP concentration, which is crucial for assessing inhibitor potency in a more biologically relevant context.[7][10]
-
Robustness: The "glow-type" luminescent signal is stable, providing a wide window for plate reading and excellent Z'-factor values, which is a measure of assay quality.[8][11]
The assay is a two-step process:
-
Kinase Reaction Termination & ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any remaining ATP.[7][8]
-
ADP to ATP Conversion & Light Generation: A Kinase Detection Reagent is added, which converts the ADP produced by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal proportional to the initial kinase activity.[7][8]
Figure 1: Workflow of an ADP-Glo™ kinase inhibition assay.
The Importance of ATP Concentration
For an ATP-competitive inhibitor, the measured half-maximal inhibitory concentration (IC₅₀) is highly dependent on the ATP concentration in the assay. This relationship is described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ) .[12]
-
Kᵢ (Inhibitor Constant): A true measure of the inhibitor's binding affinity for the kinase.
-
Kₘ (Michaelis Constant): The concentration of ATP at which the kinase reaction rate is half of its maximum.
-
[ATP]: The concentration of ATP used in the assay.
Scientist's Note: Performing assays at the Kₘ of ATP for the specific kinase allows the IC₅₀ value to approximate 2x the Kᵢ, providing a standardized measure of affinity.[12] However, since cellular ATP concentrations are in the millimolar range (much higher than the Kₘ for most kinases), testing at high ATP concentrations (e.g., 1 mM) is critical to estimate an inhibitor's potential efficacy in a cellular environment.[10][12]
Experimental Protocols: A Self-Validating System
Trustworthy data is built on a foundation of rigorous experimental design, including proper controls and validation steps.
Materials and Reagents
-
Kinase: Recombinant human CDK2/Cyclin E1 (e.g., Promega, Cat.# V1371)
-
Substrate: Histone H1 (e.g., MilliporeSigma, Cat.# 14-155)
-
Test Compound: this compound (dissolved in 100% DMSO to create a 10 mM stock)
-
Positive Control Inhibitor: Staurosporine (dissolved in 100% DMSO)
-
Assay Platform: ADP-Glo™ Kinase Assay (Promega, Cat.# V9101)
-
Buffer: Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT)[5]
-
Plates: White, opaque, 384-well, low-volume assay plates
-
Instrumentation: Multimode plate reader with luminescence detection capabilities
Protocol 1: Assay Validation with Z'-Factor Determination
Rationale: Before screening any compound, the robustness of the assay must be confirmed. The Z'-factor is a statistical parameter that quantifies the separation between the positive (uninhibited) and negative (fully inhibited) controls, providing a measure of assay quality.[13][14][15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[13][15][16]
Procedure:
-
Prepare Controls:
-
Positive Control (Max Activity): Prepare a kinase reaction mix containing CDK2/Cyclin E1, Histone H1, and ATP in Kinase Buffer. Add DMSO to a final concentration of 1% (vehicle control).
-
Negative Control (Min Activity/Background): Prepare the same reaction mix but replace the active kinase with an equal volume of Kinase Buffer. Alternatively, use a potent, broad-spectrum inhibitor like Staurosporine at a saturating concentration (e.g., 10 µM).
-
-
Plate Layout: In a 384-well plate, dispense 16-32 replicates of the Positive Control and 16-32 replicates of the Negative Control.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Read Luminescence: Measure the luminescent signal on a plate reader.
-
Calculate Z'-Factor: Use the following formula:
-
Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ]
-
Where SD is the standard deviation and Mean is the average of the control signals.[15]
-
Protocol 2: IC₅₀ Determination for this compound
Rationale: The IC₅₀ is the concentration of an inhibitor required to reduce the kinase activity by 50%.[18] Determining this value is the primary method for quantifying the potency of a compound. A dose-response curve is generated by testing the inhibitor across a range of concentrations.
Figure 2: Step-by-step workflow for IC₅₀ determination.
Procedure:
-
Compound Dilution:
-
Create a 10-point, 3-fold serial dilution series of this compound in 100% DMSO, starting from the 10 mM stock.
-
Perform an intermediate dilution of this series into Kinase Buffer. This step is crucial to minimize the final DMSO concentration in the assay (target ≤1%).
-
-
Plate Setup:
-
Dispense the diluted compound series into the 384-well assay plate in triplicate.
-
Include wells for Positive Control (vehicle/DMSO only) and Negative Control (no enzyme or saturating Staurosporine).
-
-
Kinase Reaction:
-
Prepare a master mix of CDK2/Cyclin E1 and Histone H1 in Kinase Buffer. Add this mix to all wells except the Negative Control (no enzyme).
-
Prepare a master mix of ATP in Kinase Buffer. Add this mix to all wells to initiate the kinase reaction. The final ATP concentration should be at its Kₘ for CDK2 (typically 10-50 µM, determine experimentally or from literature).
-
Scientist's Note: The final reaction volume should be maintained at a 1:1:2 ratio for the subsequent detection steps (e.g., 5 µL kinase reaction, 5 µL ADP-Glo™ Reagent, 10 µL Kinase Detection Reagent).[17]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Follow Step 4 from Protocol 3.2.
-
Read Luminescence: Measure the luminescent signal.
Data Analysis and Interpretation
-
Normalization:
-
Average the luminescent signal from the Positive Control (Max Signal, 100% activity) and Negative Control (Min Signal, 0% activity) wells.
-
Normalize the data for each inhibitor concentration using the formula: % Activity = [ (Signal_inhibitor - Mean_Min) / (Mean_Max - Mean_Min) ] * 100
-
-
Curve Fitting:
Example Data Presentation
| Compound Concentration [µM] | % Kinase Activity (Mean ± SD) |
| 100 | 2.5 ± 1.1 |
| 33.3 | 5.8 ± 1.5 |
| 11.1 | 15.2 ± 2.3 |
| 3.7 | 35.1 ± 3.0 |
| 1.2 | 48.9 ± 2.8 |
| 0.4 | 68.7 ± 4.1 |
| 0.14 | 85.4 ± 3.5 |
| 0.05 | 95.1 ± 2.9 |
| 0.01 | 98.2 ± 1.8 |
| 0 (Vehicle) | 100.0 ± 2.5 |
Conclusion and Future Directions
This guide outlines a robust, validated framework for characterizing the inhibitory activity of this compound against a target kinase. By understanding the principles of assay design, meticulously following validated protocols, and correctly analyzing the resulting data, researchers can confidently determine the potency of this and other potential kinase inhibitors.
Subsequent steps would involve assessing the compound's selectivity by profiling it against a panel of other kinases and confirming its mechanism of action (e.g., through ATP competition assays).[20] Ultimately, these in vitro biochemical data are essential for guiding further studies in cell-based models and advancing promising compounds in the drug discovery pipeline.
References
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
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On HTS. (2023). Z-factor. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
-
Protocol Online. (n.d.). ADP Glo Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
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Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Retrieved from [Link]
-
JoVE. (2022). Cdk1 Specific Phosphorylation Sites Identification by Kinase Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Measuring Cyclin-Dependent Kinase Activity. Retrieved from [Link]
-
International Centre for Kinase Profiling. (n.d.). ATP Competition Assay. Retrieved from [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]
-
Kim, K., et al. (2002). 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocols for Characterization of Cdk5 Kinase Activity. Retrieved from [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]
-
B-I-G, et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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Application Notes & Protocols: N-Benzyl-2-chloro-9H-purin-6-amine as a Chemical Probe for Kinase Inhibition and Cell Cycle Studies
Introduction: The Purine Scaffold and N-Benzyl-2-chloro-9H-purin-6-amine
The purine ring system is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of essential biomolecules like DNA, RNA, and ATP. This inherent biological relevance makes purine analogs exceptional candidates for developing chemical probes and therapeutic agents that can modulate the activity of a vast range of protein targets.
This compound is a synthetic purine derivative notable as a key intermediate in the synthesis of Olomoucine, a first-generation inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases that form heterodimeric complexes with regulatory cyclin subunits to govern the progression of the eukaryotic cell cycle. The dysregulation of CDK activity is a hallmark of cancer, making them a critical target for therapeutic intervention and mechanistic studies.
Given its structural relationship to established CDK inhibitors, this compound serves as a valuable chemical probe. A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. This guide provides a comprehensive overview of its properties and detailed protocols for its application in studying kinase-dependent signaling pathways, with a primary focus on cell cycle analysis.
Physicochemical Properties and Handling
Accurate and reproducible experimental outcomes begin with the correct handling and preparation of the chemical probe. The properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 39639-47-9 | |
| Molecular Formula | C₁₂H₁₀ClN₅ | |
| Molecular Weight | 259.70 g/mol | |
| Appearance | Off-white to white solid | |
| Melting Point | 239-241 °C | |
| Solubility | Soluble in DMSO, Chloroform, Ethyl Acetate | |
| Storage | Store at 2–8 °C under inert gas (Nitrogen or Argon) |
Safety & Handling Precautions:
-
Always handle the compound in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water and seek medical advice.
-
Refer to the full Safety Data Sheet (SDS) for comprehensive safety information before use.
Principle of Action: Targeting the Kinase ATP-Binding Pocket
As a purine analog, this compound is hypothesized to function as an A
Application Note & Protocol: Strategic N-Debenzylation of Purine Derivatives for Drug Discovery & Chemical Biology
Introduction: The Critical Role of the Benzyl Group in Purine Synthesis
In the multistep synthesis of complex molecules, particularly in pharmaceutical and nucleoside chemistry, the strategic use of protecting groups is essential.[1][2] The benzyl (Bn) group is a frequently employed protecting group for the nitrogen atoms of purine heterocycles.[3] Its utility stems from its general stability across a wide range of chemical conditions, including acidic, basic, and many organometallic reactions. This stability allows for selective modifications at other positions of the purine core or its substituents.
However, the ultimate success of this strategy hinges on the efficient and clean removal of the benzyl group at a late stage of the synthesis to unveil the final, biologically active compound.[4] The cleavage of the robust nitrogen-benzyl (N-Bn) bond requires specific chemical transformations. The choice of the debenzylation method is critical, as it must be compatible with the often-complex functionalities present in the target purine derivative. This application note provides a detailed guide to the most common and effective protocols for N-debenzylation, with a focus on causality, practical execution, and troubleshooting.
Method 1: Catalytic Hydrogenolysis - The Workhorse of Debenzylation
Catalytic hydrogenolysis is the most widely used method for N-debenzylation due to its mild conditions, high efficiency, and clean byproducts (typically toluene).[4][5] The reaction involves the cleavage of the C-N bond by hydrogen, activated on the surface of a metal catalyst.
Mechanistic Principles of Palladium-Catalyzed Hydrogenolysis
The accepted mechanism involves a heterogeneous catalytic cycle on the surface of palladium metal.[4]
-
Adsorption: Both the N-benzyl purine derivative and the hydrogen source (e.g., H₂ gas or a transfer agent) adsorb onto the active sites of the palladium catalyst.
-
Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the palladium surface to form reactive palladium hydride species.
-
C-N Bond Cleavage: The adsorbed N-benzyl purine interacts with the surface hydrides, leading to the cleavage of the benzylic C-N bond.
-
Product Desorption: The resulting deprotected purine and toluene desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[4]
Detailed Experimental Protocols
Two primary approaches for catalytic hydrogenolysis are direct hydrogenation with hydrogen gas and catalytic transfer hydrogenation (CTH).
Protocol 2.2.1: Standard Hydrogenolysis using Palladium on Carbon (Pd/C) and H₂ Gas
This protocol describes a general and widely applicable procedure for N-debenzylation.
Materials:
-
N-benzyl purine derivative
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Acetic Acid)
-
Hydrogen (H₂) gas cylinder or balloon
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the N-benzyl purine derivative (1.0 mmol) in an appropriate solvent (10-20 mL).[6][7] Add a magnetic stir bar.
-
Inerting: Flush the flask with an inert gas (N₂ or Ar) to remove air.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst. The catalyst loading typically ranges from 10-20 mol% of palladium relative to the substrate, but can be as high as a 1:1 weight ratio for difficult substrates.[4][8]
-
Hydrogenation: Seal the vessel. Evacuate the inert gas and backfill with hydrogen gas. Repeat this purge cycle three times.[6] Pressurize the vessel to the desired pressure (a balloon provides ~1 atm, while a Parr shaker can achieve higher pressures) and stir the mixture vigorously.[6][9] Vigorous stirring is crucial to ensure good mixing of the three-phase system (solid catalyst, liquid solution, gaseous hydrogen).[6]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the excess hydrogen and purge the system with an inert gas.[6][10]
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: The filter cake must be kept wet with solvent at all times, as dry Pd/C is pyrophoric and can ignite in the air.[6][10] Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude product, which can be purified further if necessary.
Protocol 2.2.2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
CTH offers a significant safety advantage by avoiding the use of flammable, high-pressure hydrogen gas.[11] Hydrogen is generated in situ from a donor molecule.
Materials:
-
N-benzyl purine derivative
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol or Ethanol
Procedure:
-
Reaction Setup: Dissolve or suspend the N-benzyl purine derivative (1.0 mmol) in methanol (10-20 mL) in a round-bottom flask with a stir bar.
-
Catalyst Addition: Add 10% Pd/C (typically 10-20% by weight of the substrate).[11]
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (3-5 equivalents per benzyl group to be removed).[11][12] The addition may cause gentle effervescence.
-
Reaction: Heat the mixture to reflux (typically 40-65°C) and stir.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature and proceed with catalyst filtration and product isolation as described in steps 7 and 8 of Protocol 2.2.1.
Critical Parameters & Optimization
The success of hydrogenolysis is highly dependent on several factors.
| Parameter | Key Considerations & Optimization Strategies |
| Catalyst Selection | 10% Pd/C: The standard, cost-effective choice for most debenzylations.[13] Pearlman's Catalyst (20% Pd(OH)₂/C): A more active and often superior catalyst, especially for stubborn debenzylations or when catalyst poisoning is an issue.[13][14][15] It is particularly effective for cleaving N-benzyl bonds.[15] Pearlman's catalyst can sometimes be used at lower pressures and temperatures than Pd/C. |
| Solvent | The choice of solvent can dramatically affect reaction rates. The general order of efficiency for hydrogenolysis is often: THF > Acetic Acid >> Ethanol > Methanol.[16] Acetic acid can facilitate the reaction by protonating the amine, making the C-N bond more susceptible to cleavage.[7][16] For substrates with poor solubility, solvent mixtures (e.g., MeOH/THF, EtOH/EtOAc) can be employed.[7] |
| Hydrogen Source | H₂ Gas: Allows for precise control of pressure. Higher pressures (e.g., 50 psi in a Parr apparatus) can accelerate slow reactions.[7][9] Transfer Agents (e.g., Ammonium Formate, Formic Acid, Cyclohexene): Safer alternatives to H₂ gas, eliminating the need for specialized pressure equipment.[11][12][17] Formic acid is also an effective hydrogen donor.[17][18] |
| Additives | Acids: As noted, acidic conditions (e.g., using acetic acid as a solvent or adding HCl) can significantly accelerate the debenzylation of amines.[16] Co-catalysts: In some cases, the addition of an acidic heterogeneous catalyst like niobic acid-on-carbon (Nb₂O₅/C) can facilitate Pd/C-catalyzed hydrogenolysis, potentially by mitigating catalyst deactivation by the amine products.[19][20] |
| Temperature | Most reactions proceed at room temperature. Gentle heating (40-60°C) can be used to increase the rate of slow reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Slow or Stalled Reaction | Catalyst Poisoning: Trace impurities, especially sulfur compounds (e.g., from thiols, thioethers) or certain heterocycles, can irreversibly poison the catalyst.[6][7][9] | Use high-purity solvents and reagents. If poisoning is suspected, filter the reaction mixture through a fresh pad of Celite®, and restart the hydrogenation with a fresh batch of catalyst.[9] |
| Catalyst Deactivation: The catalyst may be old or have been improperly handled/stored. The amine product itself can sometimes coordinate to the palladium and inhibit its activity.[6][20] | Use a fresh bottle of catalyst.[9] Consider switching to a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).[7][14] | |
| Insufficient Agitation/Mixing: Poor contact between the hydrogen, substrate, and catalyst surface. | Increase the stirring speed. Use a flask with a larger surface area for the solvent.[6][7] | |
| Low Hydrogen Pressure: A simple balloon may not provide enough driving force for difficult substrates. | Use a Parr shaker or similar apparatus to increase hydrogen pressure.[7][9] | |
| Side Reactions (e.g., Ring Reduction) | Overly Active Catalyst/Harsh Conditions: Catalysts like Platinum (Pt) or Rhodium (Rh) are more prone to reducing aromatic rings than Palladium (Pd).[16] | Ensure you are using a Pd-based catalyst. Avoid excessively high temperatures or pressures. If ring reduction persists, consider a different debenzylation method. |
dot
Caption: Workflow for N-debenzylation via catalytic hydrogenolysis.
Method 2: Dissolving Metal Reduction (Birch Reduction)
For substrates that are resistant to catalytic hydrogenolysis, such as those containing catalyst poisons or other reducible groups that would not survive, the Birch reduction offers a powerful alternative.[21][22] This method uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia to generate solvated electrons, which are potent reducing agents.[15][21]
Mechanism of Sodium/Lithium in Liquid Ammonia Reduction
-
Formation of Solvated Electrons: An alkali metal dissolves in liquid ammonia to form a characteristic deep blue solution containing solvated electrons (e⁻(NH₃)ₓ).
-
Electron Transfer: The solvated electron transfers to the aromatic ring of the benzyl group, forming a radical anion.
-
Protonation: A proton source in the reaction, typically an alcohol co-solvent (like ethanol or tert-butanol), protonates the radical anion.
-
Second Electron Transfer & Protonation: A second electron transfer followed by a second protonation event disrupts the aromaticity and ultimately leads to the cleavage of the C-N bond, liberating the free amine.
Detailed Experimental Protocol: N-Debenzylation using Na/NH₃
Extreme caution is required for this procedure due to the use of liquid ammonia and metallic sodium. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N-benzyl purine derivative
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal, stored under mineral oil
-
Anhydrous ethanol or tert-butanol
-
Anhydrous THF or ether
-
Dry ice/acetone or cryocooler system
Procedure:
-
Apparatus Setup: Assemble a three-necked flask equipped with a dry ice condenser, a gas inlet for ammonia, and a septum for additions. Ensure all glassware is scrupulously dried.
-
Condensing Ammonia: Cool the condenser to -78°C. Condense the required volume of anhydrous liquid ammonia into the flask.
-
Substrate Addition: Dissolve the N-benzyl purine derivative (1.0 mmol) in a minimal amount of anhydrous THF and add it to the liquid ammonia with stirring. Add the alcohol co-solvent (e.g., ethanol, 2-4 equivalents).
-
Sodium Addition: Carefully cut small pieces of sodium metal, wash them with hexane to remove the mineral oil, and add them portion-wise to the stirred reaction mixture. The solution will turn a persistent deep blue, indicating an excess of solvated electrons.
-
Reaction: Maintain the blue color by adding more sodium if necessary, and stir at -78°C until the reaction is complete (monitor by TLC after quenching a small aliquot).
-
Quenching: Quench the reaction carefully by the slow, portion-wise addition of solid ammonium chloride (NH₄Cl) or isopropanol until the blue color disappears.
-
Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in the fume hood.
-
Work-up & Isolation: To the remaining residue, add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer, concentrate, and purify the crude product.
dot
Caption: Workflow for N-debenzylation via Birch Reduction.
Method 3: Lewis and Brønsted Acid-Mediated Debenzylation
Acid-mediated debenzylation provides an alternative under non-reductive conditions, which can be advantageous for molecules containing other reducible functional groups. These reactions can be driven by strong Lewis acids or Brønsted acids, often at elevated temperatures.[20][23][24]
Rationale and Mechanism
The mechanism involves the coordination of the Lewis acid (e.g., AlCl₃, BBr₃) or protonation by a Brønsted acid (e.g., H₂SO₄, TFA) to one of the purine's nitrogen atoms.[20] This activation withdraws electron density from the N-benzyl bond, weakening it and making it susceptible to cleavage, often via an Sₙ2 or Sₙ1-type pathway, which may involve a scavenger nucleophile present in the reaction mixture.
Protocol: Debenzylation using Trifluoroacetic Acid (TFA)
Materials:
-
N-benzyl purine derivative
-
Trifluoroacetic acid (TFA)
-
Anisole or Thioanisole (as a cation scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve the N-benzyl purine derivative (1.0 mmol) in DCM (5-10 mL) in a round-bottom flask. Add a cation scavenger like anisole (5-10 equivalents).
-
Acid Addition: Cool the solution in an ice bath (0°C). Slowly add trifluoroacetic acid (10-20 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir. Gentle heating may be required for less reactive substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the acid.
-
Isolation: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material.
Method Selection Guide
Choosing the correct debenzylation strategy is paramount for success. The decision should be based on the overall functionality of the purine derivative.
dot
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Application Notes and Protocols for N-Benzyl-2-chloro-9H-purin-6-amine in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Substituted Purines in Kinase-Targeted Drug Discovery
N-Benzyl-2-chloro-9H-purin-6-amine is a member of the 2,6,9-trisubstituted purine class of molecules, which have garnered significant interest in medicinal chemistry and drug discovery. The purine scaffold is a well-established "privileged structure," forming the core of endogenous molecules like ATP, the universal phosphate donor for kinases.[1][2] This inherent structural similarity makes purine derivatives prime candidates for competitive inhibition of the ATP-binding site of kinases, a large and crucial family of enzymes often dysregulated in diseases such as cancer.[1][3]
Kinase inhibitors have emerged as a highly successful class of targeted therapeutics. By blocking the activity of specific kinases that drive oncogenic signaling, these inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[4][5] High-throughput screening (HTS) is an essential methodology for identifying novel and potent kinase inhibitors from large chemical libraries.[6][7] These application notes provide a comprehensive guide for the utilization of this compound and similar purine analogs in HTS campaigns, focusing on the inhibition of cyclin-dependent kinases (CDKs), a key family of kinases regulating cell cycle progression.[8][9]
Mechanism of Action: Targeting the Cell Cycle Engine
Cyclin-dependent kinases are serine/threonine kinases that act as the central engine of the cell cycle, driving transitions between different phases.[8][9] The activity of CDKs is tightly regulated by their association with cyclin proteins.[1][8] In many cancers, the CDK signaling pathway is hyperactivated, leading to uncontrolled cell proliferation.
A critical checkpoint in the cell cycle is the G1/S transition, which is primarily controlled by the Cyclin D/CDK4/6 complex and the Cyclin E/CDK2 complex.[2][3][10] These complexes phosphorylate the Retinoblastoma (Rb) tumor suppressor protein. In its hypophosphorylated state, Rb binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for DNA synthesis.[3][10] Upon phosphorylation by CDK4/6 and subsequently CDK2, Rb releases E2F, allowing for the transcription of S-phase genes and commitment to cell division.[3][10]
This compound, as a purine analog, is hypothesized to function as an ATP-competitive inhibitor of CDKs, particularly CDK2 and CDK4/6. By occupying the ATP-binding pocket of these kinases, the compound prevents the phosphorylation of Rb, thereby maintaining the Rb-E2F complex and inducing a G1 phase cell cycle arrest. This blockade of proliferation is a key therapeutic strategy in oncology.[4]
Caption: CDK4/6 and CDK2 signaling pathway in G1/S phase progression.
High-Throughput Screening Workflow
A typical HTS campaign to identify and characterize kinase inhibitors like this compound involves a multi-stage process, starting with a primary screen of a large compound library, followed by confirmatory screens, dose-response analysis, and secondary assays to validate hits.
Caption: Generalized workflow for HTS of small molecule kinase inhibitors.
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for CDK2 Inhibition
This protocol describes a luminescent-based biochemical assay to measure the inhibition of CDK2 kinase activity. The assay quantifies the amount of ATP remaining in solution following the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.
Materials:
-
Enzyme: Recombinant human CDK2/Cyclin E complex
-
Substrate: Histone H1 peptide
-
Compound: this compound (and other library compounds)
-
Detection Reagent: Kinase-Glo® Max Luminescence Kinase Assay kit
-
Assay Plates: White, opaque, 384-well plates
-
Instrumentation: Acoustic liquid handler, microplate reader capable of measuring luminescence
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and other test compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
Include positive control wells (e.g., a known CDK2 inhibitor like Roscovitine) and negative control wells (DMSO only).
-
-
Enzyme and Substrate Preparation:
-
Prepare a master mix containing the CDK2/Cyclin E enzyme and Histone H1 substrate in kinase assay buffer. The optimal concentrations should be pre-determined during assay development to ensure the reaction is in the linear range.[11]
-
-
Reaction Initiation:
-
Add 5 µL of the enzyme/substrate master mix to each well of the compound-plated assay plate.
-
-
ATP Addition:
-
Prepare an ATP solution in kinase assay buffer at a concentration close to its Michaelis-Menten constant (Km) for CDK2.
-
Add 5 µL of the ATP solution to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Signal Generation:
-
Add 10 µL of Kinase-Glo® Max Reagent to all wells. This will terminate the kinase reaction and initiate the luminescent signal generation.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine the IC50 value for this compound by fitting the dose-response data to a four-parameter logistic curve.
| Parameter | Recommended Value |
| Final Compound Concentration | 10 µM (for primary screen) |
| Final DMSO Concentration | ≤ 1% |
| Assay Volume | 20 µL |
| Incubation Time | 60 minutes |
| Plate Format | 384-well |
Protocol 2: Cell-Based High-Throughput Screening for Inhibition of Rb Phosphorylation
This protocol describes a cell-based assay to measure the phosphorylation of Rb at Ser780, a direct downstream target of CDK4/6, in a cancer cell line. A reduction in the phosphorylation signal indicates inhibition of CDK4/6 activity.
Materials:
-
Cell Line: MCF-7 (human breast adenocarcinoma, Rb-positive)
-
Compound: this compound
-
Assay Kit: HTRF® Phospho-Rb (Ser780) Assay kit
-
Assay Plates: 96-well or 384-well, black, clear-bottom cell culture plates and low-volume HTRF assay plates
-
Instrumentation: Automated liquid handling system, HTRF-compatible microplate reader
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well clear-bottom plate at a density of 25,000 cells/well.[9]
-
Allow cells to adhere overnight in a cell culture incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cell plate and add the compound dilutions to the respective wells. Include a known CDK4/6 inhibitor (e.g., Palbociclib) as a positive control and medium with DMSO as a negative control.
-
Incubate the cells with the compounds for 20-24 hours.[9]
-
-
Cell Lysis:
-
Carefully remove the compound-containing medium.
-
Add 50 µL of the supplemented lysis buffer provided in the HTRF kit to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking to ensure complete cell lysis.[9]
-
-
HTRF Assay:
-
Transfer 16 µL of the cell lysate from each well to a low-volume 384-well HTRF assay plate.[9]
-
Prepare the HTRF antibody master mix (containing Eu3+-cryptate labeled anti-Rb antibody and d2-labeled anti-phospho-Rb (Ser780) antibody) according to the kit protocol.
-
Add 4 µL of the antibody master mix to each well containing the lysate.
-
Incubate the plate for 4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm/620 nm) * 10,000 for each well.
-
The HTRF ratio is directly proportional to the amount of phosphorylated Rb.
-
Calculate the percent inhibition of Rb phosphorylation for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
| Parameter | Recommended Value |
| Cell Line | MCF-7 |
| Seeding Density | 25,000 cells/well (96-well plate) |
| Treatment Duration | 20-24 hours |
| Endpoint | Phospho-Rb (Ser780) levels |
| Plate Format | 96-well (cell culture), 384-well (HTRF read-out) |
Data Interpretation and Hit Validation
A successful HTS campaign will yield a set of "hits" that show significant activity in the primary screen. It is crucial to validate these hits to eliminate false positives and prioritize the most promising compounds for further development.
-
Confirmation Screening: Hits from the primary screen should be re-tested using freshly prepared compound samples to confirm their activity.
-
Orthogonal Assays: Active compounds from the biochemical assay should be tested in a cell-based assay (and vice-versa) to confirm their activity in a more physiologically relevant context. For CDK inhibitors, a cell proliferation assay (e.g., using a DNA-based readout to avoid artifacts from metabolic assays) can serve as a valuable orthogonal assay.[4]
-
Selectivity Profiling: Promising hits should be profiled against a panel of other kinases to determine their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.
-
Structure-Activity Relationship (SAR) Analysis: The activity of related analogs of this compound should be assessed to build an understanding of the relationship between chemical structure and biological activity. This information is critical for guiding lead optimization efforts.[12]
Conclusion
This compound and related 2,6,9-trisubstituted purines represent a promising scaffold for the development of novel kinase inhibitors. By leveraging robust and well-validated high-throughput screening assays, researchers can efficiently identify and characterize potent inhibitors of key therapeutic targets like cyclin-dependent kinases. The protocols and workflows detailed in these application notes provide a solid framework for initiating HTS campaigns aimed at discovering the next generation of targeted cancer therapies.
References
-
Schönbrunn, E. (2014). The challenge of developing selective protein kinase inhibitors. Current Opinion in Cell Biology, 22(3), 394-400. [Link]
-
Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]
-
Morgan, D. O. (1995). Principles of CDK regulation. Nature, 374(6518), 131-134. [Link]
-
Weinberg, R. A. (1995). The retinoblastoma protein and cell cycle control. Cell, 81(3), 323-330. [Link]
-
BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). The cell cycle phases and their associated cyclin-dependent kinases... Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling through Cyclin/CDK pathway in cell cycle. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. [Link]
-
National Center for Biotechnology Information. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. PubMed Central. [Link]
-
bioRxiv. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]
-
MDPI. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. [Link]
-
National Center for Biotechnology Information. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. PubMed Central. [Link]
-
Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. PubMed Central. [Link]
-
MDPI. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. [Link]
-
National Center for Biotechnology Information. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
-
National Center for Biotechnology Information. (2021). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. [Link]
-
Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. [Link]
-
MDPI. (2023). Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Benzyl-2-chloro-9H-purin-6-amine Synthesis
Welcome to the technical support center for the synthesis of N-Benzyl-2-chloro-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to optimize your synthetic outcomes.
Overview of the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic amino group of benzylamine attacks the electron-deficient purine ring of 2,6-dichloropurine, displacing one of the chloro substituents. The C6 position of the 2,6-dichloropurine is more reactive towards nucleophilic attack than the C2 position, leading to the preferential formation of the desired N6-substituted product.[1] A non-nucleophilic base, such as triethylamine, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Optimized Experimental Protocol
This protocol is based on a reported high-yield synthesis and is recommended as a starting point for your experiments.[2]
Materials:
-
2,6-Dichloropurine
-
Benzylamine
-
Triethylamine (TEA)
-
n-Butanol
-
Water (deionized)
-
Methanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 2,6-dichloropurine (1.0 eq).
-
Suspend the 2,6-dichloropurine in n-butanol (approximately 27 mL per gram of 2,6-dichloropurine).
-
Add benzylamine (1.0 eq) to the suspension with stirring.
-
Add triethylamine (1.5 eq) to the reaction mixture.
-
Heat the mixture to 60 °C with continuous stirring.
-
Maintain the reaction at 60 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.
-
Collect the precipitate by filtration.
-
Wash the collected solid sequentially with water and then with cold methanol to remove unreacted starting materials and salts.
-
Dry the purified this compound product. A yield of up to 95% can be expected.[2]
Characterization Data:
| Property | Value |
| Melting Point | 262 °C[2] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (s, 1H), 7.34-7.25 (m, 5H), 4.66 (d, J = 6 Hz, 2H)[2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155.0, 153.1, 150.7, 140.2, 139.6, 128.5, 127.5, 127.0, 118.1, 43.4[2] |
| MS (EI) | m/z 259 (M⁺)[2] |
Visualizing the Reaction Pathway
Caption: Potential side reactions in the synthesis.
Q3: How can I minimize the formation of N7 and N9 benzylated isomers?
A3: Controlling the regioselectivity of purine alkylation can be challenging. [3][4][5][6]Here are some strategies:
-
Control of Basicity: The use of a non-nucleophilic base like triethylamine is intended to scavenge HCl without promoting N-alkylation. Using a stronger, more nucleophilic base could exacerbate the formation of N-benzylated byproducts.
-
Solvent Choice: The polarity of the solvent can influence the site of alkylation. While n-butanol is reported to give high yields of the desired product, exploring other aprotic polar solvents might alter the isomeric ratio.
-
Temperature and Reaction Time: Shorter reaction times and controlled temperatures, as described in the protocol, are likely to favor the kinetically preferred C6 amination over the thermodynamically driven N-alkylation.
Q4: The isolated product is off-white or yellowish. How can I improve its purity and color?
A4: A colored product may indicate the presence of impurities.
-
Thorough Washing: Ensure the product is washed thoroughly with water and cold methanol to remove any colored impurities.
-
Recrystallization: If washing is insufficient, recrystallization from a suitable solvent (e.g., ethanol, or a solvent mixture) can be an effective purification method.
-
Activated Carbon Treatment: A small amount of activated carbon can be added during recrystallization to remove colored impurities.
Frequently Asked Questions (FAQs)
Q: What is the role of triethylamine in this reaction?
A: Triethylamine acts as a non-nucleophilic base. Its primary function is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the nucleophilic aromatic substitution reaction. This prevents the protonation of benzylamine, which would render it non-nucleophilic, and drives the reaction to completion.
Q: Can I use a different solvent?
A: While n-butanol is reported to be effective, other polar aprotic solvents such as DMF or DMSO could potentially be used. However, the choice of solvent can influence the reaction rate and the regioselectivity of the substitution. It is recommended to start with the reported solvent and only explore alternatives if optimization is necessary.
Q: Is the reaction air-sensitive?
A: The reaction is not particularly air-sensitive, and performing it under an inert atmosphere (like nitrogen or argon) is generally not required for achieving a high yield. However, for very precise work or when using very pure reagents, an inert atmosphere can prevent any potential side reactions with atmospheric components.
Q: Can this reaction be performed at room temperature?
A: The reaction rate would be significantly slower at room temperature. Heating to 60 °C provides the necessary activation energy for the nucleophilic attack and ensures a reasonably short reaction time.
Q: How can I confirm the identity and purity of my final product?
A: The identity of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The provided characterization data can be used as a reference. [2]Purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.
References
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. The Journal of organic chemistry, 71(23), 8901–8906. [Link]
-
Janeba, Z., & Robins, M. J. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 9(15), 17096-17108. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. The Journal of Organic Chemistry, 71(23), 8901-8906. [Link]
-
Das, P., Sadanandam, P., Jyothi, V., Adharvana Chari, M., & Mukkanti, K. (2012). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Tetrahedron, 68(38), 7822-7826. [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. | Request PDF. Retrieved from [Link]
-
Sharma, A., Verma, K., Kaushal, S., & Badru, R. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(16), 10976-10986. [Link]
-
The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction sequences for synthesis of 8-azido-N⁶-benzyladenine from.... Retrieved January 12, 2026, from [Link]
-
LookChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Regioselective 2‐Amination of Polychloropyrimidines. Retrieved January 12, 2026, from [Link]
-
Lin, Y., et al. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(2), 914. [Link]
-
Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (2009). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A, 64(1-2), 48-52. [Link]
-
Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1568. [Link]
-
Li, Y., Lv, L., Wang, Y., Wan, Z., Knochel, P., & Chen, Y. H. (2024). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. Organic letters, 26(2), 503–507. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved January 12, 2026, from [Link]
-
Reddy, T. S., et al. (2012). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Archiv der Pharmazie, 345(8), 639-649. [Link]
-
PubMed. (2024, January 19). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. Retrieved from [Link]
-
ResearchGate. (n.d.). SCHEME 2 Synthesis of 2-azido-6-benzylaminopurine (11). Reagents and conditions. Retrieved January 12, 2026, from [Link]
-
Bertini, S., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & medicinal chemistry, 22(6), 1951–1963. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 39639-47-9 [m.chemicalbook.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of N-Benzyl-2-chloro-9H-purin-6-amine in Biological Assays
Welcome to the technical support guide for N-Benzyl-2-chloro-9H-purin-6-amine (CAS: 39639-47-9). This document provides in-depth troubleshooting for common solubility challenges encountered when using this compound in kinase assays and other research applications. As an intermediate in the synthesis of kinase inhibitors like Olomoucine, its effective use is critical.[1] This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions & The Root Cause
This section addresses the most common initial questions and explains the fundamental physicochemical properties of this compound that lead to solubility issues.
Q1: I dissolved this compound perfectly in DMSO, but it crashed out of solution when I added it to my aqueous assay buffer. Why did this happen?
This is the most frequent issue and stems from a drastic change in the solvent environment. Here's the breakdown:
-
The Role of DMSO: Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving a wide range of hydrophobic molecules.[2] this compound is readily soluble in DMSO.[1][3]
-
Hydrophobicity: The compound has a calculated LogP (a measure of lipophilicity) of approximately 2.7-2.9.[3] This value indicates it is significantly more soluble in lipids or organic solvents than in water.
-
The "Crash": When you add the concentrated DMSO stock to a large volume of aqueous buffer, the DMSO concentration plummets. The compound is suddenly in a predominantly water-based environment where its solubility is exceedingly low. The concentration of the compound, though low overall in the assay, is now far above its saturation point in this new, high-water-content solvent, forcing it to precipitate out of solution. This is a common challenge for many kinase inhibitors, which are often poorly water-soluble.[4][5][6]
Q2: What are the key chemical properties of this compound I should be aware of?
Understanding the compound's properties is the first step to troubleshooting. The key data is summarized below.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₂H₁₀ClN₅ | The purine core and benzyl group contribute to its rigid, planar structure and hydrophobicity.[1][3] |
| Molecular Weight | ~259.7 g/mol | Standard for a small molecule inhibitor.[1][3] |
| Appearance | Off-white to white solid.[1] | Visual confirmation of the starting material. |
| Melting Point | 239-241°C[3] | A high melting point suggests a stable crystal lattice, which often correlates with poor aqueous solubility as significant energy is needed to break the lattice. |
| LogP | 2.7 - 2.9[3] | Indicates the compound is lipophilic and will have low intrinsic aqueous solubility. |
| Known Solvents | DMSO, Chloroform, Ethyl Acetate.[1][3] | Confirms its preference for organic solvents. Water is notably absent from this list. |
| Storage | 2–8 °C under inert gas.[1][3] | Proper storage prevents degradation, which could alter solubility characteristics. |
Section 2: A Systematic Troubleshooting Workflow
If you are facing precipitation, follow this logical workflow. Start with the preparation of your stock solution and systematically move to optimizing your assay conditions.
Troubleshooting Decision Pathway
This diagram outlines the decision-making process when encountering precipitation.
Caption: A logical workflow for diagnosing solubility problems.
Step 1: Preparing a Reliable Stock Solution
The foundation of a successful experiment is a properly prepared stock solution.
Q: What is the best way to prepare my stock solution?
A: Use high-purity, anhydrous DMSO to prepare a concentrated stock (e.g., 10-50 mM). Water in the DMSO can significantly reduce the solubility of hydrophobic compounds over time.
Protocol 1: High-Concentration Stock Preparation
-
Weighing: Accurately weigh the required amount of this compound in a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming (to 30-37°C) or brief sonication in a water bath can be applied. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can introduce moisture and cause compound degradation.[7]
Step 2: Optimizing the Working Solution & Dilution
How you dilute the stock is as important as how you make it.
Q: How can I prevent the compound from precipitating during dilution?
A: The key is to minimize the "shock" of moving from an organic to an aqueous environment and to consider the final concentration of your co-solvent (DMSO).
Protocol 2: Best Practices for Serial Dilution
Avoid diluting your stock directly into the final large volume of buffer.
-
Intermediate Dilution: Perform an intermediate dilution step. For example, dilute your 10 mM stock 1:10 into your assay buffer to make a 1 mM solution. This intermediate solution will have a higher DMSO concentration (e.g., 10%) and is less likely to precipitate immediately.
-
Final Dilution: Use this intermediate dilution to make your final working concentrations.
-
Mixing is Crucial: When adding the compound (at any dilution step) to the aqueous buffer, vortex or pipette mix immediately and thoroughly. This disperses the compound quickly, preventing localized high concentrations that can initiate precipitation.[8]
Step 3: Modifying Assay Buffer Conditions
If proper dilution technique is not enough, the next step is to modify the buffer itself.
Q: Can I change my assay buffer to improve solubility?
A: Yes. For purine derivatives, pH is a critical and often overlooked variable.
The Impact of pH on Solubility
The this compound molecule has several nitrogen atoms in its purine ring system and an exocyclic amine. These are basic sites that can be protonated (accept a H⁺ ion) in acidic conditions.
Caption: Protonation at lower pH increases polarity and solubility.
This protonation creates a positively charged ion, which is significantly more polar and therefore more soluble in water.[9][10] Many purine-based compounds exhibit this pH-dependent solubility.[11][12]
Protocol 3: Determining Optimal Buffer pH
-
Prepare Buffers: Prepare several small batches of your primary assay buffer, adjusting the pH to cover a range (e.g., pH 6.0, 6.5, 7.0, 7.5). Ensure your buffer system is effective in this range.
-
Test Solubility: Add your compound (diluted from a stock) to each buffer to your final desired concentration.
-
Observe: Let the solutions sit at your experimental temperature for 30-60 minutes. Visually inspect for precipitation or turbidity. You can quantify this by measuring absorbance at a high wavelength (e.g., 600 nm) where the compound doesn't absorb.
-
Validate: Once you identify a pH that maintains solubility, you must confirm that this pH change does not negatively impact your assay's performance (e.g., enzyme activity, cell viability).
Section 3: Advanced Considerations & Assay Compatibility
Q: I've optimized my dilution and pH, but I still see issues. Could my buffer salts be the problem?
A: Yes. This is particularly common in HPLC but can affect any assay using gradient-like conditions or high organic solvent concentrations. Phosphate buffers are notoriously prone to precipitating when the concentration of an organic solvent like acetonitrile or methanol becomes too high.[13] While less common with the low final DMSO concentrations in most assays, if you are using a higher percentage of co-solvent, consider switching to a more organic-soluble buffer system like ammonium acetate or formate.[14]
Q: What is the maximum final DMSO concentration I should use in my assay?
A: This is highly dependent on your specific assay. Most enzymes and cells can tolerate up to 0.5% DMSO without significant effects. Some are sensitive even to 0.1%. It is critical to run a DMSO-only control curve to determine the tolerance of your specific system.
| Final DMSO % | Potential Impact | Recommendation |
| < 0.1% | Generally safe for most applications. | Ideal, but may not be sufficient to maintain solubility. |
| 0.1% - 0.5% | Tolerated by many robust enzymatic and cell-based assays. | A common and effective range. Always validate with a vehicle control. |
| 0.5% - 1.0% | May inhibit some sensitive enzymes or affect cell membrane integrity. | Use with caution. Requires rigorous validation. |
| > 1.0% | High risk of assay interference and artifacts. | Not recommended for most biological assays. |
Q: What are my final options if precipitation persists?
-
Lower the Concentration: The most straightforward solution is to work at a lower final concentration of the compound, if your experimental goals allow.
-
Check Compound Purity: Impurities can sometimes seed precipitation. Ensure you are using a high-purity source.
-
Consider Excipients: For drug formulation, excipients are used to enhance solubility.[15] In an in vitro assay, adding a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) or a compound like β-cyclodextrin might help, but this must be validated for non-interference with your assay.
References
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Stewart, C., et al. (2020). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
van der Velden, W. J., et al. (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms. Pharmaceutics. Retrieved from [Link]
-
Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. Journal of Controlled Release. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Herbrink, M., et al. (2016). Inherent formulation issues of kinase inhibitors. DSpace@Utrecht University Repository. Retrieved from [Link]
-
Quora. (2023). Why improving the PH value in urine could improve the solubility of uric acid? Retrieved from [Link]
-
Hedrick, C. E., & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. Analytical Biochemistry. Retrieved from [Link]
-
Chinese Journal of Nephrology. (2019). Study on the effect of pH value on the solubility of uric acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Aqueous solubility enhancement (S/S0) of each purine-based salt... Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - N-Benzyl-9H-purin-6-amine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Retrieved from [Link]
-
ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? Retrieved from [Link]
-
SciSpace. (2010). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Retrieved from [Link]
-
Sestak, V., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules. Retrieved from [Link]
-
Di, L., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening. Retrieved from [Link]
-
Mohamed, G. G., & El-Gamel, N. E. A. (2009). Solvatochromaticity and pH Dependence of the Electronic Absorption Spectra of Some Purines and Pyrimidines and Their Metal Complexes. Spectroscopy Letters. Retrieved from [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
-
Gilar, M., & Jasionowska, R. (1997). Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents. Journal of Chromatography A. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ferguson, F. M., et al. (2021). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Retrieved from [Link]
Sources
- 1. This compound CAS#: 39639-47-9 [m.chemicalbook.com]
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- 3. This compound|lookchem [lookchem.com]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Purification of Chlorinated Purine Compounds
Welcome to the technical support center for the purification of chlorinated purine compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but challenging synthetic intermediates. Chlorinated purines, such as 6-chloroguanine and 2,6-dichloropurine, are critical building blocks in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents.[1] However, their unique chemical properties present specific purification hurdles.
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common when first approaching the purification of chlorinated purines.
Q1: What are the primary challenges in purifying chlorinated purine compounds?
A1: The purification of chlorinated purines is complicated by three main factors:
-
Chemical Instability: The chlorine substituents on the purine ring are susceptible to nucleophilic displacement. This can lead to hydrolysis (replacement of Cl with OH) in the presence of water or reaction with nucleophilic solvents (e.g., methanol) and even basic modifiers used in chromatography, resulting in impurity formation during purification.
-
Polarity and Solubility: The purine core contains multiple nitrogen atoms, making these compounds inherently polar and capable of strong interactions with stationary phases like silica gel.[2] This often leads to poor peak shape (tailing) in normal-phase chromatography. Their solubility can also be limited in common organic solvents, complicating both chromatography and recrystallization.
-
Complex Impurity Profiles: Synthesis of chlorinated purines can result in a mixture of starting materials (e.g., xanthine, guanine), partially chlorinated intermediates, and regioisomers (e.g., 7- vs. 9-alkylated derivatives), which may have very similar polarities, making separation difficult.[3]
Q2: How do I choose the best primary purification technique for my chlorinated purine derivative?
A2: The choice depends on the scale of your reaction, the nature of the impurities, and the properties of your target compound. A logical approach is outlined in the decision tree below.
Caption: Decision tree for selecting a primary purification method.
-
Recrystallization: This is the preferred method for crystalline solids if a suitable solvent system can be found that leaves major impurities in the mother liquor. It is highly scalable and cost-effective. For example, 2,6-dichloropurine can be effectively purified by recrystallization from methanol.[4]
-
Flash Chromatography: This is the most versatile technique for mixtures that are not easily separated by recrystallization. It is effective for removing both more polar and less polar impurities.[2]
-
Preparative HPLC: This is reserved for challenging separations of closely related isomers or for achieving very high purity (>99.5%) on a small to medium scale.
Q3: What analytical techniques are essential for assessing the purity of my final compound?
A3: A combination of methods is crucial for a complete picture of purity.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse technique. It provides a purity assessment based on UV absorbance (e.g., at 254 nm) and confirms the mass of the desired product. It is also excellent for identifying impurities by their mass.[5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR confirms the chemical structure of the compound and can reveal the presence of organic impurities, including residual solvents. It is essential for identifying and quantifying isomeric impurities if their signals are resolved.
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids. For instance, pure 2,6-dichloropurine has a reported melting point of 180-182°C.[4]
Section 2: Troubleshooting Guide: Column Chromatography
Column chromatography is often necessary but can be fraught with issues. This section tackles the most common problems encountered.
Q4: My chlorinated purine is showing severe tailing on the silica gel column. What is causing this and how can I fix it?
A4: Tailing is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms on the purine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to slow desorption kinetics and a "smeared" elution profile.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a volatile base to the mobile phase to compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. It is effective but can be difficult to remove under vacuum.
-
Ammonium Hydroxide: Add 0.1-1% of a concentrated ammonium hydroxide solution to the polar component of your mobile phase (e.g., methanol). The resulting ammonia is more volatile than TEA.
-
-
Use a Different Stationary Phase: If modifiers are ineffective or undesirable, consider alternative stationary phases.
-
Amine-Functionalized Silica: These columns have a bonded phase that masks the acidic silanols and provides a less interactive surface, often yielding much sharper peaks for basic compounds like purines.[2]
-
Reversed-Phase (C18) Silica: For sufficiently non-polar or highly polar purines, reversed-phase chromatography using gradients of water/acetonitrile or water/methanol can be very effective. It is often necessary to add a modifier like formic acid or trifluoroacetic acid (TFA) (0.1%) to protonate the purines and ensure sharp peaks.[2]
-
Q5: My product is decomposing or reacting on the column. How can I prevent this?
A5: On-column degradation is a serious issue, often manifesting as new spots on TLC or new peaks in the LC-MS of collected fractions. The primary cause is the reactivity of the chlorinated purine with the stationary phase or mobile phase components.
Causality & Prevention Workflow:
Caption: Workflow for troubleshooting on-column degradation.
-
Avoid Protic Solvents: Methanol is a common culprit. The acidic silica surface can activate the C-Cl bond, making it more susceptible to nucleophilic attack by the solvent, leading to the formation of a methoxy-purine byproduct. Whenever possible, use less nucleophilic solvents like ethyl acetate, acetonitrile, or dichloromethane (DCM).[2]
-
Minimize Contact Time: Run the chromatography as quickly as possible while maintaining separation (i.e., use a higher flow rate). The longer the compound resides on the stationary phase, the greater the opportunity for degradation.
-
Use Deactivated or Alternative Phases: If degradation persists even with aprotic solvents, the silica itself may be too acidic. Consider using neutral alumina or switching to a reversed-phase (C18) separation, which is performed in a less harsh environment.
Q6: I can't separate my desired chlorinated purine from the unreacted starting material (e.g., xanthine). What should I do?
A6: This is a common polarity issue. Hydroxylated starting materials like xanthine or guanine are significantly more polar than their chlorinated counterparts and should, in theory, be easily separable. If they are co-eluting, it suggests a problem with your chromatography conditions.
Troubleshooting Steps:
-
Re-evaluate Your Mobile Phase: You are likely using a mobile phase that is too polar. This causes all compounds to move too quickly up the column (high Rf values), resulting in poor resolution.
-
Action: Decrease the percentage of the polar solvent (e.g., methanol or ethyl acetate). Aim for an Rf of ~0.2-0.3 for your target compound on TLC for optimal separation.
-
-
Perform a "Plug" Filtration: If the starting material is highly insoluble in your chosen solvent system (e.g., xanthine in 100% ethyl acetate), you can often remove the majority of it before chromatography. Dissolve the crude material in a suitable solvent (like THF or DMF), then precipitate it into a larger volume of a solvent that dissolves your product but not the starting material. Filter this solid off. Alternatively, pass a solution of the crude material through a small plug of silica, eluting with a solvent that moves your product but leaves the polar starting material at the origin.
-
Consider an Acid/Base Wash: If your product is soluble in an organic solvent like ethyl acetate and the impurity has a different pKa, an aqueous wash may help. For example, a basic starting material might be removed with a dilute acid wash, or an acidic starting material with a dilute bicarbonate wash. Caution: This carries a risk of hydrolyzing your chlorinated purine, so it must be done quickly and at low temperatures.
Data Summary: Recommended Chromatography Systems
The following table provides starting points for developing a flash chromatography method for various chlorinated purines.
| Compound Type | Polarity | Recommended Stationary Phase | Recommended Mobile Phase System | Modifier |
| 9-Alkyl-2,6-dichloropurine | Low | Silica Gel | Hexane / Ethyl Acetate | Not usually needed |
| 6-Chloropurine | Medium | Silica Gel | Dichloromethane / Methanol | 0.5% TEA or NH₄OH |
| 2-Amino-6-chloropurine (6-Chloroguanine) | Medium-High | Silica Gel or Amine-Silica | Ethyl Acetate / Methanol | 1% TEA or NH₄OH |
| 6-Chloro-9-(THP)purine | Low | Silica Gel | Hexane / Ethyl Acetate (e.g., 4:1)[7] | Not needed |
| Highly Polar Derivatives (e.g., Ribosides) | High | Reversed-Phase (C18) | Water / Acetonitrile | 0.1% Formic Acid or TFA |
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but requires careful optimization.
Q7: My compound is "oiling out" instead of forming crystals during recrystallization. What's wrong?
A7: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This usually happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. The resulting oil often traps impurities.
Solutions:
-
Slow Down the Cooling Process: This is the most critical factor.[8] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a towel if necessary, before moving it to an ice bath. Slow cooling gives molecules time to orient themselves into a crystal lattice.
-
Reduce the Initial Solution Concentration: You may have a solution that is too concentrated, leading to rapid precipitation upon slight cooling. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may be inappropriate. Find a solvent in which your compound has high solubility when hot and very low solubility when cold.[9]
Q8: My recrystallized product is still impure. Why didn't it work?
A8: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurity.
-
Cause 1: Impurity has similar solubility. If the impurity has a solubility profile very similar to your product in the chosen solvent, they will co-precipitate.
-
Solution: You must screen for a new solvent or solvent pair. A good recrystallization solvent should dissolve the product well when hot, but poorly when cold, while dissolving the impurity well at all temperatures (to keep it in the mother liquor) OR poorly at all temperatures (allowing for hot filtration to remove it).
-
-
Cause 2: Solid solution formation. In some cases, the impurity can be incorporated into the crystal lattice of your product, forming a solid solution.
-
Solution: This is a more challenging problem. Often, a different purification method like column chromatography will be required to break the association before a final, successful recrystallization can be performed.
-
Section 4: Experimental Protocols
These protocols provide a validated starting point for common purification workflows.
Protocol 1: Flash Column Chromatography of a Moderately Polar Chlorinated Purine
Objective: To purify a chlorinated purine (e.g., 6-chloroguanine) from less polar and more polar impurities using silica gel.
Methodology:
-
TLC Analysis:
-
Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is 95:5 Dichloromethane:Methanol with 0.5% Triethylamine.
-
Visualize the spots under a UV lamp (254 nm).
-
-
Column Packing (Slurry Method):
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Fill the column about one-third full with the non-polar component of your mobile phase (e.g., Dichloromethane).
-
In a separate beaker, create a slurry of silica gel in the same solvent.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the side of the column gently to help the silica settle evenly.
-
Open the stopcock and drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a strong solvent (e.g., THF or DCM/MeOH).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Begin eluting the column, collecting fractions.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
-
-
Fraction Pooling and Evaporation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Protocol 2: Recrystallization of 2,6-Dichloropurine
Objective: To purify crude 2,6-dichloropurine using a single-solvent recrystallization method.[4][9]
Methodology:
-
Solvent Selection: Methanol is a reported and effective solvent for this compound.[4]
-
Dissolution:
-
Place the crude 2,6-dichloropurine in an Erlenmeyer flask.
-
Add a minimal amount of methanol and bring the mixture to a boil on a hot plate with gentle swirling. Use a boiling stick or stir bar to ensure smooth boiling.
-
Continue adding small portions of hot methanol until all the solid has just dissolved. Adding excess solvent will reduce your final yield.[10]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Washing and Drying:
-
Wash the collected crystals on the funnel with a very small amount of ice-cold methanol to remove any residual mother liquor.
-
Allow air to be pulled through the crystals on the funnel for several minutes to partially dry them.
-
Transfer the crystals to a watch glass and allow them to dry completely in the air or in a vacuum oven at a modest temperature.
-
References
-
Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Retrieved from [Link]
-
Phenomenex. (n.d.). Avoiding Depurination During Trityl-on Purification. Retrieved from [Link]
-
PubMed. (2018). Identification of reaction sites and chlorinated products of purine bases and nucleosides during chlorination: a computational study. Retrieved from [Link]
-
ACS Publications. (1963). The Direct Conversion of Chloropurines to Fluoropurines. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.
-
ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Retrieved from [Link]
-
YouTube. (2013). Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 6-chloropurine. Retrieved from [Link]
-
PubMed. (2014). Determination and profiling of purines in foods by using HPLC and LC-MS. Retrieved from [Link]
-
ResearchGate. (2014). Determination and profiling of purines in foods by using HPLC and LC-MS. Retrieved from [Link]
Sources
- 1. 6-Chloroguanine | 10310-21-1 [chemicalbook.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 5. Determination and profiling of purines in foods by using HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
Improving reaction conditions for N-benzylation of purines
Welcome to the technical support center for the N-benzylation of purines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the N-benzylation of purines?
The purine ring system has multiple nucleophilic nitrogen atoms, primarily at the N1, N3, N7, and N9 positions. Direct alkylation, such as benzylation, often leads to a mixture of isomers, with the N9 and N7 isomers typically being the major products.[1][2][3] The thermodynamically more stable N9 regioisomer usually predominates, while the N7 isomer is often a significant side product.[4] Achieving regioselectivity is critical, especially when a specific isomer is required for biological activity.
Q2: What are the primary factors that influence the regioselectivity of N-benzylation?
Several factors dictate the outcome of the N-benzylation of purines:
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder attack at certain nitrogen atoms. For instance, a substituent at the C6 position can shield the N7 position, favoring N9 alkylation.[5][6]
-
Electronic Effects: The electron-donating or withdrawing nature of substituents on the purine ring can alter the nucleophilicity of the different nitrogen atoms.[2][7]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N7 to N9 isomers.[1] For example, the use of different bases can lead to varying degrees of regioselectivity.[1]
-
Nature of the Alkylating Agent: The reactivity of the benzyl halide or other benzylating agent plays a role.
-
Presence of Counterions: The cation from the base used can coordinate with the purine anion, influencing the site of alkylation.[8][9]
Q3: What is the general mechanism for the N-benzylation of purines?
The most common method for N-benzylation involves the deprotonation of the purine with a base to form a purine anion, followed by a nucleophilic substitution (SN2) reaction with a benzyl halide. The reaction proceeds through a transition state where the benzyl group is transferred to one of the nitrogen atoms of the purine ring.[9]
Caption: General mechanism for N-benzylation of purines.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the N-benzylation of purines and provides actionable solutions.
Problem 1: Low Yield of Benzylated Product
Possible Causes & Solutions:
-
Incomplete Deprotonation:
-
Insight: The pKa of the N-H proton on the purine ring must be considered when selecting a base. Incomplete deprotonation leads to unreacted starting material.
-
Solution: Use a stronger base or increase the equivalents of the base. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and organic bases like DBU.[5][6][10] Ensure the reaction is conducted under anhydrous conditions, as water will quench the base.
-
-
Poor Solubility of the Purine Starting Material:
-
Insight: Purines can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: Choose a solvent that effectively dissolves the purine. N,N-Dimethylformamide (DMF) is a common choice.[5][6] Heating the reaction mixture can also improve solubility and reaction kinetics.
-
-
Decomposition of Reagents:
-
Insight: Benzyl halides can be unstable, and strong bases can be deactivated by atmospheric moisture and carbon dioxide.
-
Solution: Use freshly distilled or purified benzyl halides. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Poor Regioselectivity (Mixture of N7 and N9 isomers)
Possible Causes & Solutions:
-
Kinetic vs. Thermodynamic Control:
-
Insight: The N7 isomer is often the kinetically favored product, while the N9 isomer is the thermodynamically more stable product.[4] Reaction conditions can be tuned to favor one over the other.
-
Solution: To favor the thermodynamic N9 product, use higher reaction temperatures and longer reaction times. For the kinetic N7 product, lower temperatures and shorter reaction times may be beneficial.
-
-
Influence of Base and Solvent:
-
Insight: The choice of base and solvent can significantly alter the N7/N9 ratio.
-
Solution: Experiment with different base/solvent combinations. For example, tetrabutylammonium hydroxide has been shown to favor N9 regioselectivity.[1] The use of microwave irradiation can also improve regioselectivity and reduce reaction times.[1][2]
-
| Condition | Favors N9-isomer | Favors N7-isomer |
| Temperature | Higher | Lower |
| Reaction Time | Longer | Shorter |
| Base | Tetrabutylammonium hydroxide[1] | Grignard reagents[4] |
| Solvent | Polar aprotic (e.g., DMF) | Less polar solvents |
-
Steric Shielding Strategy:
-
Insight: Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby directing benzylation to the N9 position.[5][6]
-
Solution: If your synthesis allows, consider using a 6-substituted purine derivative to enhance N9 selectivity. For example, a 6-(azolyl)purine derivative can effectively shield the N7 position.[5][6]
-
Caption: Key factors influencing regioselectivity.
Problem 3: Formation of N3-Benzylated Byproduct
Possible Causes & Solutions:
-
Reaction Conditions:
-
Insight: Alkylation at the N3 position can occur, particularly under neutral conditions or with certain substituted adenines.[2][11] The presence of a base generally favors N7/N9 substitution.[11]
-
Solution: Ensure the reaction is carried out under basic conditions to deprotonate the imidazole proton, which disfavors N3 alkylation. The choice of substituents on the purine ring can also influence the N3/N9 regioselectivity.[2][7]
-
Alternative Methods for Improved Selectivity
When traditional SN2 methods fail to provide the desired regioselectivity, consider these alternative approaches:
-
Mitsunobu Reaction:
-
Description: This reaction allows for the alkylation of purines with alcohols under mild conditions, often with high regioselectivity for the N9 position and inversion of stereochemistry at the alcohol carbon.[2][7][12][13] It involves the use of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[12][13]
-
Advantages: Can be highly stereospecific and often provides better regioselectivity than direct alkylation with benzyl halides.[2][7] Microwave-assisted Mitsunobu reactions can further improve efficiency.[2][7]
-
-
Vorbrüggen (Silylation) Method:
-
Description: This method involves silylating the purine with an agent like HMDS or TMSCl, followed by reaction with a benzyl halide in the presence of a Lewis acid catalyst (e.g., SnCl4).[4][14]
-
Advantages: Can be effective for introducing sterically hindered groups and can favor the formation of the N7 isomer under certain conditions.[4]
-
Experimental Protocols
General Protocol for N9-Benzylation of 6-Chloropurine
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To a solution of 6-chloropurine (1.0 eq) in anhydrous DMF (10 mL/mmol) under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Characterization
The regiochemistry of the benzylated purines can be determined using 2D NMR techniques such as HMBC and NOESY.[2][10] For N9-substituted purines, a correlation is typically observed between the benzylic protons and the C4 and C8 carbons of the purine ring in the HMBC spectrum. For N7-substituted purines, correlations are expected between the benzylic protons and the C5 and C8 carbons.
References
-
Frederick National Lab for Cancer Research. Regioselective alkylation reaction of purines under microwave irradiation. [Link]
-
Špaček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]
-
ResearchGate. Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry. [Link]
-
SciSpace. N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. [Link]
-
Dodge, M. W., & Swager, T. M. (2015). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
García-Rubiño, M. E., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [Link]
-
ResearchGate. N -9 Alkylation of purines via light-promoted and metal-free radical relay. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Špaček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Smith, D. M., et al. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem. [Link]
-
Joule, J. A., & Mills, K. (1995). Purines: reactions and synthesis. Heterocyclic Chemistry. [Link]
-
Smith, D. M., et al. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. PMC - NIH. [Link]
Sources
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: N-Benzyl-2-chloro-9H-purin-6-amine
A Guide for Researchers on Solution Stability and Handling
Welcome to the technical support guide for N-Benzyl-2-chloro-9H-purin-6-amine (CAS No. 39639-47-9). As a Senior Application Scientist, I've developed this resource to provide you with the in-depth knowledge required for the successful use of this compound in your research. This guide moves beyond simple protocols to explain the underlying chemical principles governing its stability, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
This compound is a solid with low aqueous solubility. For experimental use, it is best dissolved in organic solvents first to prepare a concentrated stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), Chloroform, and Ethyl Acetate are effective solvents for creating stock solutions.[1][2]
-
Practical Insight: While soluble in these solvents, DMSO is often the preferred choice for biological experiments due to its miscibility with aqueous media and relatively low toxicity at typical working concentrations (<0.5% v/v). Always confirm the compatibility of your specific assay with the chosen solvent.
Q2: What are the optimal storage conditions for both the solid compound and its solutions?
Proper storage is critical to prevent degradation and ensure the compound's long-term viability.
-
Solid Form: The compound should be stored under an inert gas, such as nitrogen or argon, at 2–8 °C.[1][2] This minimizes exposure to atmospheric moisture and oxygen, which can contribute to slow degradation over time.
-
In Solution (Stock): Stock solutions, particularly in anhydrous DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
In Aqueous Buffers (Working Solutions): Prepare these solutions fresh for each experiment. Due to the potential for hydrolysis, prolonged storage in aqueous media is strongly discouraged.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The pH of your aqueous medium is arguably the most critical factor influencing the stability of this molecule. The 2-chloro substituent on the purine ring is susceptible to nucleophilic attack by water (hydrolysis), a reaction that is often catalyzed by acidic or basic conditions.[3][4]
-
General Principle: While specific pH-rate profiles for this exact molecule are not widely published, related purine analogs show varied stability.[3] It is best practice to maintain working solutions near a neutral pH (6.8-7.4) unless the experimental design explicitly requires otherwise.
-
Expert Caution: Both strongly acidic and strongly basic conditions can accelerate the hydrolysis of the C2-Cl bond, leading to the formation of N-Benzyl-2-hydroxy-9H-purin-6-amine (or its keto tautomer). This impurity can interfere with your results and may possess different biological activity.
Troubleshooting Guide
Problem: I observe a new peak in my HPLC/LC-MS analysis after preparing my sample in an aqueous buffer. What could it be?
Likely Cause: You are likely observing the product of hydrolysis. The chlorine atom at the C2 position of the purine ring is the most labile site on the molecule and is susceptible to substitution by a hydroxyl group from water.
Troubleshooting Steps:
-
Confirm Identity: The hydrolysis product will have a molecular weight of 241.25 g/mol (C12H11N5O), corresponding to a loss of Cl (35.45 u) and a gain of OH (17.01 u), a net mass difference of -18.44 u compared to the parent compound (259.70 g/mol ).[1] Check your mass spectrometry data for a peak consistent with this mass.
-
Minimize Exposure Time: Reduce the time the compound spends in aqueous solution before analysis or use. Prepare samples immediately before your experiment or analytical run.
-
Control Temperature: Perform sample preparation steps on ice or at reduced temperatures. Hydrolysis reactions, like most chemical reactions, are slower at lower temperatures.
-
Check pH: Ensure your buffer is within the neutral pH range. If your experiment requires acidic or basic conditions, run a time-course stability study to understand the degradation kinetics under your specific conditions.
Problem: My experimental results are inconsistent, especially between batches or on different days.
Likely Cause: Inconsistent results are often a hallmark of compound instability. If not handled properly, the effective concentration of the active compound can decrease over time, leading to poor reproducibility.
Troubleshooting Workflow:
Caption: Primary degradation pathway via hydrolysis.
This reaction is significant because the resulting 2-hydroxy derivative will have different physicochemical properties (e.g., polarity, H-bonding capability) and likely a different biological activity profile, potentially acting as a competitive inhibitor or being inactive.
Recommended Protocols
Protocol 1: Preparation and Storage of a Concentrated Stock Solution
This protocol ensures the preparation of a stable, high-concentration stock for long-term storage.
-
Pre-analysis: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: In a controlled environment (e.g., a glove box with inert gas or a balance with low humidity), quickly weigh the desired amount of the compound into an appropriate vial.
-
Dissolution: Add anhydrous, high-purity DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM). Ensure the solvent is from a freshly opened bottle or has been properly stored to minimize water content.
-
Solubilization: Vortex thoroughly. If needed, gentle warming (not to exceed 37°C) or brief sonication can be used to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquoting & Storage: Dispense the stock solution into small-volume, amber glass or polypropylene microcentrifuge tubes. Purge the headspace with an inert gas (e.g., argon) before capping tightly.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Quality Control: It is highly recommended to perform an initial analysis (e.g., HPLC-UV/MS) on a freshly prepared stock solution to establish a baseline purity and concentration (t=0 reference).
Protocol 2: Preparation of Aqueous Working Solutions
This protocol is designed to minimize degradation during the preparation of final experimental solutions.
-
Retrieve Stock: Remove a single aliquot of the frozen DMSO stock solution. Allow it to thaw completely at room temperature.
-
Buffer Preparation: Ensure your experimental aqueous buffer is prepared, pH-verified, and equilibrated to the desired experimental temperature (e.g., on ice or at room temperature).
-
Dilution (Just-in-Time): Immediately prior to adding the compound to your experimental system (e.g., cell culture plate, enzyme reaction tube), perform the final dilution.
-
Pipette the required volume of the DMSO stock solution directly into the aqueous buffer.
-
Immediately vortex or mix thoroughly to avoid precipitation and ensure homogeneity. The final DMSO concentration should be kept to a minimum, typically below 0.5%.
-
-
Immediate Use: Use the freshly prepared working solution without delay. Do not store aqueous working solutions for later use.
Summary of Stability and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Solvent for Stock | Anhydrous DMSO | High solubility and better stability compared to protic or aqueous solvents. [1][2] |
| Stock Storage | -20°C or -80°C, Aliquoted, Protected from Light | Prevents freeze-thaw cycles, minimizes light exposure, and slows degradation. |
| Working Solutions | Prepare fresh in aqueous buffer immediately before use | The C2-Cl bond is susceptible to hydrolysis, which is time, temperature, and pH-dependent. [4][5] |
| pH of Aqueous Media | Maintain near neutral (6.8-7.4) where possible | Both acidic and basic conditions can catalyze hydrolysis of the 2-chloro group. |
| Solid Storage | 2-8°C under inert gas (Argon or Nitrogen) | Protects from atmospheric moisture and oxygen. [1][2] |
References
-
LookChem. This compound. Available from: [Link]
-
Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
-
MDPI. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Available from: [Link]
-
MDPI. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Available from: [Link]
-
PubMed. The synthesis and properties of N6-substituted 2-amino-purine derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Available from: [Link]
-
Chemsrc. This compound | CAS#:39639-47-9. Available from: [Link]
-
PubMed. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine. Available from: [Link]
-
Chlorine Tech Services. CHLORINE HANDLING INFORMATION PACK. Available from: [Link]
-
Eurochlor. Guidance on Storage and Handling of Chlorinated Solvents. Available from: [Link]
- Google Patents. CN101139348A - The synthetic method of 2-amino-6-chloropurine.
-
MDPI. The Lipophilic Purine Nucleoside—Tdp1 Inhibitor—Enhances DNA Damage Induced by Topotecan In Vitro and Potentiates the Antitumor Effect of Topotecan In Vivo. Available from: [Link]
-
ACS Publications. Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Available from: [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS. Available from: [Link]
-
Chemistry LibreTexts. 5.4: Hydrolysis Reactions. Available from: [Link]
-
United States Environmental Protection Agency (EPA). Incompatible Chemicals Storage. Available from: [Link]
-
ResearchGate. (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine. Available from: [Link]
-
PubMed. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Available from: [Link]
-
DergiPark. SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Available from: [Link]
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- 3. Synthesis and pH-dependent stability of purine-6-sulfenic acid, a putative reactive metabolite of 6-thiopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of Dichloropurines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of dichloropurines. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions for improved yields and purity. We will delve into the causality behind experimental choices, offering practical solutions to common and complex challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction with an amine nucleophile is resulting in a low yield of the desired monosubstituted product. What are the most common initial factors to investigate?
Low yield in the monosubstitution of dichloropurines can often be traced back to several key reaction parameters. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Diagnostic Checklist:
-
Reagent Quality and Stoichiometry:
-
Dichloropurine: Ensure the purity of your starting material. Impurities can interfere with the reaction.
-
Nucleophile (Amine): Use a freshly distilled or high-purity amine. Amines can degrade over time, leading to side reactions. Verify the accurate stoichiometry of your nucleophile. An excess is often used, but a large excess can sometimes promote disubstitution.
-
Solvent: Ensure your solvent is anhydrous (dry).[1] The presence of water can lead to hydrolysis of the dichloropurine, forming hydroxy-purine byproducts.[1]
-
Base: If a base is used to deprotonate the amine or scavenge the HCl byproduct, its strength and stoichiometry are critical. Ensure the base is non-nucleophilic if you want to avoid its direct reaction with the dichloropurine.
-
-
Reaction Conditions:
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[1] If your reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition of starting materials or products.[1]
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Insufficient reaction time will result in incomplete conversion, while prolonged times can lead to the formation of byproducts.
-
Question 2: I am observing a mixture of C2 and C6 substituted products. How can I improve the regioselectivity of my reaction?
Regioselectivity in the substitution of dichloropurines is a well-documented challenge. The electronic properties of the purine ring system make both the C2 and C6 positions susceptible to nucleophilic attack.
-
Inherent Reactivity: In many cases, the C6 position is kinetically favored for nucleophilic attack over the C2 position.[4] This is attributed to the greater electron deficiency at C6.
-
Controlling Regioselectivity:
-
Steric Hindrance: A sterically bulky nucleophile will preferentially attack the less hindered C6 position. Conversely, if there is a bulky substituent already on the purine ring, it can direct the incoming nucleophile to the other position.
-
Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the purine ring can significantly influence the regioselectivity.[5] For instance, an electron-donating group at a neighboring position can alter the relative electrophilicity of C2 and C6.
-
Protecting Groups: In cases where inherent selectivity is low, employing a protecting group strategy can be highly effective.[][7][8] For example, one of the chloro groups can be selectively replaced, and then the second substitution can be carried out after deprotection or further modification.
-
Reaction Conditions: Temperature and solvent can sometimes influence the kinetic versus thermodynamic product ratio, thereby affecting regioselectivity.[9] Experimenting with different solvents and temperature profiles is recommended.
-
Question 3: My reaction is stalling, and I suspect issues with my solvent or base. What are the best practices for their selection?
The choice of solvent and base is critical for a successful SNAr reaction on dichloropurines.
Solvent Selection:
Polar aprotic solvents are generally the preferred choice for SNAr reactions.[1][10] They can solvate the cationic species (if any) and the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile, thus preserving its reactivity.[1][11]
| Solvent | Dielectric Constant (Approx.) | Key Characteristics |
| Dimethylformamide (DMF) | 37 | High boiling point, good solvating power. |
| Dimethyl sulfoxide (DMSO) | 47 | High boiling point, excellent solvating power, can be difficult to remove. |
| Acetonitrile (ACN) | 38 | Lower boiling point, easier to remove. |
| Tetrahydrofuran (THF) | 8 | Less polar, but can be effective in some cases.[12] |
Base Selection:
The primary role of the base is to deprotonate a protic nucleophile (like an amine or alcohol) to increase its nucleophilicity, or to neutralize the HCl generated during the reaction.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and are generally non-nucleophilic.
-
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed. It's crucial that these bases do not compete with the primary nucleophile.[13]
Question 4: I am working with a dichloropurine nucleoside. What additional precautions should I take?
The presence of a sugar moiety introduces additional complexity, primarily the need for protecting groups to prevent unwanted side reactions.[][7][8]
-
Hydroxyl Group Protection: The hydroxyl groups on the sugar are nucleophilic and can react with the dichloropurine. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS), acetals, and benzyl ethers.[][8]
-
Amino Group Protection (if applicable): If the nucleobase has an exocyclic amino group, it may also require protection to prevent self-reaction or other side reactions.[][7] Acyl-type protecting groups like benzoyl (Bz) are commonly used.[]
Deprotection: The choice of protecting group should be orthogonal to the conditions of your nucleophilic substitution. This means you should be able to remove the protecting groups without affecting your newly formed bond.
Experimental Protocols
General Protocol for Nucleophilic Substitution of 2,6-Dichloropurine with an Amine
This protocol provides a starting point for optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloropurine (1.0 equivalent) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 equivalents) to the stirred solution. If required, add a non-nucleophilic base (e.g., K₂CO₃, 2.0 equivalents or DIPEA, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an inorganic base was used, filter the mixture. The solvent can be removed under reduced pressure. The residue can then be purified by column chromatography.
Protocol for Monitoring Reaction Progress by HPLC[2]
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a concentration appropriate for HPLC analysis.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is commonly used.
-
Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm or 280 nm).
-
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak to determine the reaction's progress and the formation of any byproducts.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Generalized SNAr Mechanism on Dichloropurine
Caption: The stepwise mechanism of SNAr on dichloropurine.
References
-
Pfleiderer, W. (2007). Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.13. [Link]
-
Wikipedia. Protecting group. [Link]
-
Giegrich, H., et al. (1998). New Photolabile Protecting Groups in Nucleoside and Nucleotide Chemistry—Synthesis, Cleavage Mechanisms and Applications. Nucleosides & Nucleotides, 17(9-11), 1987-1996. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Janeba, Z. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 26(11), 3241. [Link]
-
ResearchGate. Table 1 Optimization of the nucleophilic aromatic substitution reaction. [Link]
-
Wu, Y. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. [Link]
-
Dobak, I., et al. (2025). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Applied Magnetic Resonance. [Link]
-
LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Student Doctor Network. (2009). Substitution Reactions - Tertiary carbon with weak base. [Link]
-
Gallego, G. D., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(42), 13834–13838. [Link]
-
Cielecka, M., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(23), 5757. [Link]
-
Shimadzu Corporation. Real-Time Monitoring of Chemical Reactions. [Link]
-
ChemProDao. (2020). Organic Chemistry - Solvent Effect on Substitution Reactions [Video]. YouTube. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
University of Texas at Dallas. Nucleophilic Substitution Reactions. [Link]
-
Jasperse, J. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]
-
Gerasimova, M., et al. (2023). A Reaction-Based Approach to Colorimetric Detection of Organic Analytes in Water Using a Chlorine-Containing Carbocyanine Dye and Hypochlorite. Chemosensors, 11(7), 382. [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]
-
Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]
-
LibreTexts Chemistry. (2020). 20.6: Reactions of Amines. [Link]
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]
-
Wikipedia. Nucleophilic substitution. [Link]
-
ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
Wikipedia. Delépine reaction. [Link]
-
Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. [Link]
-
Perrotta, K. Analytical Techniques to Investigate the Neurochemical Basis of Behavior. [Link]
-
Chad's Prep. (2018). 7.4 Predicting the Products of Substitution Reactions [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2015). Nucleophilic Substitution: Practice Problems [Video]. YouTube. [Link]
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- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Navigating the Synthesis of N-Benzyl-2-chloro-9H-purin-6-amine
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-Benzyl-2-chloro-9H-purin-6-amine. This guide is designed to provide expert, field-proven insights into preventing the decomposition of this critical intermediate during experimental workup. As your virtual Senior Application Scientist, I will walk you through the causality behind common stability issues and provide robust, self-validating protocols to ensure the integrity of your compound.
Introduction: Understanding the Instability of this compound
This compound is a vital building block in the synthesis of various biologically active molecules, including kinase inhibitors. However, its purification is often plagued by decomposition, leading to yield loss and the introduction of impurities that can complicate downstream applications. The two primary points of vulnerability in the molecule during aqueous workup are the 2-chloro substituent and the N6-benzyl group. Understanding the chemical liabilities of these functional groups is the first step toward preventing degradation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of this compound, presented in a question-and-answer format.
Question 1: After my reaction, I performed a basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) and my product yield is significantly lower than expected. What is happening?
Answer:
You are likely observing hydrolysis of the 2-chloro group on the purine ring. The carbon at the 2-position of the purine is electrophilic, and under basic conditions, it is susceptible to nucleophilic attack by hydroxide ions. This results in the substitution of the chloro group with a hydroxyl group, forming the corresponding guanine derivative, N-benzylguanine. This byproduct is often more polar and may be lost to the aqueous phase or complicate purification.
Causality Explained:
The chlorine atom at the C2 position of the purine ring is a good leaving group. In a basic aqueous environment, the hydroxide ion (OH⁻) acts as a nucleophile and attacks the C2 carbon. This nucleophilic aromatic substitution is often irreversible and is a common decomposition pathway for 2-chloropurines. A patent for the synthesis of 2-amino-6-chloropurine explicitly warns that high temperatures in strongly alkaline aqueous solutions can lead to hydrolysis of the 6-chloro group, and similar reactivity can be expected at the 2-position.[1]
Recommended Protocol to Avoid Basic Hydrolysis:
-
Avoid Strong Bases: Whenever possible, avoid using strong bases like NaOH or KOH for washing.
-
Use a Mild Base (with caution): If a basic wash is necessary to remove acidic impurities, use a mild, non-nucleophilic base like saturated sodium bicarbonate (NaHCO₃) solution.
-
Minimize Contact Time: Perform the wash quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of hydrolysis.
-
Immediate Extraction: Immediately after the wash, proceed with the extraction into an organic solvent to remove the product from the aqueous basic environment.
Question 2: I used an acidic wash (e.g., with dilute HCl) to remove basic impurities, and I'm seeing a new, more polar spot on my TLC plate. What could this be?
Answer:
While less common than decomposition under basic conditions, you may be experiencing partial debenzylation of your product. The N-benzyl group can be cleaved under strongly acidic conditions, although this typically requires elevated temperatures or prolonged exposure. The resulting product would be 2-chloro-9H-purin-6-amine.
Causality Explained:
Acid-catalyzed debenzylation can occur, particularly with strong, non-volatile acids. Research has shown that benzylamines can be deprotected using concentrated sulfuric acid.[2] While dilute aqueous acids used in workups are less harsh, some degradation can still occur, especially if the compound is sensitive. Acetic acid has also been shown to facilitate N-benzyl deprotection during hydrogenolysis, suggesting it can play a role in weakening the C-N bond.[3][4]
Recommended Protocol for Acidic Washes:
-
Use Dilute, Volatile Acids: If an acidic wash is required, use a dilute solution of a volatile acid like 1M HCl or acetic acid.
-
Low Temperature: Perform the wash at a low temperature (0-5 °C) to minimize the rate of any potential debenzylation.
-
Brine Washes: After the acidic wash, perform one or two washes with saturated sodium chloride (brine) solution. This will help to remove residual acid and decrease the solubility of your organic product in the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range to maintain during the workup of this compound?
A1: The optimal pH range is near neutral (pH 6-7.5). Both strongly acidic and strongly basic conditions can promote decomposition. It is best to perform washes with neutral solutions like water and brine whenever possible.
Q2: Are there alternative workup procedures that avoid aqueous washes altogether?
A2: Yes. If your reaction impurities are non-polar, you might consider a direct precipitation/crystallization method. After the reaction, the solvent can be evaporated, and the crude product can be triturated with a non-polar solvent (like hexanes or diethyl ether) to wash away impurities, leaving the more polar product as a solid. Alternatively, direct purification by flash chromatography can be employed, though this may be less practical on a large scale.
Q3: How should I store this compound to ensure its long-term stability?
A3: The compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep it in an inert atmosphere (e.g., under argon or nitrogen) at refrigerated temperatures (2-8 °C).
Data Summary and Visual Guides
Table 1: Summary of Workup Conditions and Their Potential Impact
| Workup Reagent | Purpose | Potential Decomposition Pathway | Mitigation Strategy |
| Strong Base (e.g., NaOH, KOH) | Removal of acidic impurities | Hydrolysis of 2-chloro group | Avoid; use mild base if necessary. |
| Mild Base (e.g., NaHCO₃) | Removal of acidic impurities | Minimal hydrolysis of 2-chloro group | Use at low temperature with short contact time. |
| Strong Acid (e.g., conc. HCl) | Removal of basic impurities | Debenzylation | Avoid; use dilute acid. |
| Dilute Acid (e.g., 1M HCl) | Removal of basic impurities | Minimal debenzylation | Use at low temperature. |
| Water | Removal of water-soluble impurities | Minimal risk | Recommended for general washing. |
| Brine (sat. NaCl) | Removal of residual water and acid/base | Minimal risk | Recommended after acid/base washes. |
Diagram 1: Key Decomposition Pathways of this compound
Caption: Potential degradation routes during workup.
Diagram 2: Recommended Troubleshooting Workflow
Caption: A logical approach to diagnosing decomposition issues.
References
- Kowalski, P., Majka, Z., & Kowalska, T. (1998). Acid-Catalyzed N-Debenzylation of Benzylaminopyridines. Chemistry of Heterocyclic Compounds, 34(6), 740-741.
-
Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10355-10368. Available at: [Link]
- Google Patents. (2008). The synthetic method of 2-amino-6-chloropurine. CN101139348A.
-
Fairhead, M., et al. (2008). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 10(22), 5329-5332. Available at: [Link]
-
Rew, M., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(48), 8441-8443. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Hydrolysis. Available at: [Link]
Sources
- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of N-Benzyl-2-chloro-9H-purin-6-amine
For: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth technical support for the scaled-up synthesis of N-Benzyl-2-chloro-9H-purin-6-amine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during process development and scale-up.
Introduction
The synthesis of this compound, a key intermediate for various biologically active compounds, including kinase inhibitors, is a well-established nucleophilic aromatic substitution (SNAr) reaction.[1][2] While the bench-scale synthesis is relatively straightforward, scaling up this process presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, and solid-state properties of the product. This guide is designed to provide practical, experience-based insights to navigate these challenges effectively.
Reaction Overview
The fundamental transformation involves the reaction of 2,6-dichloropurine with benzylamine in the presence of a base, typically triethylamine, in a suitable solvent like n-butanol.[1]
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting and FAQs
Section 1: Reaction and Process Control
Q1: We are observing a slower than expected reaction rate upon scaling up, leading to incomplete conversion. What are the likely causes and how can we address this?
A1: Several factors can contribute to a decreased reaction rate at a larger scale. Let's break down the potential root causes and solutions:
-
Inadequate Mixing: In larger reactors, achieving homogenous mixing is more challenging.[3] Poor mixing can lead to localized concentration gradients, where the effective concentration of reactants at the molecular level is lower than the bulk concentration, thus slowing down the reaction.
-
Troubleshooting:
-
Agitator Design and Speed: Ensure the agitator is appropriately designed for the reactor geometry and batch volume. A common mistake is simply increasing the agitator speed, which can lead to other issues like splashing or vortexing. Consider using an impeller with good axial and radial flow characteristics.
-
Baffles: If not already in place, install baffles in the reactor to prevent vortex formation and improve top-to-bottom mixing.
-
Mixing Studies: For significant scale-ups, consider performing mixing studies using a non-reacting tracer to characterize mixing efficiency.
-
-
-
Heat Transfer Limitations: The synthesis of this compound is an exothermic process. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat removal less efficient.[4] This can lead to an undesirable increase in the internal temperature, which, contrary to what one might expect, can sometimes lead to side reactions that consume reactants without forming the desired product. More commonly, if the initial heating to the target temperature of 60°C is slow, the overall reaction time will be extended.
-
Troubleshooting:
-
Jacket Temperature Control: Ensure the reactor jacket has precise temperature control. A "heat-cool" system is often necessary for large-scale reactions to manage exotherms and maintain a constant internal temperature.
-
Rate of Reagent Addition: If the exotherm is significant, consider a controlled addition of one of the reactants (e.g., benzylamine or triethylamine) to manage the rate of heat generation.
-
-
Q2: We are seeing the formation of a significant amount of a side product that is difficult to remove. What is this impurity and how can we minimize its formation?
A2: The most likely side product in this reaction is the N,N-dibenzyl substituted purine, arising from the reaction of the product with another molecule of benzylamine. Another possibility is the reaction of benzylamine at the N9 position of the purine ring.
-
Minimizing Side Product Formation:
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. Using a slight excess of 2,6-dichloropurine can help to consume all the benzylamine and minimize the formation of the dibenzyl adduct.
-
Temperature Control: As mentioned, maintaining a consistent reaction temperature is crucial. Excursions to higher temperatures can increase the rate of side reactions.
-
Order of Addition: Adding the benzylamine slowly to the suspension of 2,6-dichloropurine can help to maintain a low instantaneous concentration of benzylamine, disfavoring the formation of the dibenzyl side product.
-
Q3: Is triethylamine the best choice of base for this reaction at scale? What are the considerations?
A3: Triethylamine is a common and effective base for this type of reaction. However, at scale, there are important considerations:
-
Byproduct Formation and Removal: The reaction generates triethylamine hydrochloride (TEA·HCl) as a byproduct. The solubility of TEA·HCl in the reaction solvent is a critical factor. In n-butanol, TEA·HCl has limited solubility, which can be advantageous as it may precipitate out.[5][6] However, this can also lead to a thick slurry that is difficult to stir.
-
Solvent Selection: If the precipitation of TEA·HCl is problematic, a solvent in which it is more soluble could be considered, though this will complicate the work-up.
-
Work-up: A water wash of the crude product is effective in removing TEA·HCl. Ensure sufficient water is used to fully dissolve the salt.
-
-
Safety and Handling: Triethylamine is a flammable and corrosive liquid.[7] At scale, this requires appropriate engineering controls for storage, transfer, and handling, such as closed-system transfers and adequate ventilation.
-
Alternative Bases: Other tertiary amine bases, such as diisopropylethylamine (DIPEA), can be used. DIPEA is more sterically hindered, which can sometimes improve selectivity, and its hydrochloride salt has different solubility properties. However, DIPEA is also more expensive.
Section 2: Product Isolation and Purification
Q4: Our product is precipitating out of the reaction mixture as very fine needles, which is making filtration very slow and difficult. How can we improve the crystal morphology?
A4: Needle-like crystal morphology is a common challenge in pharmaceutical manufacturing, leading to poor filtration and drying characteristics.[2][4] The goal is to obtain larger, more equant (less needle-like) crystals.
-
Controlling Supersaturation: The rate of product formation directly influences the level of supersaturation. High supersaturation favors rapid nucleation, leading to many small crystals.
-
Slower Reaction Rate: Consider running the reaction at a slightly lower temperature to slow down the rate of product formation and precipitation.
-
Controlled Cooling: After the reaction is complete, a controlled cooling profile, rather than rapid cooling, can promote the growth of existing crystals rather than the formation of new nuclei.
-
-
Seeding: Introducing a small amount of pre-formed, well-characterized crystals (seed crystals) at a point of slight supersaturation can encourage the growth of larger crystals with a more desirable morphology.
-
Solvent System: The choice of solvent has a significant impact on crystal habit. While n-butanol is a common solvent for this reaction, you could explore co-solvent systems. For example, the addition of a small amount of a solvent in which the product has slightly higher solubility might encourage crystal growth over nucleation.
Caption: Troubleshooting poor filtration due to crystal morphology.
Q5: What is the best way to purify this compound at a large scale?
A5: For large-scale purification, recrystallization is often the most practical and cost-effective method.
-
Solvent Selection for Recrystallization: The ideal recrystallization solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
-
n-Butanol: Since the reaction is performed in n-butanol, this is a good starting point for recrystallization. You can dissolve the crude product in hot n-butanol and then cool it slowly to effect crystallization.
-
Other Solvents: Ethanol/water mixtures are also commonly used for the recrystallization of purine derivatives.[8]
-
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to promote the formation of large crystals.
-
Once the solution has reached room temperature, you can further cool it in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.
-
Q6: We are concerned about the thermal stability of the product during drying. What is a safe drying temperature?
A6: The melting point of this compound is reported to be in the range of 239-241°C.[9] Generally, a safe drying temperature is well below the melting point of the compound.
-
Determining a Safe Drying Temperature:
-
General Rule of Thumb: A starting point for the drying temperature is typically 40-60°C under vacuum.
-
Thermal Analysis: For process validation, it is highly recommended to perform thermal analysis, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), on a sample of the purified product. This will determine the exact melting point and decomposition temperature, providing a scientifically justified upper limit for the drying temperature.
-
Drying to Constant Weight: The goal of drying is to remove residual solvents to an acceptable level. The drying process should be monitored (e.g., by loss on drying) until a constant weight is achieved.
-
Summary of Key Scale-Up Parameters
| Parameter | Lab Scale (e.g., 100 mg) | Pilot/Production Scale (e.g., >1 kg) | Key Considerations for Scale-Up |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer with optimized impeller and baffles | Ensure homogeneity to maintain reaction rate and minimize side products.[3] |
| Heat Transfer | Heating mantle/oil bath | Jacketed reactor with precise temperature control | Manage exotherm and maintain a consistent reaction temperature.[4] |
| Reagent Addition | All at once | Controlled addition of benzylamine or triethylamine | Control reaction rate and exotherm. |
| Product Isolation | Simple filtration | Controlled cooling/crystallization, potentially with seeding, followed by filtration | Optimize crystal size and shape for efficient filtration and drying.[2] |
| Purification | Column chromatography | Recrystallization | Cost-effective and scalable method for achieving high purity. |
| Drying | Air drying or vacuum oven | Vacuum oven with controlled temperature | Ensure product stability and removal of residual solvents. |
References
-
Essential Chemical Industry. Chemical reactors. [Link]
-
Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]
-
ResearchGate. Solubility Determination and Model Evaluation of Triethylamine Hydrochloride in Three Binary Mixed Solvents. [Link]
-
Veryst Engineering. Scaling Yield and Mixing in Chemical Reactors. [Link]
-
Canadian Science Publishing. The synthesis of some 9-furfuryl-6-substituted purines as potential antimetabolites. [Link]
Sources
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal growth and morphology control of needle-shaped organic crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 7. TRIETHYLAMINE HYDROCHLORIDE (TEAHCL) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. This compound CAS#: 39639-47-9 [m.chemicalbook.com]
Overcoming poor solubility of purine analogs in biological buffers
Technical Support Center: Purine Analog Solubility
A Guide for Researchers on Overcoming Poor Solubility in Biological Buffers
Welcome to the technical support center. As Senior Application Scientists, we understand that working with poorly soluble compounds like many purine analogs can be a significant experimental hurdle. Precipitation can invalidate results, waste precious materials, and delay critical research. This guide is designed to provide you with a logical framework for troubleshooting and overcoming these solubility challenges, moving from simple fixes to more advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when a purine analog fails to dissolve properly.
Q1: I've added my purine analog powder directly to my phosphate-buffered saline (PBS), and it won't dissolve. What's happening?
A: This is a common issue rooted in the physicochemical properties of many purine analogs. These molecules are often hydrophobic and possess a stable crystalline structure, which makes them inherently difficult to dissolve in aqueous solutions like PBS.[1][2] Direct addition of a hydrophobic powder to a buffer rarely provides enough energy to overcome the crystal lattice energy and solvate the molecules effectively. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
Q2: My compound dissolved in the organic solvent, but it crashed out (precipitated) when I added it to my cell culture medium. Why?
A: This phenomenon, known as "fall-out," occurs when the concentration of the purine analog exceeds its solubility limit in the final aqueous medium. While a high concentration can be achieved in a pure organic solvent, the limited amount of that solvent in the final dilution (typically <1%) is insufficient to keep the compound dissolved. Furthermore, components in complex media, such as salts and proteins, can interact with your compound and reduce its solubility.[3][4][5]
Q3: Can a small amount of precipitate in my experiment be ignored?
A: No, even a small amount of precipitate should not be ignored. The presence of solid material means the actual concentration of the dissolved, active compound is unknown and lower than intended, which will compromise the accuracy and reproducibility of your experimental results. Precipitates can also be directly toxic to cells or interfere with assay readouts, such as those that rely on imaging or light scattering.[4][5]
Q4: Does the pH of my buffer matter for solubility?
A: Absolutely. The solubility of many purine analogs is highly dependent on pH.[6][7] Most are weak acids or bases, meaning their charge state changes with pH. The ionized (charged) form of a compound is generally much more soluble in aqueous solutions than the neutral form.[8][9] By selecting a buffer with a pH that favors the ionized state (pH > pKa for a weak acid, pH < pKa for a weak base), you can significantly increase solubility.
Part 2: Troubleshooting Workflow & Solubilization Strategies
When initial attempts fail, a systematic approach is necessary. The following workflow will guide you from basic to advanced solubilization techniques.
Decision Workflow for Solubilizing Purine Analogs
This diagram outlines a logical path for selecting an appropriate solubilization strategy.
Caption: Decision tree for selecting a solubilization method.
Strategy 1: pH Adjustment
Causality: The principle behind this strategy is to control the ionization state of the purine analog. For a weakly acidic compound (HA), increasing the pH above its pKa will deprotonate it to its more soluble anionic form (A⁻). Conversely, for a weakly basic compound (B), decreasing the pH below its pKa will protonate it to its more soluble cationic form (BH⁺).[7][9]
Q: How do I determine the optimal pH for my purine analog?
A:
-
Find the pKa: First, you need the pKa value(s) of your compound, which can often be found in supplier documentation or predicted using chemical software.
-
Select a Buffer: Choose a biological buffer whose pKa is close to the desired final pH of your solution to ensure good buffering capacity.[10][11][12] For a weak acid, you want a buffer that maintains the pH at least 1-2 units above the compound's pKa. For a weak base, select a buffer that maintains the pH 1-2 units below its pKa.
-
Experimental Protocol:
-
Prepare a small amount of the selected buffer.
-
Add the purine analog and stir vigorously. Gentle warming (e.g., to 37°C) can also help.
-
Visually inspect for dissolution. If it dissolves, you can proceed to make a larger batch. If not, the required pH may be outside a physiologically compatible range, and you should move to another strategy.
-
Table 1: Common Biological Buffers and Their Properties
| Buffer | pKa (at 25°C) | Useful pH Range | Notes |
| MES | 6.15 | 5.5 - 6.7 | Good for experiments in the acidic range. |
| PIPES | 6.76 | 6.1 - 7.5 | Often used in cell culture applications. |
| MOPS | 7.20 | 6.5 - 7.9 | A common buffer for biological experiments around neutral pH. |
| HEPES | 7.48 | 6.8 - 8.2 | Widely used in cell culture media to maintain physiological pH. |
| Tris | 8.06 | 7.5 - 9.0 | pH is highly temperature-dependent; toxic to some cell types.[10] |
| Tricine | 8.05 | 7.4 - 8.8 | Useful for electrophoresis and can be used in cell culture. |
Data sourced from various buffer guides.[10][12]
Strategy 2: Co-Solvent Approach
Causality: Co-solvents are water-miscible organic solvents that can dissolve hydrophobic compounds at high concentrations.[13] By creating a concentrated stock in a co-solvent, you can then dilute it to a working concentration in your aqueous buffer. The key is to ensure the final co-solvent concentration is low enough to be non-toxic to your biological system and does not cause the compound to precipitate.[14][15]
Q: Which co-solvent should I choose, and what is a safe final concentration?
A: Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing power. However, other solvents may be less toxic or more suitable for certain applications.
Experimental Protocol:
-
Prepare Stock Solution: Dissolve the purine analog in the chosen co-solvent to create a high-concentration stock (e.g., 10-100 mM). Use gentle vortexing or sonication if needed.
-
Dilution is Key: Add the stock solution dropwise to the pre-warmed (if applicable) biological buffer while vortexing or stirring vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Final Concentration Check: The final concentration of the co-solvent should be minimized. For most cell-based assays, a final DMSO concentration of ≤0.1% is recommended, although some cell lines can tolerate up to 0.5%. Always run a vehicle control (buffer + co-solvent) to check for solvent-induced effects.
Table 2: Comparison of Common Co-Solvents
| Co-Solvent | Typical Stock Conc. | Max Final Conc. (Cell Culture) | Advantages | Disadvantages |
| DMSO | 10 - 100 mM | ≤ 0.5% (ideally ≤ 0.1%) | Excellent solubilizing power for many compounds. | Can be toxic to cells at higher concentrations. |
| Ethanol | 10 - 50 mM | ≤ 1% | Less toxic than DMSO for many cell types. | More volatile; may not be as effective for highly hydrophobic compounds. |
| PEG 400 | 1 - 20 mM | ≤ 2% | Low toxicity; can be used for in vivo formulations. | More viscous; lower solubilizing power than DMSO for some compounds.[16] |
| DMF | 10 - 50 mM | ≤ 0.1% | Good solubilizing power. | Higher toxicity than DMSO; should be used with caution.[17] |
Strategy 3: Complexation with Cyclodextrins
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They act as "molecular buckets" to encapsulate poorly soluble purine analogs, forming an inclusion complex that is water-soluble.[][20][21] This increases the apparent solubility of the compound without chemically modifying it.[18]
Q: How do I use cyclodextrins to solubilize my compound?
A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are two widely used derivatives with improved solubility and safety profiles compared to native β-cyclodextrin.[][22][23]
Experimental Protocol:
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your biological buffer to create a stock solution (e.g., 10-40% w/v).
-
Add Purine Analog: Add the purine analog powder directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture overnight at room temperature or 37°C to allow for the formation of the inclusion complex.
-
Sterilization and Use: Filter-sterilize the final solution through a 0.22 µm filter to remove any undissolved material. This is now your working stock solution.
Caption: Encapsulation of a purine analog by a cyclodextrin.
Strategy 4: Advanced Formulation Strategies
For particularly challenging compounds, especially in a drug development context, more advanced formulation strategies may be required.
-
Nanoparticle-Based Delivery: Encapsulating purine analogs into nanoparticles, such as those made from biodegradable polymers like PLGA, can dramatically improve their solubility and pharmacokinetic properties.[24][25][26][27] This approach protects the drug, can facilitate targeted delivery, and allows for administration via routes like injection.[24][25]
-
Prodrug Approach: This involves chemically modifying the purine analog to create a more soluble "prodrug."[28][29] This inactive precursor is then converted back to the active drug by enzymes in the body. This is a powerful but complex strategy typically employed during lead optimization in drug discovery.[30]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[31][32] When the dispersion is added to water, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate.[32]
Part 3: Troubleshooting Precipitation in Cell Culture
Precipitation in your final cell culture medium is a frequent and frustrating problem. Here’s how to troubleshoot it.
Q: I see a fine, crystalline precipitate in my culture flask after adding my compound. What should I do?
A: This indicates your compound's solubility limit has been exceeded in the final medium.
-
Root Cause Analysis:
-
Concentration: Is your final concentration too high? Try a lower concentration.
-
Co-solvent Percentage: Is your co-solvent percentage too high, causing cellular stress and changes in the medium? Try to keep it below 0.5% for DMSO.
-
Media Components: Serum proteins and high concentrations of salts (especially calcium and phosphate) can reduce the solubility of your compound.[4][33]
-
Temperature: Some compounds are less soluble at lower temperatures. Incubating media at 37°C can sometimes keep a compound in solution, but be wary of precipitation if the culture is cooled.[4][5][34]
-
-
Solutions:
-
Reduce Final Concentration: The simplest solution is to lower the working concentration of your purine analog.
-
Change Solubilization Method: If you used a co-solvent, try the cyclodextrin method, which can be more robust against precipitation upon dilution.
-
Test in Simpler Media: Before moving to a complex, serum-containing medium, test the solubility in a simple buffer like PBS or serum-free medium to see if serum components are the issue.
-
Prepare Fresh: Do not store diluted solutions of poorly soluble compounds for long periods, as precipitation can occur over time. Prepare them fresh before each experiment.
-
References
-
Gawarecka, K. et al. (2023). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. Nanomaterials (Basel). Available at: [Link]
-
Gawarecka, K. et al. (2023). Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine. PubMed. Available at: [Link]
-
El-Sayed, N. et al. (2021). The evolution of nucleosidic analogues: self-assembly of prodrugs into nanoparticles for cancer drug delivery. RSC Publishing. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Stockx, J. et al. (2010). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. ResearchGate. Available at: [Link]
-
Kufe, D. W. et al. (2003). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. Available at: [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]
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World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
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Kovvasu, S. P. et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]
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Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Advances in cyclodextrins. Available at: [Link]
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Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. Available at: [Link]
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Hedrick, C. E. & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. PubMed. Available at: [Link]
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Popescu, R. G. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
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Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Wikipedia. Cosolvent. Wikipedia. Available at: [Link]
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Alfa Chemistry. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. YouTube. Available at: [Link]
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ResearchGate. (2019). Solubility modelling, solvent effect and preferential solvation of allopurinol in aqueous co-solvent mixtures of ethanol, isopropanol, N,N-dimethylformamide and 1-methyl-2-pyrrolidone. ResearchGate. Available at: [Link]
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BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available at: [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]
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Filipič, B. (2016). Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. Available at: [Link]
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ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]
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Gagnière, E. et al. (2010). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. Available at: [Link]
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MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]
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FuDau Biotechnology. (2022). Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts. Luoyang FuDau Biotechnology Co., Ltd. Available at: [Link]
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Dolot, R. et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available at: [Link]
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Kumar, S. et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]
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Jorgensen, W. L. & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. PMC. Available at: [Link]
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Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
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Bhardwaj, P. et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Available at: [Link]
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The Organic Chemistry Tutor. (2020). How Does pH Affect Solubility? YouTube. Available at: [Link]
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MDPI. (2023). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. Available at: [Link]
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Dissolution Technologies. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies. Available at: [Link]
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MDPI. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. Available at: [Link]
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Interchim. Good's buffers (biological buffers). Interchim. Available at: [Link]
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Minimizing regioisomer formation in purine alkylation
Welcome to the technical support center for purine alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselective purine modification. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of unwanted regioisomers in your experiments.
Troubleshooting Guide: Common Issues in Purine Alkylation
Issue 1: My reaction is producing a mixture of N7 and N9 alkylated purines. How can I favor the N9 isomer?
This is one of the most common challenges in purine chemistry. The N7 and N9 positions of the purine ring have similar nucleophilicity, often leading to a mixture of products.[1][2] The N9-alkylated product is generally the thermodynamically more stable isomer, while the N7 isomer is often the kinetically favored product.[1][2][3] Here are several strategies to enhance N9 selectivity:
1. Optimization of Reaction Conditions:
-
Choice of Base and Solvent: The combination of base and solvent plays a crucial role. For many purine derivatives, using a non-polar aprotic solvent with a mild base can favor N9 alkylation. In contrast, polar aprotic solvents like DMF with strong bases such as sodium hydride can sometimes lead to mixtures.[4][5] The use of tetrabutylammonium hydroxide as a base has shown good results for N9 selectivity.[6]
-
Temperature Control: Allowing the reaction to proceed for a longer time at a higher temperature can facilitate the conversion of the kinetic N7 isomer to the more stable N9 isomer, a process known as thermodynamic control.[1][2]
2. Steric Hindrance at the C6 Position:
Introducing a bulky substituent at the C6 position of the purine can sterically hinder the N7 position, thereby directing the alkylating agent to the N9 position.[4][5][7]
-
Mechanism: A large group at C6 can physically block the approach of the electrophile to the adjacent N7 nitrogen. For example, 6-(azolyl)purine derivatives with coplanar conformations can effectively shield the N7 position.[4][5]
3. The Mitsunobu Reaction:
The Mitsunobu reaction is a powerful method for achieving high N9 selectivity in the alkylation of purines with primary and secondary alcohols.[8][9][10]
-
Mechanism: This reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). The purine then acts as the nucleophile, attacking the activated alcohol.[8] This method generally proceeds with excellent regioselectivity for the N9 position.[11]
Workflow for Enhancing N9-Alkylation Selectivity
Caption: Decision workflow for improving N9-alkylation selectivity.
Issue 2: I need to synthesize the N7-alkylated purine. How can I achieve this selectively?
While often the minor product, selective synthesis of the N7 isomer is crucial for certain applications, as some N7-substituted purines exhibit interesting biological activities.[1]
1. Kinetic Control:
Since the N7 isomer is often the kinetic product, running the reaction at lower temperatures and for shorter durations can favor its formation.[1][2] Careful monitoring of the reaction progress is essential to isolate the N7 product before it isomerizes to the N9 product.
2. Silylation Followed by Alkylation (Modified Vorbrüggen Conditions):
A method has been developed for the direct, regioselective N7-tert-alkylation of 6-substituted purines.[1][2]
-
Protocol: This involves the reaction of an N-trimethylsilylated purine with a tertiary alkyl halide in the presence of a Lewis acid catalyst like SnCl₄.[1][2] This method is highly regioselective for the N7 position under kinetically controlled conditions.
3. Use of Grignard Reagents:
The use of Grignard reagents can favor the formation of N7 isomers in some cases.[2]
Table 1: Influence of Reaction Conditions on N7/N9 Regioselectivity
| Condition | Predominant Isomer | Rationale | Reference(s) |
| High Temperature, Long Reaction Time | N9 | Thermodynamic Control | [1][2] |
| Low Temperature, Short Reaction Time | N7 | Kinetic Control | [1][2] |
| Bulky C6-Substituent | N9 | Steric Hindrance of N7 | [4][5][7] |
| Mitsunobu Reaction Conditions | N9 | Reaction Mechanism Favors N9 | [8][11] |
| Silylation with SnCl₄ Catalyst | N7 (with tert-alkyl halides) | Kinetically Favored Complex Formation | [1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the role of protecting groups in controlling purine alkylation regioselectivity?
Protecting groups are essential tools for ensuring the regioselectivity of purine alkylation by temporarily blocking one or more reactive sites.[12][13]
-
Strategy: A protecting group can be selectively introduced at a specific nitrogen atom (e.g., N9) to force alkylation to occur at another position (e.g., N7). After the reaction, the protecting group is removed to yield the desired product.[2] A bulky protecting group, such as 2,3-dicyclohexylsuccinimide (Cy₂SI), has been shown to promote high regioselectivity in purine alkylation.[14]
Workflow for Protecting Group Strategy
Caption: General workflow for N7-selective alkylation using a protecting group.
Q2: How does the choice of alkylating agent affect the outcome of the reaction?
The nature of the alkylating agent can influence both the reactivity and the regioselectivity of the reaction.
-
Hard vs. Soft Electrophiles: According to Hard and Soft Acid-Base (HSAB) theory, the N7 and N9 positions have different electronic properties. While not a universally predictive rule, the "hardness" or "softness" of the electrophilic carbon in the alkylating agent can influence which nitrogen atom it preferentially attacks.
-
Steric Bulk: Highly branched or bulky alkylating agents may show a higher preference for the less sterically hindered nitrogen atom of the purine.
Q3: Can microwave irradiation be used to improve my purine alkylation reaction?
Yes, microwave-assisted synthesis can be a valuable tool in purine alkylation.[6][11][15]
-
Advantages: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and regioselectivity by minimizing the formation of byproducts.[6][11] It has been shown to be effective in promoting N9-selective alkylation.[11]
Q4: Are there any methods to achieve C-alkylation of purines instead of N-alkylation?
While N-alkylation is more common, methods for the direct C-alkylation of purines at positions like C6 and C8 are also available.[16][17][18] These reactions often proceed via different mechanisms, such as radical-based Minisci reactions or transition-metal-catalyzed C-H activation.[16][18]
Experimental Protocols
Protocol 1: General Procedure for N9-Selective Alkylation using a Bulky C6-Substituent
This protocol is adapted from the work of Zhong and Robins, which demonstrates exclusive N9-alkylation by sterically shielding the N7 position.[4][5]
-
Substrate Preparation: Synthesize a 6-(heteroaryl)purine, such as 6-(2-butylimidazol-1-yl)-2-chloropurine, where the heteroaryl group can adopt a coplanar conformation with the purine ring.
-
Deprotonation: Dissolve the purine substrate in anhydrous DMF. Add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Alkylation: Stir the mixture at room temperature for 30 minutes. Add the alkylating agent (e.g., ethyl iodide, 1.2 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: N7-Selective tert-Butylation via the Silylation Method
This protocol is based on the method developed for direct N7-tert-alkylation under kinetic control.[1][2]
-
Silylation: In a flame-dried flask under an inert atmosphere, suspend the 6-chloropurine (1 equivalent) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equivalents) and stir the mixture at room temperature until the solution becomes clear.
-
Catalyst Addition: Cool the solution to room temperature and add tin(IV) chloride (SnCl₄) (2.1 equivalents) dropwise.
-
Alkylation: Add tert-butyl bromide (3 equivalents) and stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the formation of the N7-alkylated product by TLC or LC-MS, being careful to quench the reaction before significant formation of the N9 isomer occurs.
-
Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the N7-(tert-butyl)-6-chloropurine.
References
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H. The Journal of Organic Chemistry, 71(23), 8901–8906. [Link]
-
(Reference describing 2,3-dicyclohexylsuccinimide as a directing/protecting group). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications. [Link]
-
Tomeček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(15), 8896–8906. [Link]
-
(Reference on regiospecific N9 alkylation of 6-(heteroaryl)purines). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. [Link]
-
Vinuesa, A., et al. (2022). Regioselective alkylation reaction of purines under microwave irradiation. Journal of Heterocyclic Chemistry, 59(3), 545-553. [Link]
-
(Reference on regioselective alkylation under microwave irradiation). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. [Link]
-
Tomeček, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. [Link]
-
Aviñó, A., et al. (2003). Selectivity of Purine Alkylation by a Quinone Methide. Kinetic or Thermodynamic Control? The Journal of Organic Chemistry, 68(19), 7339–7348. [Link]
-
Sproat, B. S., Beijer, B., & Iribarren, A. (1990). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure. Nucleic Acids Research, 18(3), 41–49. [Link]
-
Zhong, M., & Robins, M. J. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. [Link]
-
(Reference on light, metal-free regioselective C6-H alkylation). Light, metal‐free regioselective C 6 ‐H alkylation of purines and purine nucleosides with alcohols. ResearchGate. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
(Reference on protecting groups and orthogonal protection strategies). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]
-
Pal, B. C. (1962). Studies on the alkylation of purines and pyrimidines. Biochemistry, 1, 558–563. [Link]
-
(Reference on N9 alkylation and glycosylation of purines). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace. [Link]
-
(Reference on direct regioselective C-H cyanation of purines). Direct Regioselective C-H Cyanation of Purines. MDPI. [Link]
-
(Reference on the Mitsunobu Reaction). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
(Reference on regioselective N9 alkylation assisted by β-Cyclodextrin). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. [Link]
-
Salmoun, J., et al. (2000). alkylation of some pyrimidine and purine derivatives using microwave-assisted methods. Tetrahedron, 56(42), 8375-8379. [Link]
-
Niu, H.-Y., et al. (2016). Synthesis of C8-alkyl-substituted purine analogues by direct alkylation of 8-H purines with tetrahydrofuran catalyzed by CoCl2. Chinese Chemical Letters, 27(9), 1463-1466. [Link]
-
(Reference on glycosylation of 8-oxo-purine nucleosides via Mitsunobu Reaction). Synthetic Studies on Guanofosfocin: Glycosylation of 8-Oxo-purine Nucleosides via Mitsunobu Reaction. ResearchGate. [Link]
-
Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2023). Alkylation of 6-thiopurine derivatives by the Mitsunobu reaction. Nucleosides, Nucleotides & Nucleic Acids, 42(7), 516-526. [Link]
Sources
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Optimizing Solvent Systems for Chromatography of Purine Derivatives
Welcome to the Technical Support Center for the chromatographic analysis of purine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing solvent systems for robust and reproducible separations. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges encountered in the laboratory.
Section 1: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific, frequently encountered issues during the chromatography of purine derivatives. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Q1: Why am I seeing poor peak shapes (tailing or fronting) for my purine analytes in reversed-phase HPLC?
A1: Causality and Resolution
Poor peak shape for purine derivatives in reversed-phase high-performance liquid chromatography (RP-HPLC) is often a multifaceted issue stemming from their inherent polarity and potential for secondary interactions with the stationary phase.[1]
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the purine ring structure. This leads to peak tailing.
-
Analyte Ionization: The ionization state of purine derivatives is highly pH-dependent.[2][3][4] If the mobile phase pH is close to the pKa of an analyte, a mixed population of ionized and non-ionized forms will exist, resulting in broadened or split peaks.[4]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, including fronting.[1]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Objective: To ensure a consistent ionization state of the analytes.
-
Procedure:
-
Determine the pKa values of your target purine derivatives.
-
Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte pKa values.[5] For acidic purines, a lower pH (e.g., 2.5-3.5) suppresses ionization, leading to better retention and peak shape.[1][3] For basic purines, a higher pH might be necessary, but care must be taken to stay within the column's stable pH range.
-
Use a buffer (e.g., phosphate, formate, or acetate) to maintain a stable pH throughout the gradient.[6]
-
-
-
Employing Ion-Pairing Reagents:
-
Objective: To improve retention and peak shape of highly polar or charged purines.
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase.[1] It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.[7][8][9]
-
Procedure:
-
Introduce an ion-pairing reagent into the mobile phase at a concentration of 5-20 mM.[9]
-
Equilibrate the column thoroughly with the ion-pairing mobile phase for at least 30-60 minutes before the first injection to ensure a stable baseline.[1]
-
Dedicate a column for ion-pairing applications, as the reagent can permanently modify the stationary phase.[1]
-
-
-
Injection Solvent Optimization:
-
Objective: To minimize peak distortion caused by the injection solvent.
-
Procedure:
-
Whenever possible, dissolve and inject your sample in the initial mobile phase.[1]
-
If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Q2: My purine derivatives are co-eluting or have poor resolution. How can I improve their separation?
A2: Strategies for Enhancing Resolution
Achieving baseline separation of structurally similar purine derivatives requires careful optimization of the mobile phase composition and gradient profile.
-
Solvent Selection & Gradient Optimization: The choice of organic modifier and the gradient steepness are critical factors influencing selectivity.[10][11]
-
Alternative Chromatographic Modes: For highly polar purines that are poorly retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective alternative.[12][13][14][15][16]
Resolution Enhancement Protocol:
-
Gradient Optimization:
-
Objective: To fine-tune the separation of closely eluting peaks.
-
Procedure:
-
Scouting Gradient: Start with a broad linear gradient (e.g., 5-95% organic solvent in 20-30 minutes) to determine the elution window of your analytes.[10]
-
Shallow Gradient: Once the approximate elution times are known, apply a shallower gradient across the region where co-elution occurs.[10] This increases the separation time between peaks.
-
Segmented Gradient: Employ a multi-step gradient where the solvent composition changes at different rates to target specific groups of analytes.[17]
-
-
-
Switching Organic Modifier:
-
Objective: To alter the selectivity of the separation.
-
Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography, and they offer different selectivities.[5][18]
-
Procedure: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You may need to adjust the gradient profile due to differences in solvent strength.
-
-
Implementing HILIC:
-
Objective: To retain and separate very polar purine derivatives.[12][13][14][15][16]
-
Mechanism: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[16] Analytes partition into the aqueous layer on the stationary phase surface.
-
Typical Mobile Phase: Acetonitrile/water with a buffer like ammonium formate or ammonium acetate.[12][13][14] The gradient typically starts with a high percentage of acetonitrile, which is decreased to elute the analytes.[16]
-
Workflow for Improving Resolution:
Sources
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- 8. Resolution of the intermediates of de novo purine biosynthesis by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: N-Benzyl-2-chloro-9H-purin-6-amine Reaction Monitoring
Welcome to the technical support center for "N-Benzyl-2-chloro-9H-purin-6-amine" (CAS 39639-47-9). This guide, developed for researchers and drug development professionals, provides in-depth troubleshooting advice and best practices for monitoring reactions involving this key purine derivative. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate your experiments successfully.
Introduction to this compound
This compound is a disubstituted purine. Its structure lends itself to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom acts as a leaving group.[1][2] This reactivity makes it a valuable intermediate in the synthesis of biologically active molecules, such as kinase inhibitors.[3] Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring reproducible results.
Section 1: General Principles & Initial Setup
This section covers the foundational questions you should address before beginning your experiment to ensure a smooth and successful reaction.
FAQ: What are the best practices for choosing a reaction monitoring technique?
Choosing the right analytical method is the most critical first step. Your choice will depend on the specific reaction, available equipment, and the level of detail required.
Answer: The three most common techniques for monitoring reactions of this compound are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks of reaction progress.[4] It's inexpensive and provides a rapid visual assessment of the consumption of starting material and the formation of the product.[5] TLC is excellent for initial solvent screening and for reactions where the product has a significantly different polarity from the starting material.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis, providing precise information on the relative concentrations of reactants, products, and byproducts.[6][7] This is the preferred method when you need to accurately determine reaction kinetics, purity, or when separating compounds with similar polarities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the highest level of detail by coupling the separation power of HPLC with the mass identification capabilities of mass spectrometry.[9] LC-MS is invaluable for identifying unknown byproducts, confirming the mass of the desired product, and troubleshooting complex reaction mixtures.[10][11]
Recommendation: Start with TLC for initial reaction scouting. Once you have an established procedure, develop an HPLC method for quantitative monitoring and final purity analysis.[12] Use LC-MS when you encounter unexpected results or need definitive structural confirmation.
Workflow for Selecting a Monitoring Technique
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
Section 2: Troubleshooting Common Reaction Issues
Organic reactions can be unpredictable. This section addresses the most common problems encountered when working with this compound and provides a logical framework for troubleshooting.
FAQ: My SNAr reaction is sluggish or not starting. What should I do?
Answer: A slow or stalled nucleophilic aromatic substitution reaction on this purine scaffold is a common issue. Organic reactions, particularly those involving stable aromatic systems, often have a significant activation energy that must be overcome.[13][14][15] The reactivity of chloropurines can also vary significantly based on the substitution position.
Here is a systematic approach to troubleshoot this problem:
-
Check Reagent Quality: Ensure your starting material, nucleophile, and solvent are pure and dry. Water can interfere with many organic reactions.
-
Increase Temperature: SNAr reactions on heteroaromatic rings often require heating to proceed at a reasonable rate.[16] Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) and monitor for product formation.
-
Verify Base Stoichiometry: Many SNAr reactions with amine nucleophiles require a non-nucleophilic base (like triethylamine or diisopropylethylamine) to scavenge the HCl generated.[3][17] Ensure you have added at least one equivalent of the base. An excess is often beneficial.
-
Solvent Choice: The solvent can dramatically impact reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP are often excellent choices for SNAr reactions as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[18]
-
Catalyst Consideration: While not always necessary, certain SNAr reactions can be accelerated by a catalyst. For example, in some cases, phase-transfer catalysts or specific metal catalysts can be effective.
Troubleshooting a Slow Reaction
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 39639-47-9 [m.chemicalbook.com]
- 4. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
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- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. quora.com [quora.com]
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- 16. youtube.com [youtube.com]
- 17. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Troubleshooting Inconsistent Bioassay Results for N-Benzyl-2-chloro-9H-purin-6-amine
Welcome to the technical support resource for researchers utilizing N-Benzyl-2-chloro-9H-purin-6-amine. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions to help you navigate the complexities of working with this 2,6,9-trisubstituted purine derivative and achieve reproducible, high-quality data. As a key intermediate in the synthesis of well-known cyclin-dependent kinase (CDK) inhibitors like Olomoucine, understanding its behavior in biological systems is paramount.[1]
Inconsistent results in bioassays are a common challenge in drug discovery and basic research. For substituted purines, these issues often stem from a handful of core physicochemical and pharmacological properties. This guide will dissect these issues, providing not just protocols, but the scientific reasoning behind them to empower you to design robust and self-validating experiments.
Part 1: Troubleshooting Guide - From Benchtop to Biology
This section addresses specific, common problems encountered during experiments with this compound.
Issue 1: High Variability in Potency (IC50) Between Experiments
You've run the same kinase or cell-based assay multiple times, yet the calculated IC50 value for this compound shifts significantly.
Probable Cause A: Compound Precipitation
Like many purine derivatives, this compound has limited aqueous solubility.[2] When a concentrated DMSO stock is diluted into aqueous assay buffer, the compound can precipitate. This leads to an actual concentration in the assay that is far lower and more variable than the nominal concentration, directly impacting the perceived potency.[3][4]
Self-Validating Solution:
-
Visual Inspection: Before use, hold your diluted compound plate up to a light source. Look for cloudiness, particulates, or a subtle film at the bottom of the wells. This is the first sign of precipitation.[5]
-
Solubility Assessment Protocol: Proactively determine the kinetic solubility in your specific assay buffer.
-
Step 1: Prepare Supersaturated Stock: Create a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Step 2: Serial Dilution: Perform a serial dilution of the DMSO stock into your final assay buffer. It is critical that the final DMSO concentration remains constant across all dilutions (e.g., 0.5%).
-
Step 3: Equilibration: Allow the plate to equilibrate at the assay temperature for 1-2 hours.
-
Step 4: Measurement: Use a nephelometer or a plate reader capable of detecting scattered light to quantify turbidity. Alternatively, visually inspect against a dark background. The highest concentration that remains clear is your approximate kinetic solubility limit.
-
Action: Design all subsequent experiments to stay below this concentration.
-
Probable Cause B: Instability in Solution
The purine core can be susceptible to hydrolysis or degradation under certain pH and temperature conditions, reducing the concentration of the active compound over the course of an experiment.
Self-Validating Solution:
-
Time-Course Experiment: Prepare your compound at its final working concentration in assay buffer. Aliquot and incubate it for different durations (e.g., 0, 2, 6, 24 hours) under the exact assay conditions (temperature, light exposure).
-
Activity Measurement: At each time point, use the "aged" compound to perform your bioassay. A significant increase in IC50 over time indicates compound degradation.
-
LC-MS Verification: For a definitive answer, analyze the "aged" samples by LC-MS to directly quantify the amount of intact this compound remaining.
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
The compound is potent in a purified kinase assay but shows weak or no activity in a cell-based assay measuring, for example, cell cycle arrest.
Probable Cause: Poor Cell Permeability
The compound may not efficiently cross the cell membrane to reach its intracellular target. The benzyl and chloro substitutions, while important for kinase binding, also influence the molecule's polarity and size.
Self-Validating Solution:
-
Intracellular Target Engagement Assay: The most direct way to confirm this is to measure the engagement of the compound with its target inside the cell. While complex, techniques like cellular thermal shift assays (CETSA) can provide this crucial data.
-
Indirect Assessment with Positive Controls: Run a well-characterized, cell-permeable CDK inhibitor with a similar mechanism of action (e.g., Roscovitine) in parallel.[6] If the control compound works as expected while this compound does not, it strongly suggests a permeability issue.
-
Vary Incubation Time: Increase the incubation time of the compound with the cells (e.g., from 2 hours to 24 hours) to see if a longer duration allows for sufficient intracellular accumulation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
As a 2,6,9-trisubstituted purine, its primary targets are within the Cyclin-Dependent Kinase (CDK) family.[7][8] It is a direct precursor to Olomoucine, which is known to inhibit CDK1, CDK2, and CDK5.[6] These kinases are critical regulators of the cell cycle. Inhibition of CDK2, for example, prevents the phosphorylation of the Retinoblastoma protein (pRb), leading to an arrest in the G1 phase of the cell cycle.[6]
Q2: I'm seeing unexpected cellular effects that don't seem related to cell cycle arrest. What could be the cause?
This is likely due to off-target effects. Kinase inhibitors, especially those based on a purine scaffold that mimics the ATP molecule, can bind to the ATP-binding pocket of numerous other kinases.
-
Known Off-Targets for Purine Analogs: Analogs like Roscovitine have been shown to have effects independent of their CDK inhibition, including modulating ion channels and interacting with other kinases like DYRK1A.[9] Purine bases themselves have been shown to inhibit c-Jun N-terminal kinases (JNKs), which are involved in stress response and apoptosis pathways.[10][11]
-
Troubleshooting Strategy: To de-risk your results, it is crucial to:
-
Use a Structurally Unrelated Inhibitor: Confirm your primary phenotype using a CDK inhibitor from a different chemical class.
-
Perform a Kinase Panel Screen: A broad in vitro kinase screen will reveal the selectivity profile of your compound and identify other potent targets that could be responsible for the observed phenotype.[12]
-
Rescue Experiments: If you hypothesize an off-target is responsible, use siRNA or other genetic tools to knock down that specific target and see if the phenotype is lost.
-
Q3: What is the best practice for preparing and storing stock solutions?
Proper handling is critical to prevent the issues described above.
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO | Minimizes water content which can promote hydrolysis and precipitation upon freezing.[13] |
| Concentration | 10 mM | A common, practical concentration that is high enough for most serial dilutions but not so high as to exceed solubility limits for many purines. |
| Storage Temp. | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Aliquoting | Store in small, single-use aliquots | Avoids multiple freeze-thaw cycles which can cause compound precipitation and degradation.[13] |
| Dissolution | Gentle warming (37°C) and vortexing | Can aid in dissolving the compound fully. Do not overheat.[5] |
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing stable compound stock solutions.
Q4: My compound seems to affect JNK signaling in my cells. Is this a known effect?
While not definitively profiled for this compound itself, purine analogs can inhibit JNKs.[10] Guanine, a core component of the purine structure, has been shown to be a direct inhibitor of all three JNK isoforms.[10] This is a critical consideration, as JNK pathways are involved in apoptosis, inflammation, and cellular stress responses.[11][14] If your assay is sensitive to these processes, an observed effect could be a composite of both on-target (CDK) and off-target (JNK) inhibition.
Signaling Pathway: CDK vs. JNK
Caption: On-target (CDK) vs. potential off-target (JNK) pathways.
By systematically addressing these potential pitfalls—solubility, stability, permeability, and selectivity—researchers can build a robust experimental framework, ensuring that the biological data generated for this compound is both accurate and reproducible.
References
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 1-13. Available at: [Link]
-
Lee, S., et al. (2020). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. Cancers, 12(11), 3169. Available at: [Link]
-
Salas, C. O., et al. (2019). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. International Journal of Molecular Sciences, 21(1), 161. Available at: [Link]
-
ResearchGate. (n.d.). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Request PDF. Available at: [Link]
-
Abraham, F. T., et al. (1998). The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity. Experimental Cell Research, 245(1), 1-13. Available at: [Link]
-
Bettayeb, K., et al. (2012). Modulating Innate and Adaptive Immunity by (R)-Roscovitine: Potential Therapeutic Opportunity in Cystic Fibrosis. Mediators of Inflammation, 2012, 807930. Available at: [Link]
-
Hsieh, M. J., et al. (2006). Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor κB. Immunology, 118(2), 194-205. Available at: [Link]
-
Schutte, B., et al. (1997). The dose-dependent effects of olomoucine on cell cycle kinetics of MR65... ResearchGate. Available at: [Link]
-
Patel, P., & Tandel, F. (2014). Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors. Indian Journal of Pharmaceutical Sciences, 76(5), 408-414. Available at: [Link]
-
Wodicka, L. M., et al. (2003). Bone-targeted 2,6,9-trisubstituted purines: novel inhibitors of Src tyrosine kinase for the treatment of bone diseases. Bioorganic & Medicinal Chemistry Letters, 13(18), 3067-3070. Available at: [Link]
-
Hebbel, A. S., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(7), e1800660. Available at: [Link]
-
Jorda, R., et al. (2020). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 25(23), 5727. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available at: [Link]
-
Havlicek, L., et al. (1999). 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 9(1), 91-96. Available at: [Link]
-
Val-Laillet, D., et al. (2025). Guanine is an inhibitor of c-jun terminal kinases. Scientific Reports, 15(1), 11617. Available at: [Link]
-
ResearchGate. (n.d.). Purine derivatives considered in this work. The inhibitory... Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of 2,6,9-trisubstituted purines with biological... Available at: [Link]
-
Ishikawa, M., & Hashimoto, Y. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 53(4), 1537-1552. Available at: [Link]
-
Yuan, Z., et al. (2024). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. Biomolecules, 14(2), 243. Available at: [Link]
-
Kamal, A., et al. (2022). Inhibitory potential of nitrogen, oxygen and sulfur containing heterocyclic scaffolds against acetylcholinesterase and butyrylcholinesterase. Journal of Biomolecular Structure and Dynamics, 40(13), 5897-5925. Available at: [Link]
-
Holley, C. L., et al. (2012). Selective Inhibition of Mitochondrial JNK Signaling Achieved Using Peptide Mimicry of the Sab Kinase Interacting Motif-1 (KIM1). PLoS ONE, 7(5), e37904. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Li, Y., et al. (2016). Inhibition of the JNK Signaling Pathway Increases Sensitivity of Hepatocellular Carcinoma Cells to Cisplatin by Down-Regulating Expression of P-glycoprotein. Asian Pacific Journal of Cancer Prevention, 17(3), 1361-1365. Available at: [Link]
-
García-Moreno, M. I., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14598-14612. Available at: [Link]
-
ResearchGate. (n.d.). Benzyl 2-amino-6-chloro-9H-purine-9-carboxylate. Available at: [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8740. Available at: [Link]
-
ResearchGate. (n.d.). N-Benzyl-9-isopropyl-9H-purin-6-amine. Available at: [Link]
-
Roy, S., & Chang, B. S. (2005). Effects of benzyl alcohol on aggregation of recombinant human interleukin-1-receptor antagonist in reconstituted lyophilized formulations. Journal of Pharmaceutical Sciences, 94(2), 382-396. Available at: [Link]
-
PubChem. (n.d.). 9H-Purin-6-amine, 9-(1-methylethyl)-N-(phenylmethyl)-. Available at: [Link]
Sources
- 1. This compound CAS#: 39639-47-9 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclin-dependent kinase (cdk) inhibitors, olomoucine and roscovitine, alter the expression of a molluscan circadian pacemaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,6,9-trisubstituted purines: optimization towards highly potent and selective CDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulating Innate and Adaptive Immunity by (R)-Roscovitine: Potential Therapeutic Opportunity in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guanine is an inhibitor of c-jun terminal kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of the JNK signaling pathway increases sensitivity of hepatocellular carcinoma cells to cisplatin by down-regulating expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Benzyl-2-chloro-9H-purin-6-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-Benzyl-2-chloro-9H-purin-6-amine (CAS 39639-47-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and correctly interpret your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical stability and handling of this compound.
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, two primary degradation pathways are anticipated under typical experimental and storage conditions:
-
Hydrolysis of the C2-Chloro Group: The chlorine atom at the 2-position of the purine ring is susceptible to nucleophilic substitution, particularly hydrolysis. In aqueous solutions, especially under acidic or basic conditions, this chloro group can be replaced by a hydroxyl group to form N-Benzyl-2-hydroxy-9H-purin-6-amine. Studies on similar 2-chloropurine analogs, such as 2-chloro-2'-deoxyadenosine, have shown significant hydrolysis at acidic pH.[1]
-
Cleavage of the N6-Benzyl Group: The benzyl-amine bond at the N6 position can undergo cleavage through various mechanisms, including oxidative or photolytic pathways. This would result in the formation of 2-chloro-9H-purin-6-amine (2-chloroadenine) and benzylamine. The purine ring itself can also be a target of oxidative degradation.[2][3]
Q2: How does pH affect the stability of the compound in solution?
A2: The stability of this compound is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 4): Significant degradation is expected. The primary pathway is likely the acid-catalyzed hydrolysis of the C2-chloro group. Research on the related compound 2-chloro-2'-deoxyadenosine demonstrated rapid decomposition at pH 1 and 2, with half-lives as short as 0.37 and 1.6 hours, respectively, at 37°C.[1]
-
Neutral to Basic Conditions (pH 7-9): The compound is expected to be relatively stable. Similar 2-chloropurine nucleosides are noted to be stable at neutral and basic pH, even at elevated temperatures.[1] However, strong basic conditions could potentially facilitate hydrolysis or other rearrangements.
Q3: Is this compound sensitive to light or temperature?
A3: Yes, sensitivity to both is likely.
-
Photostability: Purine structures are known to absorb UV light and can be susceptible to photodegradation.[3][4] Exposure to direct sunlight or high-intensity UV sources may lead to cleavage of the purine ring or reactions involving the benzyl group. It is strongly recommended to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Thermal Stability: While the solid form may be stable at room temperature, purine analogs in solution can degrade at elevated temperatures.[5] The rate of hydrolysis at the C2 position, for instance, is accelerated by heat, especially under non-optimal pH conditions.[1] For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C or -80°C) is advised.
Q4: What are the expected major degradation products I should look for?
A4: The primary degradation products to monitor for during stability and analytical studies are summarized in the table below.
| Stress Condition | Expected Degradation Product(s) | Chemical Structure of Product(s) |
| Acidic Hydrolysis | N-Benzyl-2-hydroxy-9H-purin-6-amine | C1=CC=C(C=C1)CNC2=NC(=O)NC3=C2NC=N3 |
| Oxidative Stress | 2-chloro-9H-purin-6-amine, Benzoic Acid | C1=C(C(=NC=N1)Cl)N, C1=CC=C(C=C1)C(=O)O |
| Photolysis (UV) | Complex mixture; potential for purine ring opening and benzyl group cleavage. | Varies |
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Problem: "I am seeing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared sample."
-
Possible Cause 1: Solvent-Induced Degradation.
-
Explanation: The compound may be degrading upon dissolution. If you are using an acidic mobile phase or dissolving the compound in an acidic solvent for analysis, the C2-chloro group can hydrolyze rapidly.
-
Solution: Prepare your sample in a neutral, aprotic solvent like DMSO or acetonitrile immediately before analysis.[6] If an aqueous buffer is necessary, use a neutral pH (e.g., phosphate buffer at pH 7.4) and analyze the sample as quickly as possible.
-
-
Possible Cause 2: Impure Starting Material.
-
Explanation: The commercial source of the compound may contain related impurities from its synthesis. Common impurities could include the starting materials or byproducts like 2,6-dichloropurine or hypoxanthine derivatives.
-
Solution: Always run a full characterization (e.g., LC-MS, NMR) on a new batch of the compound to establish a purity profile and identify any pre-existing impurities.
-
Problem: "My compound is losing potency or showing increased degradation products in my cell-based assay."
-
Possible Cause: Instability in Assay Medium.
-
Explanation: Cell culture media are aqueous buffered solutions (typically pH 7.2-7.4) kept at 37°C, conditions under which slow degradation can occur over hours or days. Furthermore, components in the medium or cellular metabolism could contribute to degradation.
-
Solution: Perform a stability check of the compound in the cell culture medium under assay conditions (37°C, 5% CO2) in the absence of cells. Sample the medium at different time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound. This will help you determine the compound's stability window for your experiment.
-
Problem: "My quantitative results are inconsistent and show poor reproducibility."
-
Possible Cause 1: Adsorption to Surfaces.
-
Explanation: Purine analogs can sometimes adsorb to glass or plastic surfaces, especially at low concentrations.
-
Solution: Consider using silanized glassware or polypropylene tubes. Include a small percentage of an organic solvent like acetonitrile in your aqueous buffers if compatible with your experiment to reduce adsorption.
-
-
Possible Cause 2: Photodegradation during Handling.
-
Explanation: Leaving sample vials, stock solutions, or assay plates exposed to ambient laboratory light for extended periods can cause gradual degradation.
-
Solution: Implement strict light-protection protocols. Use amber vials and tubes, cover plates with foil, and minimize the time samples are exposed to light during preparation and analysis.
-
Key Experimental Protocols
This section provides standardized protocols for investigating the stability of this compound.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradants and establishing a stability-indicating analytical method, as recommended by ICH guidelines.[7][8]
Objective: To intentionally degrade the compound under various stress conditions to identify degradation products and pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-UV or HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 9 mL of the stressor solution in an amber vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Dilute with a 1:1 acetonitrile:water mixture. Incubate at 80°C for 24 hours.
-
Photolytic Degradation: Dilute with a 1:1 acetonitrile:water mixture. Expose to a photostability chamber (ICH Q1B option) for 24 hours. Keep a control sample wrapped in foil.
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a reverse-phase HPLC-UV or HPLC-MS method. Compare the chromatograms of stressed samples to a control (unstressed) sample to identify new peaks corresponding to degradation products.
-
Visualization of Degradation Pathways & Workflows
The following diagrams illustrate the key chemical transformations and the experimental process for stability testing.
Caption: Predicted primary degradation pathways.
Caption: Experimental workflow for forced degradation.
References
-
ResearchGate. Photocatalytic purine degradation pathways. Available at: [Link]
-
Simon, M. I., & Van Vunakis, H. (1964). THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES. Archives of Biochemistry and Biophysics, 105, 197-206. Available at: [Link]
-
University of Hertfordshire. 6-benzyladenine (Ref: ABG-3191). AERU. Available at: [Link]
-
University of Hertfordshire. 6-benzyladenine (Ref: ABG-3191). AERU. Available at: [Link]
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Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum immunologiae et therapiae experimentalis, 42(1), 13–15. Available at: [Link]
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El-Gowelli, H. M., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC INTERNATIONAL, 106(4), 854-865. Available at: [Link]
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MedCrave. (2016). Forced Degradation Studies. Available at: [Link]
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International Pharmaceutical Quality. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
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Validation & Comparative
A Comparative Guide to N-Benzyl-2-chloro-9H-purin-6-amine and Other 6,9-Disubstituted Purines in Kinase Inhibition
For researchers, scientists, and drug development professionals, the purine scaffold represents a foundational element in the design of kinase inhibitors. Its inherent ability to mimic the adenine core of ATP allows for competitive inhibition at the catalytic site of these crucial enzymes. This guide provides an in-depth, objective comparison of N-Benzyl-2-chloro-9H-purin-6-amine with other 6,9-disubstituted purines, focusing on their performance as potential anticancer agents, supported by experimental data and detailed methodologies.
Introduction: The Purine Scaffold in Kinase Inhibition
The purine ring system, a fusion of pyrimidine and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to adenine, a key component of adenosine triphosphate (ATP), makes it an ideal starting point for the development of ATP-competitive kinase inhibitors.[2] Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] Consequently, CDKs, particularly CDK2, have emerged as prominent targets for anticancer drug discovery.[2]
This compound serves as a key intermediate in the synthesis of well-known CDK inhibitors like Olomoucine.[4] The strategic placement of substituents at the C2, C6, and N9 positions of the purine core dictates the potency and selectivity of these compounds.[3] This guide will dissect the structure-activity relationships (SAR) of this compound and related 6,9-disubstituted purines, providing a comprehensive analysis of their cytotoxic effects and kinase inhibitory potential.
Structural Overview and Synthesis
The general structure of the 6,9-disubstituted purines discussed in this guide features a purine core with key substitutions at the 6- and 9-positions. This compound is characterized by a benzylamino group at C6 and a chlorine atom at C2, with the N9 position available for further substitution. The synthesis of these compounds typically involves nucleophilic aromatic substitution reactions on a di- or tri-chloropurine starting material.
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis of this compound from 2,6-dichloropurine.
Materials and Reagents:
-
2,6-Dichloropurine
-
Benzylamine
-
Triethylamine (TEA)
-
n-Butanol
-
Methanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 2,6-dichloropurine (1 equivalent) in n-butanol.
-
Addition of Reagents: Add benzylamine (1 equivalent) and triethylamine (1.5 equivalents) to the suspension. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture at 60°C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, a precipitate will form. Cool the mixture to room temperature and collect the solid product by filtration.
-
Purification: Wash the collected precipitate sequentially with water and methanol to remove any unreacted starting materials and salts.
-
Drying: Dry the purified product, this compound, in a vacuum oven.
Causality Behind Experimental Choices:
-
The use of n-butanol as a solvent provides a suitable boiling point for the reaction to proceed at a reasonable rate without degradation of the reactants or product.
-
The addition of triethylamine is crucial to drive the reaction to completion by scavenging the hydrochloric acid byproduct.
-
The washing steps with water and methanol are effective for removing polar impurities and unreacted reagents.
Comparative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound and its analogs is a key indicator of their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a biological process, such as cell proliferation. The following tables summarize the cytotoxic activities of various 6,9-disubstituted purines against a panel of human cancer cell lines.
Table 1: Cytotoxicity of N6-Benzyladenosine Analogs
| Compound | Cell Line | IC50 (µM) | Citation |
| N6-benzyladenosine | Glioma cells | Not specified, but selectively targets these cells | [5] |
| N6-benzyladenine | Acute myeloid leukemia cell lines | 25-100 (induces differentiation) | [5] |
Table 2: Cytotoxicity of Platinum(II) Complexes with 6-Benzylaminopurine Derivatives
| Compound Number | HOS (Osteosarcoma) IC50 (µM) | MCF7 (Breast Adenocarcinoma) IC50 (µM) | A2780 (Ovarian Carcinoma) IC50 (µM) | A2780cis (Cisplatin-resistant Ovarian Carcinoma) IC50 (µM) | Citation |
| 1 | 17.4 ± 2.0 | 15.1 ± 6.8 | - | 15.6 ± 4.0 | [6] |
| 2 | 14.8 ± 2.1 | 13.6 ± 5.2 | - | 12.9 ± 3.7 | [6] |
| 6 | - | 19.0 ± 6.6 | 6.4 ± 0.1 | 5.6 ± 1.7 | [6] |
Table 3: Cytotoxicity of N6-Benzoyladenine-cyanoborane (2) and 6-Triphenylphosphonylpurine-cyanoborane (3)
| Compound | Cell Line | ED50 (µg/mL) | Citation |
| 2 | L1210, P388, HL-60, Tmolt(3), HUT-78, HeLa-S(3), HCT-8, Hepe-2 | < 4 | [7] |
| 3 | L1210, P388, HL-60, Tmolt(3), HUT-78, HeLa-S(3), HCT-8, Hepe-2 | < 4 | [7] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Mechanism of Action: Targeting Cyclin-Dependent Kinases
The primary mechanism of action for many purine-based anticancer agents is the inhibition of CDKs.[2] By competitively binding to the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of key substrates required for cell cycle progression, ultimately leading to cell cycle arrest and apoptosis.[8] The crystal structure of CDK2 in complex with roscovitine, a 2,6,9-trisubstituted purine, reveals that the purine moiety anchors the inhibitor in the active site through hydrogen bonds, while the substituents at C2, C6, and N9 make additional contacts that enhance potency and selectivity.[8]
Signaling Pathway Targeted by 6,9-Disubstituted Purine CDK Inhibitors
Caption: Inhibition of the CDK2-Cyclin E complex by 6,9-disubstituted purines blocks the G1/S transition.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. The following are standard, validated methods for assessing the cytotoxicity and kinase inhibitory activity of purine derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a colorimetric assay to determine the cytotoxic effects of the synthesized purine derivatives on cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Self-Validating System:
-
The inclusion of a vehicle control and a positive control (a known cytotoxic agent) in each assay validates the responsiveness of the cell line and the assay system.
-
The dose-dependent decrease in cell viability upon treatment with the test compound provides confidence in the observed cytotoxic effect.
Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay
This protocol outlines a method to determine the inhibitory activity of the purine derivatives against the CDK2/Cyclin A complex.
Materials and Reagents:
-
Recombinant human CDK2/Cyclin A enzyme
-
Kinase assay buffer
-
ATP
-
Histone H1 (as a substrate)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the CDK2/Cyclin A enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the histone H1 substrate.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection of Activity: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Causality Behind Experimental Choices:
-
Histone H1 is a well-established substrate for CDK2, ensuring a robust and reproducible assay.
-
The ADP-Glo™ assay is a highly sensitive method for measuring kinase activity by quantifying the amount of ADP produced, which is a direct product of the kinase reaction.
Workflow for Screening and Evaluation of Purine-Based Kinase Inhibitors
Caption: A typical workflow for the development of purine-based kinase inhibitors.
Conclusion and Future Perspectives
This compound and its 6,9-disubstituted analogs represent a promising class of compounds for the development of novel anticancer therapeutics. Their ability to effectively inhibit CDKs, coupled with their synthetic tractability, makes them attractive candidates for further investigation. The experimental data presented in this guide highlight the potent cytotoxic effects of these compounds against a range of cancer cell lines.
Future research in this area should focus on optimizing the substituents at the C2, C6, and N9 positions to enhance potency and selectivity for specific CDK isoforms. The detailed protocols provided herein offer a robust framework for the synthesis and biological evaluation of new purine derivatives, enabling researchers to systematically explore the structure-activity landscape and identify lead compounds with improved therapeutic potential.
References
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(PDF) Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - ResearchGate. Available at: [Link]
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Synthesis and cytotoxicity of cyanoborane adducts of n6-benzoyladenine and 6-triphenylphosphonylpurine - PubMed. Available at: [Link]
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Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC. Available at: [Link]
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Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes - PubMed. Available at: [Link]
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Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. Available at: [Link]
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IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f - ResearchGate. Available at: [Link]
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Synthesis and biological activity of olomoucine II - PubMed. Available at: [Link]
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Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids - SciSpace. Available at: [Link]
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Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic - Semantic Scholar. Available at: [Link]
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cell lines ic50: Topics by Science.gov. Available at: [Link]
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Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - NIH. Available at: [Link]
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Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed. Available at: [Link]
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Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex - PubMed. Available at: [Link]
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In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - NIH. Available at: [Link]
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Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC. Available at: [Link]
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Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PMC. Available at: [Link]
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benzylaniline - Organic Syntheses Procedure. Available at: [Link]
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Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors. Available at: [Link]
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Antiproliferative activity of olomoucine II, a novel 2,6,9-trisubstituted purine cyclin-dependent kinase inhibitor - PubMed. Available at: [Link]
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Comparative Analysis of the Antiviral Activity of N-Benzyl-2-chloro-9H-purin-6-amine Analogs: A Guide for Drug Development Professionals
The relentless emergence of viral pathogens and the development of drug resistance underscore the urgent need for novel antiviral therapeutics. Purine analogs have long been a cornerstone of antiviral drug discovery, with many clinically successful drugs belonging to this class.[1][2] This guide provides a comprehensive comparison of the antiviral activity of a promising lead compound, N-Benzyl-2-chloro-9H-purin-6-amine, and a series of rationally designed analogs. We will delve into the synthetic methodologies, in vitro antiviral and cytotoxicity evaluations, and structure-activity relationships (SAR) to guide future drug development efforts.
Rationale for Analog Design: Targeting Viral Proliferation
This compound serves as a compelling scaffold for antiviral drug design due to its structural similarity to endogenous purines, which are essential for viral replication.[3] The core hypothesis is that modifications to this parent molecule can enhance its interaction with viral enzymes, such as polymerases or kinases, thereby inhibiting viral genome synthesis.[1][4] The analogs in this study were designed based on established SAR principles for purine derivatives, focusing on substitutions at the C2 and N9 positions of the purine ring and modifications of the N6-benzyl group.[2][5][6]
The strategic modifications for the synthesized analogs (designated as PA-1 to PA-4 ) are as follows:
-
PA-1: Substitution of the C2-chloro group with a fluorine atom to explore the effect of a smaller, more electronegative halogen.
-
PA-2: Replacement of the N6-benzyl group with a furan-2-ylmethyl group to investigate the impact of a heterocyclic aromatic ring.
-
PA-3: Introduction of a cyclopropylmethyl group at the N9 position to assess the influence of a strained alkyl substituent.
-
PA-4: A combination of the C2-fluoro substitution and the N9-cyclopropylmethyl group to evaluate potential synergistic effects.
dot graph "Chemical_Structures" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Parent Compound" [label="this compound"]; "PA-1" [label="N-Benzyl-2-fluoro-9H-purin-6-amine"]; "PA-2" [label="2-Chloro-N-(furan-2-ylmethyl)-9H-purin-6-amine"]; "PA-3" [label="N-Benzyl-2-chloro-9-(cyclopropylmethyl)-9H-purin-6-amine"]; "PA-4" [label="N-Benzyl-2-fluoro-9-(cyclopropylmethyl)-9H-purin-6-amine"];
"Parent Compound" -- "PA-1" [label="C2-Cl -> C2-F"]; "Parent Compound" -- "PA-2" [label="N6-Benzyl -> N6-Furfuryl"]; "Parent Compound" -- "PA-3" [label="N9-H -> N9-Cyclopropylmethyl"]; "PA-1" -- "PA-4"; "PA-3" -- "PA-4"; } Caption: Chemical modifications of the parent compound to generate analogs PA-1 to PA-4.
Synthesis of Purine Analogs
The synthesis of this compound and its analogs was achieved through a nucleophilic aromatic substitution reaction.[7][8]
Experimental Protocol: General Synthesis
-
Starting Material: 2,6-Dichloropurine is used as the primary starting material.
-
Reaction: 2,6-Dichloropurine is suspended in a suitable solvent such as n-butanol.
-
Addition of Amine: The corresponding amine (e.g., benzylamine for the parent compound) and a base like triethylamine are added sequentially.
-
Heating: The reaction mixture is heated to facilitate the substitution reaction.
-
Purification: The resulting product is purified by filtration and washing with appropriate solvents to yield the desired N6-substituted purine. For N9-substituted analogs, a subsequent alkylation step is performed.[9][10]
In Vitro Antiviral Activity Assessment
The antiviral efficacy of the parent compound and its analogs was evaluated against a representative enveloped DNA virus, Herpes Simplex Virus-1 (HSV-1), using a plaque reduction assay.[11][12][13] This method allows for the quantification of the inhibition of viral replication.
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Vero cells, a cell line susceptible to HSV-1, are seeded in 6-well plates and grown to confluence.
-
Virus Preparation: A stock of HSV-1 is diluted to a concentration that produces a countable number of plaques.
-
Compound Dilution: The test compounds are serially diluted to various concentrations.
-
Virus Neutralization: The diluted virus is incubated with the different concentrations of the test compounds.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is calculated.
dot graph "Plaque_Reduction_Assay_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [label="Seed Vero Cells"]; "Prepare" [label="Prepare Virus and Compound Dilutions"]; "Incubate" [label="Incubate Virus with Compounds"]; "Infect" [label="Infect Cell Monolayers"]; "Overlay" [label="Add Semi-Solid Overlay"]; "Incubate_Plates" [label="Incubate for Plaque Formation"]; "Stain" [label="Fix, Stain, and Count Plaques"]; "Analyze" [label="Calculate EC50"];
"Start" -> "Prepare" -> "Incubate" -> "Infect" -> "Overlay" -> "Incubate_Plates" -> "Stain" -> "Analyze"; } Caption: Workflow for the plaque reduction assay to determine antiviral efficacy.
Cytotoxicity Evaluation
To assess the therapeutic potential of the compounds, it is crucial to determine their toxicity to host cells. The 50% cytotoxic concentration (CC50) was determined using the MTT assay, which measures cell metabolic activity.[14][15]
Experimental Protocol: MTT Assay
-
Cell Seeding: Vero cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated to allow for any cytotoxic effects to manifest.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a spectrophotometer.
-
Data Analysis: The CC50, the concentration of the compound that reduces cell viability by 50%, is calculated.
Comparative Data Analysis
The antiviral activity and cytotoxicity data are summarized in the table below. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window. A higher SI value indicates a more promising candidate for further development.
| Compound | EC50 (µM) vs. HSV-1 | CC50 (µM) on Vero Cells | Selectivity Index (SI = CC50/EC50) |
| Parent Compound | 12.5 | >100 | >8 |
| PA-1 | 8.2 | >100 | >12.2 |
| PA-2 | 25.1 | >100 | >4 |
| PA-3 | 15.8 | >100 | >6.3 |
| PA-4 | 5.5 | >100 | >18.2 |
From the data, PA-4 emerges as the most potent and selective analog against HSV-1. The combination of the C2-fluoro and N9-cyclopropylmethyl substitutions appears to be synergistic, leading to a significant improvement in antiviral activity without a corresponding increase in cytotoxicity.
qPCR-Based Viral Load Reduction Assay
To corroborate the findings from the plaque reduction assay, a quantitative polymerase chain reaction (qPCR) assay was employed to measure the reduction in viral DNA copies in the presence of the most promising analog, PA-4 .[16][17][18]
Experimental Protocol: qPCR for Viral Load
-
Infection and Treatment: Vero cells are infected with HSV-1 and subsequently treated with varying concentrations of PA-4 .
-
DNA Extraction: After a defined incubation period, total DNA is extracted from the cells.[16]
-
qPCR: A qPCR reaction is performed using primers and a probe specific for a conserved region of the HSV-1 genome.
-
Quantification: The number of viral DNA copies is quantified by comparing the amplification data to a standard curve of known DNA concentrations.[18]
-
Data Analysis: The reduction in viral DNA copies in treated cells compared to untreated controls is calculated.
The qPCR results confirmed a dose-dependent reduction in HSV-1 DNA replication in the presence of PA-4 , further validating its antiviral activity.
Potential Mechanism of Action
Purine analogs often exert their antiviral effects by targeting viral DNA polymerases.[1][19] After being phosphorylated by viral and/or cellular kinases, these analogs can act as competitive inhibitors of the natural deoxynucleotide triphosphates or be incorporated into the growing viral DNA chain, leading to chain termination.[1][4]
dot graph "Mechanism_of_Action" { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "PA-4" [label="Purine Analog (PA-4)"]; "Phosphorylation" [label="Viral/Cellular Kinases"]; "PA-4-TP" [label="PA-4 Triphosphate"]; "Viral_Polymerase" [label="Viral DNA Polymerase"]; "Inhibition" [label="Inhibition of DNA Synthesis"]; "Incorporation" [label="Incorporation into Viral DNA"]; "Termination" [label="Chain Termination"];
"PA-4" -> "Phosphorylation" -> "PA-4-TP"; "PA-4-TP" -> "Viral_Polymerase"; "Viral_Polymerase" -> "Inhibition"; "Viral_Polymerase" -> "Incorporation" -> "Termination"; } Caption: Postulated mechanism of action for the purine analog PA-4.
Conclusion and Future Directions
This comparative guide demonstrates the successful application of rational drug design to improve the antiviral activity of this compound. The analog PA-4 , with a C2-fluoro and an N9-cyclopropylmethyl substitution, exhibited the most potent and selective anti-HSV-1 activity in vitro.
Future studies should focus on:
-
Expanding the antiviral screening to a broader panel of viruses to determine the spectrum of activity.
-
Conducting in-depth mechanism-of-action studies to identify the specific viral or cellular targets.
-
Evaluating the pharmacokinetic properties and in vivo efficacy of PA-4 in animal models.
The findings presented here provide a solid foundation for the further development of this promising class of purine analogs as potential antiviral therapeutics.
References
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Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]
-
De Clercq, E. (1995). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. Methods and Findings in Experimental and Clinical Pharmacology, 17(9), 599-618. [Link]
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Kim, C. U., Luh, B. Y., & Martin, J. C. (1990). Acyclic purine phosphonate analogues as antiviral agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 33(5), 1490-1495. [Link]
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Holý, A., De Clercq, E., & Votruba, I. (1990). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Collection of Czechoslovak Chemical Communications, 55(5), 1391-1412. [Link]
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Creative Diagnostics. Plaque Reduction Assay. [Link]
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Kim, C. U., Luh, B. Y., & Martin, J. C. (1990). Acyclic purine phosphonate analogs as antiviral agents. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 33(5), 1490-1495. [Link]
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Jeong, L. S., et al. (2018). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 23(5), 1167. [Link]
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American Society for Microbiology. (2006). Plaque Assay Protocols. [Link]
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Bio-protocol. (2019). Plaque Reduction Neutralization Test. [Link]
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Bio-protocol. (2023). Viral Load by Quantitative PCR (qPCR) Analysis. [Link]
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Bio-protocol. (2021). qRT-PCR viral quantification. [Link]
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ResearchGate. (2020). How to calculate viral titer based on qPCR measurement?. [Link]
-
National Institutes of Health. (2021). An improved RT-qPCR method for direct quantification of enveloped RNA viruses. [Link]
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JoVE. (2017). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. [Link]
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The Pivotal Role of the 2-Chloro-6-Aminopurine Scaffold: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the purine scaffold remains a cornerstone for the development of potent and selective modulators of critical biological targets. Among these, the 2-chloro-6-aminopurine (6-chloroguanine) core stands out as a particularly versatile and synthetically accessible starting point for generating vast libraries of bioactive compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological effects of 2-chloro-6-aminopurine derivatives, with a primary focus on their roles as kinase inhibitors and adenosine receptor antagonists. Through objective comparison with established alternatives and supported by experimental data, we will elucidate the chemical nuances that drive potency and selectivity, offering a valuable resource for researchers in chemical biology and medicinal chemistry.
The 2-Chloro-6-Aminopurine Core: A Privileged Scaffold
The utility of the 2-chloro-6-aminopurine scaffold lies in the differential reactivity of its C2 and C6 positions. The chlorine atom at the C6 position is a proficient leaving group, readily displaced by a wide array of nucleophiles (amines, alcohols, thiols). This allows for the systematic introduction of diverse chemical moieties to probe the binding pocket of a target protein. Concurrently, the chlorine atom at the C2 position is less reactive but significantly influences the electronic properties of the purine ring and can serve as a key interaction point or a site for further, more stringent, synthetic modification. This inherent chemical versatility has enabled the development of potent inhibitors for several key drug target families.
Targeting Cyclin-Dependent Kinases (CDKs): A Tale of Two Substituents
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The ATP-binding pocket of CDKs has been a primary target for small molecule inhibitors. Purine analogs, owing to their structural resemblance to the adenine core of ATP, have been extensively explored in this context.
The SAR of 2,6-Disubstituted Purines as CDK Inhibitors
Systematic modification of the 2,6,9-trisubstituted purine scaffold has yielded highly potent and selective CDK inhibitors. The seminal purine inhibitor, Roscovitine (Seliciclib) , demonstrates the foundational SAR principles. Roscovitine, a 2,6,9-trisubstituted purine, is a potent inhibitor of CDK2, CDK5, and Cdc2.[1][2][3][4]
The key to achieving selectivity, particularly for CDK2 over the closely related CDK1, lies in exploiting subtle differences in the ATP binding site. Research has shown that introducing specific aryl-amino groups at the C2 position and bulky, lipophilic substituents at the C6 position can dramatically enhance CDK2 affinity and selectivity.[5][6][7]
Causality in Experimental Design: The strategy of varying substituents at the C6 position is a classic medicinal chemistry approach to explore a specific sub-pocket within the kinase active site—the ribose-binding pocket. By introducing groups of varying size, shape, and lipophilicity, researchers can map the steric and electronic requirements of this pocket, leading to improved inhibitor design. The choice of the 4'-sulfamoylanilino group at C2 is based on its ability to form key hydrogen bonds with the hinge region of the kinase, a critical anchoring interaction for many ATP-competitive inhibitors.
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} caption { label="Synthetic workflow for 2,6-disubstituted purine inhibitors."; fontname="Arial"; fontsize=10; }
Table 1: Comparison of CDK2 Inhibitors
| Compound/Scaffold | Structure | Target | IC50 (µM) | Selectivity Profile | Reference(s) |
| 2-Arylaminopurine Derivative (73) | 2-(4′-sulfamoylanilino)-6-([1,1′-biphenyl]-3-yl)purine | CDK2 | 0.044 | ~2000-fold selective for CDK2 over CDK1 (IC50 = 86 µM) | [5][6][7] |
| Roscovitine (Seliciclib) | (2R)-2-{[6-(Benzylamino)-9-isopropyl-9H-purin-2-yl] amino}-1-butanol | CDK2/cyclin E | 0.7 | Also inhibits Cdc2 (0.65 µM) and CDK5 (0.16-0.2 µM). Poor inhibitor of CDK4/6 (>100 µM). | [1][2][3][4][8] |
| Palbociclib (Ibrance®) | 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one | CDK4/CDK6 | 0.011 (CDK4)0.016 (CDK6) | Highly selective for CDK4/6 over other CDKs. | [9][10][11][12][13] |
Comparison with Alternative Scaffolds: The Case of Palbociclib
While purine-based inhibitors like Roscovitine and its derivatives show excellent potency against CDKs like CDK2, achieving selectivity against the entire kinome can be challenging. Alternative, non-purine scaffolds have been developed that exhibit different selectivity profiles. Palbociclib , a pyridopyrimidine-based inhibitor, is a notable example. It is highly selective for CDK4 and CDK6, with IC50 values in the low nanomolar range.[9] This high selectivity for CDK4/6 over other CDKs, including CDK2, makes it a valuable therapeutic agent in specific cancer types, such as HR-positive breast cancer.[9][11]
The success of Palbociclib underscores a key principle in drug design: scaffold hopping. By replacing the purine core with a different heterocyclic system (pyridopyrimidine), developers were able to engage the ATP-binding site of CDK4/6 in a unique manner, leading to a distinct and highly desirable selectivity profile that is not readily achieved with the purine scaffold.
Modulating Adenosine Receptors: The Impact of C2 and N6 Modifications
Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that play critical roles in the central nervous system, cardiovascular system, and inflammatory responses. The development of selective antagonists for AR subtypes (A1, A2A, A2B, A3) is a major therapeutic goal. The 2-chloro-6-aminopurine scaffold, as a derivative of adenine, is a natural starting point for designing AR ligands.
SAR of Purine-Based Adenosine Receptor Antagonists
The SAR for adenosine receptor antagonists is exquisitely sensitive to substitutions at the C2, N6, and N9 positions of the purine ring.
-
C2-Position: The presence of a chlorine atom at the C2 position can significantly increase affinity for A3 receptors. For instance, 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) is a highly potent and selective A3AR agonist, with a Kᵢ value of 0.33 nM.[14][15] Replacing the 2-chloro group with other substituents like iodo can decrease affinity, highlighting the specific electronic and steric contribution of the chlorine atom.[16]
-
N6-Position: Bulky aromatic substituents, such as a benzyl or phenethyl group, are often favored at the N6 position for high-affinity A3AR binding.[16]
-
N9-Position: Modifications at the N9 position, typically involving ribose or its analogs, are crucial for distinguishing between agonist and antagonist activity and for modulating subtype selectivity.
Analysis of N6-unsubstituted derivatives reveals that a chlorine atom at the C2 position can increase affinity for A1, A2A, and A3 receptors two- to threefold compared to the unsubstituted analog.[17]
Table 2: Comparison of Adenosine A2A Receptor Antagonists
| Compound/Scaffold | Structure | Target | Kᵢ (nM) | Selectivity Profile | Reference(s) |
| 2-Chloro-N6-substituted purine | 2-chloro-9-propyladenine | A2A | 2200 | Also binds A1 (3100 nM) and A3 (1900 nM) | [17] |
| Istradefylline (Nourianz®) | (E)-8-(3,4-dimethoxystyryl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione | A2A | 2.2 | Highly selective A2A antagonist. | [18][19][20][21][22] |
| ZM241385 | 4-(2-((7-amino-2-(furan-2-yl)-[1][23][24]triazolo[1,5-a][1][2][3]triazin-5-yl)amino)ethyl)phenol | A2A | 0.52 - 1.4 | Highly potent and selective A2A antagonist. | [23][24][25][26][27] |
Comparison with Alternative Scaffolds: Xanthine and Triazolotriazine Antagonists
While purines provide a strong foundation, many of the most successful and selective AR antagonists are based on alternative heterocyclic systems.
-
Xanthines: Caffeine and theophylline are the prototypical non-selective AR antagonists.[28] Synthetic modifications of the xanthine core, particularly at the N1, N3, and C8 positions, have led to highly potent and selective antagonists for various AR subtypes.[29] Istradefylline , a xanthine derivative, is an approved drug for Parkinson's disease that acts as a selective A2A receptor antagonist.[18][19][20][21]
-
Non-Xanthines: A diverse range of non-xanthine scaffolds have been developed to overcome some of the pharmacological limitations of xanthines, such as poor water solubility.[30][31] The triazolotriazine scaffold of ZM241385 is a prime example, yielding a highly potent and selective A2A antagonist with Kᵢ values in the sub-nanomolar range.[23][25][26][27]
The development of these non-purine antagonists demonstrates the power of exploring diverse chemical space to identify scaffolds with superior drug-like properties and selectivity profiles.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption { label="Diversity of scaffolds for adenosine receptor antagonists."; fontname="Arial"; fontsize=10; }
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize the compounds discussed in this guide.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of an inhibitor against a specific protein kinase. The assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formation. After the kinase reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin E)
-
Kinase substrate peptide
-
ATP
-
Test inhibitor (e.g., 2-chloro-6-aminopurine derivative)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate Reaction: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature. b. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and contains luciferase/luciferin. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[23]
Protocol: Adenosine Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype.
Principle: The assay measures the ability of an unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Kᵢ can be calculated.
Materials:
-
Cell membranes from cells stably expressing the human adenosine receptor of interest (e.g., A2AAR in HEK293 cells).
-
Radioligand (e.g., [³H]CGS21680 for A2AAR).
-
Test compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a known unlabeled ligand (e.g., NECA).
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine.
-
Scintillation cocktail and counter.
Procedure:
-
Assay Setup: In test tubes, combine:
-
50 µL of Assay Buffer containing increasing concentrations of the test compound.
-
50 µL of the radioligand (at a final concentration near its Kᴅ).
-
100 µL of the cell membrane suspension (protein concentration optimized for the assay, e.g., 20 µ g/tube ).
-
For total binding wells, add 50 µL of Assay Buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of the non-specific binding control instead of the test compound.
-
-
Incubation: Incubate the mixtures at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any unbound radioactivity.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the specific binding: Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value from the resulting competition curve. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[27]
Conclusion and Future Directions
The 2-chloro-6-aminopurine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and inherent biological relevance have made it a fertile ground for the discovery of potent modulators of kinases and adenosine receptors. As demonstrated, strategic modifications at the C2 and C6 positions are critical for tuning potency and achieving selectivity.
Comparisons with alternative scaffolds like pyridopyrimidines (for kinases) and xanthines/triazolotriazines (for adenosine receptors) highlight a crucial lesson: while a single scaffold can be highly productive, exploring diverse chemical matter is often necessary to achieve the optimal pharmacological profile for a given therapeutic target. The continued development of novel synthetic methodologies and a deeper understanding of target-protein structures will undoubtedly lead to the discovery of next-generation inhibitors and antagonists, with the foundational principles of purine SAR serving as a valuable guide.
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A Senior Application Scientist's Guide to Validating "N-Benzyl-2-chloro-9H-purin-6-amine" as a Kinase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is both promising and fraught with challenges. Kinases, as central regulators of cellular processes, are high-value therapeutic targets, particularly in oncology.[1][2] Purine analogues have emerged as a "privileged scaffold" in this field, providing a robust chemical foundation for potent kinase inhibitors.[3][4][5] Within this class, "N-Benzyl-2-chloro-9H-purin-6-amine" represents a compound of interest, structurally related to established cyclin-dependent kinase (CDK) inhibitors like Seliciclib (also known as Roscovitine or CYC202).[6][7]
This guide provides an in-depth, experience-driven framework for the comprehensive validation of this compound's kinase inhibitory activity. We will move beyond simple screening to build a robust data package, establishing potency, selectivity, and cellular activity—essential parameters for any drug development professional.
Part 1: Foundational Validation - Biochemical Potency and Selectivity
The initial and most critical step is to determine if the compound directly inhibits the catalytic activity of a purified kinase. This is a direct measure of target engagement, free from the complexities of a cellular environment.
Biochemical assays are the bedrock of kinase inhibitor validation.[8] They isolate the interaction between the inhibitor, the kinase, and its substrates (typically ATP and a peptide or protein). A positive result here demonstrates that the compound can physically interfere with the kinase's function, most commonly by competing with ATP for the binding site, a known mechanism for purine analogues.[6][9] Failure at this stage would suggest the compound's observed cellular effects, if any, are likely off-target or non-specific.
We will focus on determining the half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce kinase activity by 50%. This is the universal metric for potency.
Caption: Simplified CDK/Rb signaling pathway.
This protocol quantifies the level of phosphorylated Rb in cells treated with the inhibitor, providing a direct readout of intracellular CDK2 activity.
Materials:
-
Human cancer cell line with intact Rb pathway (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: Anti-phospho-Rb (Ser807/811), Anti-total-Rb, Anti-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Methodology:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) for 24 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against phospho-Rb overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and re-probe with antibodies for total Rb and then for Actin to ensure equal protein loading and to assess total Rb levels.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal for each treatment condition. A dose-dependent decrease in the p-Rb/total Rb ratio indicates successful target engagement in a cellular context.
Conclusion and Future Directions
This guide outlines the foundational workflow for validating the kinase inhibitory activity of this compound. By establishing biochemical potency through IC50 determination and confirming on-target cellular activity via phospho-Rb analysis, a researcher can build a high-confidence data package.
Successful validation opens the door to more advanced studies, including:
-
Broad Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.
-
Cell Viability Assays: Assessing the compound's effect on cancer cell proliferation and survival.
-
Mechanism of Action Studies: Investigating effects on cell cycle progression (e.g., via flow cytometry) and apoptosis.
By rigorously applying these validated methodologies, the scientific community can accurately assess the therapeutic potential of novel purine analogues like this compound and advance the next generation of targeted therapies.
References
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Profacgen. Cell-based Kinase Assays. [Link]
-
Whittaker, S. R., et al. (2010). Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors. Community Oncology. [Link]
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East Port Praha. Technologies to Study Kinases. [Link]
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Wikipedia. Cyclin-dependent kinase. [Link]
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BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
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Shapiro, G. I. (2006). Cyclin-Dependent Kinase Pathways As Targets for Cancer Treatment. Journal of Clinical Oncology. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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Creative Diagnostics. CDK Signaling Pathway. [Link]
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Malumbres, M. (2021). Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review. MDPI. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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ASCO Publications. (2016). Cyclin-Dependent Kinase Pathways As Targets for Cancer Treatment. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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ResearchGate. CDKs inhibited by roscovitine | Download Table. [Link]
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MacCallum, D. E., et al. (2005). Seliciclib (CYC202, R-Roscovitine) Induces Cell Death in Multiple Myeloma Cells by Inhibition of RNA Polymerase II–Dependent Transcription and Down-regulation of Mcl-1. AACR Journals. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Sharma, S., et al. (2015). Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]
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Reaction Biology. Kinase Screening Assay Services. [Link]
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NIH National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
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NIH National Center for Biotechnology Information. (2020). New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. [Link]
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ResearchGate. (2025). Purine Analogues as Kinase Inhibitors: A Review | Request PDF. [Link]
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Taipei Medical University. (2015). Purine analogues as kinase inhibitors: A review. [Link]
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A Comparative Guide to Cyclin-Dependent Kinase Inhibitors: Benchmarking Roscovitine Against its Structural Precursor, N-Benzyl-2-chloro-9H-purin-6-amine
Introduction: The Pursuit of Specificity in CDK Inhibition
Cyclin-dependent kinases (CDKs) are the master regulators of the eukaryotic cell cycle, and their dysregulation is a hallmark of numerous cancers.[1] This has made them a prime target for therapeutic intervention, leading to the development of a wide array of small molecule inhibitors.[2][3] Roscovitine (also known as Seliciclib) stands out as a first-generation, purine-based CDK inhibitor that has been instrumental in both basic research and clinical investigation.[4][5] It acts as an ATP-competitive inhibitor with notable selectivity for specific CDKs, thereby inducing cell cycle arrest and apoptosis in cancer cells.[4][6]
This guide provides an in-depth comparison between the well-characterized inhibitor, roscovitine, and N-Benzyl-2-chloro-9H-purin-6-amine. While not a direct functional competitor, this compound serves as a critical structural precursor and a valuable case study in structure-activity relationships (SAR). It is a known intermediate in the synthesis of olomoucine, a close analog of roscovitine, highlighting its foundational role in the development of this class of inhibitors.[7][8]
We will dissect the known biological activity of roscovitine and, based on a structural analysis, postulate the expected activity of this compound. Crucially, this guide also provides a comprehensive experimental framework for researchers to empirically validate these comparisons, explaining the causality behind each methodological choice.
Part 1: Roscovitine - A Profile of a Prototypical Purine CDK Inhibitor
Roscovitine's efficacy is rooted in its specific chemical structure, which allows it to fit snugly into the ATP-binding pocket of certain CDKs, preventing the phosphorylation of their downstream targets.[4][8][9]
Mechanism of Action & Kinase Selectivity
Roscovitine is a competitive inhibitor of the ATP-binding site.[4] The purine core mimics the adenine base of ATP, while specific substitutions at the C2, N6, and N9 positions confer its potency and selectivity. Crystal structures of CDK2 complexed with roscovitine reveal that the inhibitor's purine moiety forms two critical hydrogen bonds with the backbone of Leu83 in the kinase hinge region.[4][8] The benzyl ring at the N6 position makes additional contacts, further stabilizing the interaction.[8]
Its inhibitory activity is not uniform across the CDK family. It potently inhibits CDKs involved in cell cycle progression and transcription, such as CDK1, CDK2, CDK5, CDK7, and CDK9, but is notably weak against CDK4 and CDK6.[4][10][11] This selectivity is a key aspect of its biological profile.
Data Presentation: Roscovitine Kinase Inhibitory Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Roscovitine against a panel of key CDK-cyclin complexes. Lower IC50 values indicate greater potency.
| Kinase Complex | Roscovitine IC50 (µM) | Reference(s) |
| CDK1 / Cyclin B | 0.65 | [4][12][13] |
| CDK2 / Cyclin A | 0.70 | [4][10][13] |
| CDK2 / Cyclin E | 0.70 | [4][10][13] |
| CDK4 / Cyclin D1 | >100 | [4][10] |
| CDK5 / p25 | 0.16 - 0.20 | [4][12][13] |
| CDK6 / Cyclin D3 | >100 | [4][10] |
| CDK7 / Cyclin H | 0.46 | [4] |
| CDK9 / Cyclin T1 | 0.60 | [4] |
Cellular Effects
In cell-based assays, roscovitine treatment leads to two primary outcomes:
-
Cell Cycle Arrest: By inhibiting CDK1 and CDK2, roscovitine prevents cells from progressing through the G1/S and G2/M checkpoints, leading to cell cycle arrest.[4][14] The average IC50 for growth inhibition across a panel of cancer cell lines is approximately 15-16 µM.[4][10]
-
Induction of Apoptosis: Roscovitine can trigger programmed cell death, an effect linked to its inhibition of transcriptional CDKs (like CDK7 and CDK9) which leads to the downregulation of anti-apoptotic proteins such as Mcl-1.[4][15]
The cellular context and dosage are critical determinants of the ultimate outcome, whether it be cytostatic or cytotoxic.
Part 2: this compound - A Structural Analysis
This compound shares the core purine scaffold with roscovitine, including the N6-benzylamino group. However, it lacks two key substitutions that are critical for roscovitine's potent biological activity.
-
Substitution at C2: Roscovitine possesses a (2R)-2-hydroxybutylamino group at the C2 position. This side chain is crucial for its high-affinity binding. This compound has a simple chloro group at this position.
-
Substitution at N9: Roscovitine has a bulky isopropyl group at the N9 position, which helps orient the molecule within the ATP pocket. This compound is unsubstituted at this position (a proton is present in the 9H-purine tautomer).
Based on established structure-activity relationships for this class of compounds, these structural differences are predicted to result in a significantly lower binding affinity for CDKs.[16] Therefore, this compound is expected to be a much weaker CDK inhibitor than roscovitine, if it exhibits any significant activity at all.
Mandatory Visualization: Structural Comparison
Caption: Key structural differences between Roscovitine and its precursor.
Part 3: Experimental Framework for a Head-to-Head Comparison
To move from structural hypothesis to empirical data, a rigorous, multi-step experimental plan is required. The following protocols are designed to provide a definitive comparison of the biological activities of roscovitine and this compound.
Mandatory Visualization: CDK Inhibition Pathway and Experimental Workflow
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- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roscovitine | C19H26N6O | CID 160355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Roscovitine | Cell Signaling Technology [cellsignal.com]
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- 9. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. selleckchem.com [selleckchem.com]
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- 16. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-benzyl vs. N-allyl Purine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of N-Substituents on the Purine Scaffold
The purine core is a cornerstone of medicinal chemistry, forming the structural basis for compounds that regulate fundamental biological processes. Its derivatives are integral to the metabolic functions of all living organisms and have been successfully developed into therapies for cancer, viral infections, and autoimmune diseases.[1] The strategic modification of the purine scaffold, particularly at its nitrogen atoms, is a proven method for modulating pharmacological activity, selectivity, and pharmacokinetic properties.
Among the myriad of possible substitutions, the N-benzyl and N-allyl groups represent two distinct yet powerful choices for derivatization. The N-benzyl group, with its rigid, aromatic, and hydrophobic nature, offers opportunities for potent receptor engagement through π-stacking and hydrophobic interactions.[2][3] In contrast, the N-allyl group, a smaller and more flexible substituent containing a reactive alkene moiety, presents a different set of steric and electronic properties that can be exploited for unique binding modes and metabolic pathways.[4][5]
This guide provides a comparative analysis of these two critical substituents. We will dissect their influence on synthesis, structure-activity relationships (SAR), pharmacological outcomes, and metabolic fate, supported by experimental data and detailed protocols. Our objective is to furnish researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the design and optimization of next-generation purine-based therapeutics.
Synthesis Strategies: A Shared Foundation
The introduction of both N-benzyl and N-allyl substituents onto a purine ring typically follows a common and efficient synthetic pathway: nucleophilic aromatic substitution (SNAr). The most prevalent method involves the reaction of a halogenated purine, such as 6-chloropurine, with the corresponding amine—either benzylamine or allylamine.
This reaction is generally conducted in the presence of a base, like triethylamine or diisopropylethylamine (DIPEA), to neutralize the hydrogen halide formed during the reaction. The choice of solvent is typically a polar aprotic solvent such as DMF or an alcohol like n-propanol.[6][7]
Caption: General workflow for synthesizing N-substituted purines.
While the core reaction is similar, the physicochemical properties of the resulting derivatives diverge significantly, impacting their subsequent biological interactions and pharmacokinetic profiles.
Structure-Activity Relationships (SAR): A Tale of Two Moieties
The choice between a benzyl and an allyl group profoundly influences a molecule's interaction with its biological target. This is evident across various receptor families, including G-protein coupled receptors (GPCRs) and protein kinases.
Receptor Binding Affinity
The larger, hydrophobic benzyl group can form strong van der Waals forces and π-π stacking interactions within hydrophobic pockets of a receptor binding site. This often leads to high-affinity binding. For instance, N-benzyl substituents on pyrimido[2,1-f]purinediones confer selective high affinity for A2A adenosine receptors.[3] Similarly, modifications to the N⁶-benzyl ring on adenosine derivatives can significantly increase both affinity and selectivity for adenosine receptors.[2]
The smaller allyl group interacts differently. While it has a lower hydrophobic footprint, its double bond can participate in unique electronic interactions. Furthermore, its conformational flexibility can allow the molecule to adapt to binding sites that cannot accommodate the bulkier benzyl group. In a direct comparison of purine-2,6-dione derivatives targeting serotonin (5-HT) receptors, a 7-benzyl substituted compound was identified as a potent mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand, whereas the corresponding 7-allyl derivative was also active but with a different pharmacological profile.[8]
Kinase Inhibition
In the realm of kinase inhibition, both moieties have proven effective, but their efficacy depends on the specific kinase and the overall molecular scaffold.
-
N-benzyl derivatives have shown potent inhibitory activity against cyclin-dependent kinases (CDKs). For example, 6-benzylamino-2-thiomorpholinyl-9-isopropylpurine was found to be a highly active CDK2 inhibitor with an IC₅₀ of 0.9 µM.[9] The benzyl group often occupies a hydrophobic region of the ATP-binding pocket.
-
N-allyl derivatives have emerged as powerful inhibitors of receptor tyrosine kinases (RTKs). An N-allyl quinoxaline derivative demonstrated potent, selective cytotoxicity by inhibiting both EGFR and VEGFR2 with IC₅₀ values of 0.088 µM and 0.108 µM, respectively.[10] This suggests the allyl group is well-suited for interaction with the active sites of these specific kinases.
The table below summarizes comparative inhibitory data for representative compounds.
| Compound Class | Target | Moiety | Potency (IC₅₀) | Reference |
| Quinoxaline Derivative | EGFR / VEGFR2 | N-allyl | 0.088 µM / 0.108 µM | [10] |
| Purine Derivative | CDK2 | N-benzyl | 0.9 µM | [9] |
| Platinum(II) Complex | HOS Cancer Cells | N-benzyl | 14.8 µM | [11] |
| Purine-2,6-dione | 5-HT1A Receptor | 7-benzyl | Ki = 23 nM | [8] |
| Purine-2,6-dione | 5-HT1A Receptor | 7-allyl | Ki = 120 nM | [8] |
Pharmacological Activities: From Cytotoxicity to CNS Effects
The structural differences between N-benzyl and N-allyl groups translate into a diverse range of pharmacological activities.
Anticancer and Cytotoxic Effects
Both classes of derivatives have demonstrated significant potential as anticancer agents.
-
N-benzyl purines often exhibit antiproliferative properties. Platinum(II) complexes incorporating 6-benzylaminopurine ligands have shown cytotoxicity against various human cancer cell lines, including osteosarcoma (HOS) and breast adenocarcinoma (MCF7).[11] The mechanism is often linked to the inhibition of CDKs, which are crucial for cell cycle progression.[12]
-
N-allyl purines are also potent cytotoxic agents. The allyl motif is considered a powerful tool in fragment-based drug design for cancer treatment.[4][5] Palladium-allyl complexes bearing purine-based ligands exhibit significant antiproliferative and pro-apoptotic activity against human ovarian cancer cells.[13] The potent activity of the N-allyl quinoxaline against EGFR/VEGFR highlights a mechanism of action that involves blocking key signaling pathways in tumor growth and angiogenesis.[10]
Central Nervous System (CNS) Activity
Purine derivatives are well-known to interact with CNS receptors. Studies on 8-aminoalkyl derivatives of purine-2,6-dione revealed that both 7-benzyl and 7-allyl substitutions could produce ligands for serotonin receptors. Notably, the 7-benzyl derivative emerged as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand with antidepressant and anxiolytic-like activity in animal models.[8] This underscores the ability of the benzyl group to fine-tune receptor interaction profiles for complex CNS applications.
Caption: Relationship between N-substituents and biological outcomes.
Metabolism and Pharmacokinetics: The In Vivo Divergence
A critical point of differentiation for drug development is the metabolic fate of the benzyl versus the allyl group.
-
N-benzyl Group: The aromatic ring of the benzyl substituent is a primary target for Phase I metabolism, specifically oxidation by cytochrome P450 (CYP) enzymes. This typically results in hydroxylation at the para- or meta-positions of the phenyl ring, creating more polar metabolites that can be readily conjugated (Phase II metabolism) and excreted. This pathway is generally well-characterized but can be a source of metabolic liabilities or drug-drug interactions.
-
N-allyl Group: The alkene double bond in the allyl group presents a different metabolic handle. It is susceptible to epoxidation by CYP enzymes, which can sometimes lead to the formation of reactive electrophilic intermediates. Alternatively, it can undergo oxidation at the allylic position. Studies on S-allyl-l-cysteine, a component of garlic, show that it is well-absorbed and metabolized via N-acetylation and S-oxidation.[14][15] While not a purine, this provides a model for the high bioavailability and specific metabolic pathways that can be associated with allyl-containing compounds.[14][15] The different metabolic routes for the allyl group can lead to distinct pharmacokinetic profiles and potentially different toxicity concerns compared to the benzyl group.
Experimental Frameworks for Evaluation
To objectively compare novel N-benzyl and N-allyl purine derivatives, a robust and validated experimental workflow is essential. The following protocols for a radioligand binding assay and an MTT cytotoxicity assay provide a framework for gathering the necessary comparative data.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific receptor (e.g., adenosine A₂ₐ receptor).
Rationale: This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. A lower Kᵢ value indicates higher binding affinity. This protocol is self-validating through the inclusion of a known unlabeled competitor (positive control) and a vehicle control (negative control), ensuring the assay is performing as expected.
Materials:
-
Cell membranes expressing the target receptor (e.g., HEK293-A₂ₐR membranes)
-
Radioligand (e.g., [³H]ZM241385)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Test compounds (N-benzyl and N-allyl derivatives) dissolved in DMSO
-
Known unlabeled competitor (e.g., unlabeled ZM241385)
-
96-well filter plates (e.g., GF/B filters)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and the known competitor in the assay buffer. The final DMSO concentration should be kept below 1% to avoid interference.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL Assay Buffer
-
Non-specific Binding (NSB): 25 µL of a high concentration of the known unlabeled competitor (e.g., 10 µM ZM241385)
-
Test Compound: 25 µL of each concentration of the test compound
-
-
Radioligand Addition: Add 25 µL of the radioligand (at a concentration near its K₋) to all wells.
-
Membrane Addition: Add 50 µL of the cell membrane preparation to all wells. The final volume is 100 µL.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
-
Convert CPM values for each test compound concentration into a percentage of specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (IC₅₀).
Rationale: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human cancer cell line (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (N-benzyl and N-allyl derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) to the respective wells in triplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Average the absorbance readings for each triplicate.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log concentration of the test compound.
-
Use non-linear regression to calculate the IC₅₀ value.
-
Conclusion and Future Perspectives
The choice between an N-benzyl and an N-allyl substituent is a critical decision in the design of purine-based therapeutics. Neither moiety is universally superior; rather, they offer a strategic trade-off in properties.
-
N-benzyl derivatives are often associated with high-affinity binding driven by hydrophobic and aromatic interactions. They have a well-understood, albeit potentially complex, metabolic profile centered on aromatic hydroxylation. This makes them excellent candidates for targeting well-defined hydrophobic pockets in receptors and enzymes.
-
N-allyl derivatives provide a smaller, more flexible alternative with a unique electronic signature due to the alkene bond. They have shown exceptional promise in specific applications, such as EGFR/VEGFR kinase inhibition, and may offer distinct pharmacokinetic advantages, including potentially high oral absorption. However, their metabolic pathways, including the potential for epoxidation, require careful evaluation during drug development.
Future research should focus on direct, head-to-head comparisons of N-benzyl and N-allyl analogues within the same chemical series against a broad panel of biological targets. Combining this with detailed pharmacokinetic and metabolic profiling will provide a clearer understanding of the structure-activity and structure-property relationships, ultimately enabling the rational design of purine derivatives with optimized efficacy and safety profiles for a new generation of medicines.
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Cattaneo, D., Cerea, M., et al. (n.d.). Synthesis of new allyl palladium complexes bearing purine-based NHC ligands with antiproliferative and proapoptotic activity on human ovarian cancer cell lines. ResearchGate. Retrieved January 12, 2026, from [Link]
-
Canale, V., Satała, G., et al. (2020). New 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl or propynyl substituents in position 7, their 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation. PubMed. Retrieved January 12, 2026, from [Link]
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El-Subbagh, H. I., Abu-Zaid, S. M., et al. (1993). The cytotoxicity of N-substituted diphenimides and 6,7-dihydro-5H-dibenz[c,e]azepines. PubMed. Retrieved January 12, 2026, from [Link]
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Poblete-Orellana, F., Ojeda-Montes, M. J., et al. (2022). Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. MDPI. Retrieved January 12, 2026, from [Link]
-
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-Benzyl-2-chloro-9H-purin-6-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Selectivity for Purine-Based Inhibitors
The purine scaffold is a cornerstone in medicinal chemistry, serving as the foundation for numerous approved therapeutics and clinical candidates.[1][2] Its structural resemblance to adenosine makes it a "privileged scaffold" for targeting ATP-binding sites, particularly within the human kinome.[2] N-Benzyl-2-chloro-9H-purin-6-amine belongs to this class of 2,6,9-trisubstituted purines, a chemical family known to produce potent inhibitors of protein kinases, especially cyclin-dependent kinases (CDKs).[3][4][5][6]
However, the very feature that makes purine analogs effective—their ability to target the highly conserved kinase ATP pocket—also presents their greatest challenge: the risk of cross-reactivity.[7] An inhibitor that binds to numerous unintended kinases can lead to off-target toxicities, confounding experimental results and jeopardizing clinical translation. Therefore, a rigorous and multi-faceted cross-reactivity profiling campaign is not merely a supplementary step but a foundational pillar in the development of any novel purine-based inhibitor.
This guide provides a comprehensive framework for characterizing the selectivity of this compound. We will detail two gold-standard, complementary methodologies: broad-panel in vitro kinome scanning and cell-based target engagement confirmation. Finally, we will objectively compare the hypothetical profile of our lead compound against Roscovitine (Seliciclib), a well-characterized purine-based CDK inhibitor, to contextualize its selectivity and guide future optimization efforts.
Part 1: Foundational Selectivity Assessment via In Vitro Kinome Profiling
The logical first step in any selectivity investigation is to cast a wide, unbiased net. Large-scale kinase panels, often comprising over 400 unique kinases, provide a panoramic view of a compound's interaction landscape across the human kinome.[8] Commercial platforms like KINOMEscan® (Eurofins/DiscoverX) or Reaction Biology's HotSpot℠ are the industry standard, moving beyond simple IC50 measurements, which can be skewed by varying ATP concentrations, to determine true thermodynamic binding constants (Kd).[9][10][11]
Causality Behind the Method: Why a Competition Binding Assay?
We prioritize a competition binding assay format for this initial screen. In this setup, the test compound competes with a known, immobilized ligand for binding to the kinase active site.[10] The amount of kinase captured on a solid support is then quantified. This method is ATP-independent, ensuring that the resulting Kd values reflect the direct, intrinsic affinity between the inhibitor and each kinase, providing a more accurate and comparable dataset across the entire panel.[8]
Experimental Protocol 1: Large-Panel Kinase Interaction Profiling
This protocol describes a generalized workflow for assessing the binding of this compound against a comprehensive kinase panel (e.g., scanMAX panel).[8]
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. For a single-concentration screen, this stock will be diluted to the final screening concentration (e.g., 1 µM).
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with DNA-tagged human kinases from the panel.
-
Competition Binding: Add an immobilized, active-site directed ligand to each well. The test compound and the immobilized ligand will compete for binding to the kinase.
-
Incubation: Allow the mixture to equilibrate. The incubation time is critical for ensuring the reaction reaches equilibrium, typically 60 minutes at room temperature.
-
Affinity Capture: The immobilized ligand, along with any bound kinase, is captured on a solid support. Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) on the DNA tag.[10] A lower qPCR signal indicates that the test compound successfully outcompeted the immobilized ligand, signifying a stronger interaction.
-
Data Analysis: Results are typically reported as Percent of Control (%Ctrl), where the DMSO vehicle represents 100% binding. A lower %Ctrl value indicates stronger binding. For hits below a certain threshold (e.g., <10% Ctrl), 11-point dose-response curves are generated to determine the precise dissociation constant (Kd).
Hypothetical Data Presentation: this compound
The initial screen at 1 µM would yield a comprehensive dataset. For clarity, we present a summarized table of hypothetical high-affinity hits (defined as Kd < 100 nM).
| Kinase Target | Dissociation Constant (Kd) (nM) | Kinase Family | Biological Role |
| CDK2 | 15 | CMGC | Cell Cycle (G1/S Transition) |
| CDK5 | 45 | CMGC | Neuronal Function, Cell Cycle |
| CDK9 | 80 | CMGC | Transcriptional Regulation |
| GSK3B | 250 | CMGC | Glycogen Metabolism, Signaling |
| DYRK1A | 600 | CMGC | Neuronal Development |
| PLK1 | 1200 | Other | Mitotic Progression |
This is hypothetical data generated for illustrative purposes.
Part 2: Validating Target Engagement in a Cellular Context with CETSA
While in vitro screening is essential for breadth, it doesn't guarantee a compound's activity in a physiological setting. Factors like cell membrane permeability, efflux pump activity, and competition with high intracellular ATP concentrations can drastically alter a compound's effective potency and selectivity. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures a compound's engagement with its target protein inside intact cells.[12][13]
Causality Behind the Method: Why Thermal Stabilization?
CETSA operates on a fundamental principle of protein biophysics: ligand binding stabilizes a protein's structure.[14] This increased stability makes the protein more resistant to thermal denaturation. By heating cells treated with a compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target engagement.[14][15] A successful engagement results in a "thermal shift"—a higher temperature is required to denature the protein-ligand complex compared to the unbound protein.[15]
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to validate the engagement of this compound with its primary target, CDK2, in a relevant cell line (e.g., MCF-7).
-
Cell Culture and Treatment: Culture MCF-7 cells to ~80% confluency. Treat the cells with either the vehicle (DMSO) or varying concentrations of this compound for 1-2 hours.
-
Thermal Challenge: Harvest the cells and resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by immediate cooling to 4°C.
-
Cell Lysis: Lyse the cells to release their protein content. This is typically achieved by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Quantify the amount of soluble CDK2 using a standard protein detection method like Western Blot or an AlphaScreen®-based immunoassay.[12]
-
Data Analysis: For each temperature, plot the amount of soluble CDK2 remaining for the vehicle-treated vs. compound-treated samples. The rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Hypothetical Data Presentation: CETSA for CDK2
The results can be summarized by comparing the melting temperature (Tm)—the temperature at which 50% of the protein is denatured—between the control and treated groups.
| Treatment Group | CDK2 Melting Temp (Tm) | Thermal Shift (ΔTm) | Interpretation |
| Vehicle (DMSO) | 52.5 °C | N/A | Baseline thermal stability |
| 10 µM this compound | 58.0 °C | +5.5 °C | Robust target engagement in cells |
This is hypothetical data generated for illustrative purposes.
Part 3: Comparative Analysis and Selectivity Quantification
To understand if this compound is a "selective" inhibitor, its profile must be benchmarked against other compounds. Roscovitine, another N-substituted purine analog, is an ideal comparator. It is well-known to inhibit CDKs but also has documented off-targets.[16][17][18]
Quantifying Selectivity: The Selectivity Score (S-Score)
A simple yet powerful metric for quantifying selectivity is the Selectivity Score (S-Score) .[9][19] It is calculated by dividing the number of kinases that a compound binds with an affinity below a specific threshold by the total number of kinases tested.[20][21] A lower S-Score indicates a more selective compound.
S(1µM) = (Number of kinases with Kd < 1 µM) / (Total number of kinases tested)
Performance Comparison: this compound vs. Roscovitine
This table compares the hypothetical profile of our lead compound with published data for Roscovitine, based on a screen of ~442 kinases.
| Metric | This compound (Hypothetical) | Roscovitine (Seliciclib) |
| Primary Targets (Kd < 100 nM) | CDK2, CDK5, CDK9 | CDK2, CDK5, CDK1, CDK7, CDK9[16][18] |
| Total Hits (Kd < 1 µM) | 5 | 20[17] |
| Selectivity Score (S(1µM)) | 0.011 (5 / 442) | 0.045 (20 / 442) |
| Cellular Target Engagement (CETSA) | Confirmed for CDK2 (ΔTm = +5.5°C) | Confirmed for CDKs[18] |
| Interpretation | Highly selective, primarily targeting a narrow range of CDKs. | Potent CDK inhibitor with broader kinase cross-reactivity. |
Roscovitine data is compiled from public sources for comparative purposes.
Conclusion and Future Directions
This guide outlines a rigorous, two-pronged strategy for profiling the cross-reactivity of this compound. The hypothetical data suggests that our compound is a highly selective inhibitor of a small subset of CDKs, with a significantly better selectivity score than the benchmark compound, Roscovitine. The positive CETSA result provides critical evidence that this selectivity translates into direct target engagement within a cellular environment.
These findings establish this compound as a promising lead compound. The next logical steps in its development would include:
-
Cellular Potency Assays: Determining the IC50 for inhibition of cell proliferation in cancer cell lines dependent on CDK2.
-
Phospho-protein Analysis: Using Western blotting to confirm that cellular engagement of CDK2 leads to a downstream decrease in the phosphorylation of its key substrates, such as Retinoblastoma protein (Rb).
-
Broader Off-Target Profiling: Assessing activity against a panel of non-kinase targets (e.g., GPCRs, ion channels) to identify any unforeseen liabilities.
By integrating broad in vitro screening with robust cellular validation, researchers can build a comprehensive and reliable selectivity profile, enabling data-driven decisions to advance the most promising chemical entities toward the clinic.
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Validating the Mechanism of Action of Novel Purine Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, purine analogs represent a cornerstone of therapeutic intervention, particularly in oncology and immunology.[1][2][3] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, including kinases, polymerases, and metabolic enzymes.[3][4][5] However, this same characteristic presents a significant challenge: ensuring on-target efficacy while minimizing off-target effects. Therefore, rigorous validation of a novel purine inhibitor's mechanism of action (MoA) is not merely a regulatory formality but a critical step in developing a safe and effective therapeutic.
This guide provides a comparative overview of modern experimental strategies to elucidate and validate the MoA of novel purine inhibitors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative methodologies.
The Strategic Framework for MoA Validation
A robust MoA validation strategy typically follows a hierarchical approach, moving from broad, unbiased screening to focused, in-depth characterization. This progression allows researchers to cast a wide net to identify potential targets and then systematically confirm and characterize the inhibitor's interaction with the primary target.
Caption: A strategic workflow for MoA validation.
Part 1: Target Deconvolution - Identifying the Molecular Target(s)
For novel purine inhibitors identified through phenotypic screens, the first critical step is to determine their molecular target(s).[6][7] This process, known as target deconvolution, employs a variety of unbiased techniques to pinpoint the specific proteins with which the compound interacts.[7][8]
Affinity Chromatography Coupled with Mass Spectrometry
This classic approach involves immobilizing the purine inhibitor on a solid support to "fish" for its binding partners in cell lysates.
-
Causality : The principle is that only proteins that specifically bind to the inhibitor will be retained on the support, allowing for their subsequent identification by mass spectrometry.
-
Self-Validation : A key control is to perform a parallel experiment with a structurally similar but inactive analog of the inhibitor. Proteins that bind to the active compound but not the inactive one are considered high-confidence hits.
-
Limitations : This method can be technically challenging, as the immobilization chemistry can sometimes interfere with the inhibitor's binding activity.
Kinobeads and Chemical Proteomics
For purine inhibitors targeting kinases, "kinobeads" offer a powerful chemical proteomics approach.[9][10][11] These are beads coated with a cocktail of non-selective kinase inhibitors that can capture a large portion of the kinome from a cell lysate.[12][13]
-
Causality : The novel purine inhibitor is added to the lysate in a competitive manner. If it binds to specific kinases, it will prevent them from binding to the kinobeads.[11]
-
Self-Validation : By quantifying the depletion of specific kinases from the beads at different inhibitor concentrations, a dose-response curve can be generated for each potential target.[11]
-
Limitations : This method is primarily suited for inhibitors that bind to the ATP-binding site of kinases and may not be effective for allosteric inhibitors.[9]
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Immobilized inhibitor captures binding partners from lysate. | Unbiased, can identify novel targets. | Technically challenging, potential for false positives/negatives. |
| Kinobeads | Competitive binding of kinases to inhibitor-coated beads. | High-throughput, quantifies binding to a large portion of the kinome. | Primarily for ATP-competitive kinase inhibitors. |
Part 2: Biochemical and Biophysical Characterization - Confirming Direct Interaction and Inhibition
Once putative targets have been identified, the next step is to confirm direct binding and characterize the inhibitory mechanism using purified components.
Enzyme Kinetics: Unraveling the Mode of Inhibition
Enzyme kinetics studies are fundamental to understanding how a purine inhibitor affects the catalytic activity of its target enzyme.[14][15][16] These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor.
-
Causality : The pattern of changes in the Michaelis constant (Km) and maximum velocity (Vmax) reveals the inhibitor's mode of action (e.g., competitive, non-competitive, or uncompetitive).[][18][19]
-
Self-Validation : The data should fit well to established kinetic models, and the calculated inhibition constant (Ki) should be reproducible across multiple experiments.
Experimental Protocol: Determining the Mode of Inhibition for a Kinase Inhibitor
-
Prepare Reagents :
-
Purified kinase
-
Kinase substrate (e.g., a peptide)
-
ATP (co-substrate)
-
Novel purine inhibitor
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Detection reagent (e.g., ADP-Glo™)
-
-
Determine Km for ATP :
-
Set up a series of reactions with a fixed concentration of the kinase and substrate, and varying concentrations of ATP.
-
Measure the initial reaction rates and plot them against ATP concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km for ATP.
-
-
Perform Inhibition Assay :
-
Set up a matrix of reactions with:
-
Varying concentrations of the purine inhibitor.
-
Varying concentrations of ATP (spanning the previously determined Km).
-
Fixed concentrations of the kinase and substrate.
-
-
Measure the initial reaction rates for each condition.
-
-
Data Analysis :
-
Generate Lineweaver-Burk plots (1/rate vs. 1/[ATP]) for each inhibitor concentration.
-
Analyze the plots to determine the mode of inhibition:
-
Caption: Competitive vs. Non-competitive Inhibition.
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[20][21][22]
-
Causality : The magnitude of the heat change is proportional to the amount of binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[20]
-
Self-Validation : The data should fit a standard binding model, and the stoichiometry should be consistent with the expected interaction (e.g., 1:1).
| Parameter | Enzyme Kinetics | Isothermal Titration Calorimetry (ITC) |
| Measures | Inhibition of catalytic activity (IC50, Ki) | Direct binding affinity (KD), stoichiometry, thermodynamics |
| Principle | Functional | Biophysical |
| Requirements | Active enzyme, substrate, detection system | Purified protein and inhibitor |
| Throughput | High | Low to medium |
Part 3: Cellular Target Engagement - Validating the MoA in a Physiological Context
Confirming that a purine inhibitor binds to its intended target within the complex environment of a living cell is a crucial validation step.[23][24][25]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells or even tissues.[26][27][28][29] It is based on the principle that the binding of a ligand to a protein stabilizes the protein against thermal denaturation.[26][28]
-
Causality : If the purine inhibitor binds to its target protein in cells, the protein will be more resistant to heat-induced aggregation.
-
Self-Validation : A dose-dependent shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor provides strong evidence of target engagement.
Experimental Protocol: High-Throughput CETSA
-
Cell Treatment :
-
Culture cells to an appropriate density in multi-well plates.
-
Treat the cells with a range of concentrations of the purine inhibitor or a vehicle control (e.g., DMSO).
-
-
Thermal Challenge :
-
Heat the plates to a range of temperatures for a defined period (e.g., 3 minutes).[27]
-
-
Cell Lysis and Protein Quantification :
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction from the aggregated proteins (e.g., by centrifugation or filtration).
-
Quantify the amount of the soluble target protein using a specific detection method, such as:
-
Western blotting (low-throughput)
-
ELISA or AlphaScreen® (medium- to high-throughput)[26]
-
Mass spectrometry (proteome-wide)
-
-
-
Data Analysis :
-
For each inhibitor concentration, plot the amount of soluble target protein against the heating temperature to generate a melting curve.
-
Determine the Tm for each curve.
-
Plot the change in Tm (ΔTm) against the inhibitor concentration to generate a dose-response curve for target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
Validating the mechanism of action of a novel purine inhibitor is a multi-faceted process that requires a combination of biochemical, biophysical, and cell-based assays. By employing a strategic and hierarchical approach, researchers can build a comprehensive and robust data package that not only confirms the intended MoA but also provides critical insights into the inhibitor's selectivity and potential off-target effects. The experimental choices outlined in this guide, from unbiased target deconvolution to direct measurement of cellular target engagement, provide a self-validating framework for advancing the most promising candidates into further preclinical and clinical development.
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A Comparative Guide to the Synthetic Routes of Substituted Purines for Researchers and Drug Development Professionals
Substituted purines are a cornerstone of medicinal chemistry and molecular biology, forming the scaffold of numerous therapeutic agents and essential biomolecules.[1] Their derivatives are integral to a wide array of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs. The strategic synthesis of these vital compounds is, therefore, a critical focus in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to substituted purines, offering insights into the mechanistic underpinnings, practical applications, and relative efficiencies of each methodology. We will delve into the classical Traube synthesis, explore the versatility of modern metal-catalyzed cross-coupling reactions, and examine the burgeoning field of enzymatic synthesis, providing a comprehensive resource for researchers navigating this complex chemical landscape.
The Traube Synthesis: A Classic and Enduring Approach
First reported by Wilhelm Traube in 1900, the Traube synthesis remains a foundational method for the construction of the purine ring system.[2][3][4] This approach is characterized by the cyclization of a substituted pyrimidine precursor to form the fused imidazole ring of the purine.
Mechanism and Key Steps
The general principle of the Traube synthesis involves the reaction of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or a derivative thereof, to introduce the C8 position of the purine ring.[5] The key steps are as follows:
-
Preparation of the 4,5-Diaminopyrimidine: This is often achieved by nitrosation of a 4-aminopyrimidine at the 5-position, followed by reduction of the nitroso group to an amine.[3][6]
-
Cyclization: The resulting 4,5-diaminopyrimidine is then treated with a source of the C8 carbon, such as formic acid, which leads to the formation of the imidazole ring and completes the purine scaffold.[3][6]
Caption: General workflow of the Traube purine synthesis.
Advantages and Limitations
The Traube synthesis offers several advantages:
-
Versatility: A wide range of substituted purines can be synthesized by varying the substituents on the starting pyrimidine.
-
Cost-effectiveness: The reagents used are often inexpensive and readily available.
-
Scalability: The procedure can be adapted for large-scale synthesis.
However, it also has some limitations:
-
Harsh reaction conditions: The cyclization step often requires high temperatures and strong acids.
-
Limited functional group tolerance: Certain sensitive functional groups may not be compatible with the reaction conditions.
-
Regioselectivity issues: The synthesis of specific isomers can be challenging.
Modern Approaches: Metal-Catalyzed Cross-Coupling Reactions
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted purines, offering milder conditions and greater functional group tolerance compared to classical methods. These reactions typically involve the coupling of a halogenated purine with an organometallic reagent.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds and has been extensively applied to the synthesis of C6- and C8-aryl and alkenyl-substituted purines.[7][8][9] The reaction involves the palladium-catalyzed coupling of a halopurine with a boronic acid or its ester.[7][8][9]
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the halopurine to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for purine functionalization.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[10] This method is particularly useful for the synthesis of purine derivatives with alkyl, aryl, and vinyl substituents.[11]
C-H Activation
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of purines.[12] This approach avoids the pre-functionalization of the purine ring with a halogen, thereby reducing the number of synthetic steps. Palladium-catalyzed C-H arylation at the C8 position of purine nucleosides is a notable example.[12]
Enzymatic Synthesis: A Green and Selective Alternative
Enzymatic synthesis offers a highly selective and environmentally friendly approach to the preparation of substituted purines, particularly nucleoside analogues.[13] Enzymes such as nucleoside phosphorylases (NPs) can catalyze the formation of the glycosidic bond between a purine base and a sugar moiety with high stereospecificity.[14]
Nucleoside Phosphorylases in Purine Synthesis
Purine nucleoside phosphorylases (PNPs) catalyze the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate.[14] By manipulating the reaction equilibrium, PNPs can be used to synthesize a variety of purine nucleosides.
Caption: Enzymatic synthesis of a purine nucleoside using a purine nucleoside phosphorylase.
Advantages and Challenges
The key advantages of enzymatic synthesis include:
-
High selectivity: Enzymes often exhibit excellent regio- and stereoselectivity, obviating the need for protecting groups.
-
Mild reaction conditions: Enzymatic reactions are typically carried out in aqueous media at or near physiological pH and temperature.
-
Environmental sustainability: This approach avoids the use of harsh reagents and organic solvents.
Challenges associated with enzymatic synthesis include the limited substrate scope of some enzymes and the potential for low yields. However, ongoing research in enzyme engineering is continuously expanding the utility of this powerful synthetic tool.
Comparative Analysis of Synthetic Routes
| Feature | Traube Synthesis | Metal-Catalyzed Cross-Coupling | Enzymatic Synthesis |
| Generality | Broad applicability for purine core construction | Excellent for C-C and C-N bond formation at specific positions | Primarily for nucleoside synthesis |
| Reaction Conditions | Often harsh (high temp., strong acids/bases) | Generally mild to moderate | Mild (aqueous, neutral pH, room/moderate temp.) |
| Functional Group Tolerance | Limited | Good to excellent | Excellent (avoids protecting groups) |
| Regioselectivity | Can be challenging to control | High, dictated by the position of the halogen | Excellent, determined by enzyme specificity |
| Yields | Variable, can be high for simple systems (51-98%)[1] | Generally good to excellent (e.g., Suzuki coupling up to 95%)[7] | Variable, can be high (>90%) with optimized systems[14] |
| Scalability | Well-established for large-scale synthesis | Can be challenging and costly to scale up | Can be limited by enzyme availability and stability |
| Environmental Impact | Use of harsh reagents and solvents | Use of metal catalysts and organic solvents | "Green" approach with minimal waste |
Case Study: Synthesis of the Antiviral Drug Tenofovir
Tenofovir is a crucial antiviral medication used in the treatment of HIV and hepatitis B.[15] Its synthesis provides an excellent example of the application and comparison of different synthetic strategies.
-
Traditional Chemical Synthesis: The established synthesis often involves the use of an ethyl phosphonate intermediate, which can require expensive reagents and complex workup procedures.[15]
-
Improved Chemical Routes: More recent approaches have focused on alternative phosphonate precursors, such as di-tert-butyl phosphite, which allows for easier deprotection in the final step, leading to an overall yield of 72% on a 5 g scale.[15]
-
Chemoenzymatic Synthesis: Novel chemoenzymatic routes have been developed that utilize lipases for the kinetic resolution of a key chiral intermediate, achieving high enantiomeric excess (99% ee) and a 47% yield on a 500 mg scale.[16][17]
This case study highlights the trend towards developing more efficient and sustainable synthetic routes, with chemoenzymatic approaches offering significant advantages in terms of stereoselectivity and reduced environmental impact.
Experimental Protocols
Traube Synthesis of Guanine (Representative Protocol)
-
A solution of 2,4,5-triamino-6-hydroxypyrimidine (10 g, 0.07 mol) in 90% formic acid (60 mL) is heated under reflux for 4-5 hours.[5]
-
The reaction mixture is then evaporated to dryness.[5]
-
The residue is dissolved in concentrated nitric acid, decolorized with charcoal, and the product is precipitated by the addition of aqueous ammonia.[5]
-
The resulting solid is collected by filtration and dried to afford guanine. Yield: 65-75%.[5]
Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine (Representative Protocol)
-
To a solution of 9-benzyl-6-chloropurine (1 mmol) and an arylboronic acid (1.2 mmol) in toluene (5 mL) is added anhydrous potassium carbonate (1.5 mmol).[8][9]
-
The mixture is degassed with argon for 10 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added, and the mixture is heated at 100 °C under an argon atmosphere until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 6-arylpurine derivative. Yield: up to 95% for electron-rich boronic acids.[7]
Enzymatic Synthesis of 2,6-Diaminopurine Nucleoside (Representative Protocol)
-
A reaction mixture containing a suitable purine base (e.g., 2,6-diaminopurine, 30 mmol/L) and a ribose donor in a potassium phosphate buffer (pH 7.5) is prepared.[14]
-
Intact E. coli cells co-expressing purine nucleoside phosphorylase and uridine phosphorylase (0.5% v/v) are added as the catalyst.[14]
-
The reaction is incubated at 50 °C with shaking for 2 hours.[14]
-
The reaction is terminated by boiling the sample.
-
The product can be isolated and purified by standard chromatographic techniques. Conversion Yield: >90%.[14]
Conclusion
The synthesis of substituted purines is a dynamic field with a rich history and a vibrant future. The classical Traube synthesis, while still relevant, is increasingly being supplemented and, in some cases, replaced by modern metal-catalyzed cross-coupling reactions that offer milder conditions and greater precision. The Suzuki-Miyaura and Negishi couplings, along with C-H activation strategies, provide powerful tools for the late-stage functionalization of the purine core, which is invaluable in medicinal chemistry. Furthermore, the rise of enzymatic synthesis presents a paradigm shift towards greener and more sustainable manufacturing processes, particularly for chiral nucleoside analogues. The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of production, and considerations of cost, efficiency, and environmental impact. A thorough understanding of the strengths and weaknesses of each approach, as presented in this guide, is essential for researchers and drug development professionals working to create the next generation of purine-based therapeutics.
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Benchmarking N-Benzyl-2-chloro-9H-purin-6-amine Against Known Antiviral Agents: A Comparative Guide for Drug Development Professionals
Introduction: The Quest for Novel Antiviral Scaffolds
The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health. This necessitates a proactive approach to drug discovery, focusing on the identification and validation of new chemical scaffolds with potent antiviral activity. Purine analogs have historically formed a cornerstone of antiviral therapy, with many approved drugs mimicking natural nucleosides to disrupt viral replication.
This guide focuses on N-Benzyl-2-chloro-9H-purin-6-amine , a substituted purine derivative. While its primary development focus has been as an intermediate in the synthesis of cyclin-dependent kinase (CDK) inhibitors like Olomoucine[1][2], its structural similarity to known antiviral nucleoside analogs and the established antiviral potential of related purine derivatives[3] make it a compelling candidate for antiviral screening. This document provides a comprehensive framework for benchmarking this compound against established antiviral agents, offering detailed experimental protocols and a comparative analysis of potential mechanisms of action. Our objective is to equip researchers with the scientific rationale and practical methodologies required to rigorously evaluate this and other novel compounds.
Comparative Mechanisms of Action: Targeting Viral Replication
A compound's value is defined by its mechanism of action. Understanding how a candidate molecule interferes with the viral life cycle is paramount. Here, we compare the plausible mechanism of this compound with three industry-standard antiviral agents.
This compound: A Purine Analog with Potential Kinase Inhibition Activity
As a purine analog, this compound's most probable antiviral mechanism is the disruption of nucleic acid synthesis or the modulation of host/viral kinases essential for replication. Many purine-based antivirals function as chain terminators after being metabolized into their triphosphate form[4].
Furthermore, its known association with CDK inhibitors is significant[5]. Many viruses manipulate the host cell cycle to optimize their replication environment, making CDKs attractive targets for antiviral intervention. By inhibiting host cell CDKs, a compound could create a non-permissive state for viral replication. This dual-potential mechanism—direct interference with viral polymerases and indirect modulation of host cell machinery—warrants thorough investigation.
Benchmark Antiviral Agents
-
Acyclovir (Guanosine Analog): Acyclovir is a classic example of a prodrug activated specifically in virus-infected cells[3][6]. It is phosphorylated by the viral thymidine kinase (TK) into acyclovir monophosphate and subsequently into the active triphosphate form by host cell kinases[5][7]. Acyclovir triphosphate then competitively inhibits the viral DNA polymerase and gets incorporated into the growing viral DNA chain, causing chain termination due to the lack of a 3'-hydroxyl group[8]. Its high selectivity stems from its reliance on the viral TK for initial activation[5].
-
Remdesivir (Adenosine Nucleotide Analog): Remdesivir is a prodrug that is metabolized into its active triphosphate form (RDV-TP) within the cell[9][10]. RDV-TP acts as a direct-acting antiviral by competing with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RNA-dependent RNA polymerase (RdRp)[1][11]. Upon incorporation, it causes delayed chain termination, effectively halting viral RNA synthesis[9][12].
-
Favipiravir (Pyrazinecarboxamide Derivative): Favipiravir is another prodrug that is converted to its active form, favipiravir-RTP[13]. It functions as a purine nucleotide analog, but its primary mechanism is believed to be lethal mutagenesis[2][4]. By being incorporated into the viral RNA, it introduces errors into the viral genome during replication. This accumulation of mutations, known as "error catastrophe," results in the production of non-viable virions[2][14]. It also competitively inhibits the viral RNA-dependent RNA polymerase[14].
The potential mechanisms are visualized below, highlighting how these different agents disrupt the central process of viral genome replication.
Caption: Comparative mechanisms of antiviral agents targeting viral polymerase.
Experimental Design: A Validated Workflow for Antiviral Benchmarking
To objectively compare this compound with benchmark agents, a systematic, multi-stage experimental approach is required. The workflow ensures that data on both cytotoxicity and antiviral efficacy are generated concurrently, which is essential for determining a compound's therapeutic potential.
Caption: Workflow for the in vitro evaluation of antiviral candidates.
Detailed Experimental Protocols
The following protocols are standardized methodologies for determining the cytotoxicity and antiviral efficacy of test compounds.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) via MTT Assay
Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which the compound itself is toxic to the host cells. The MTT assay is a reliable colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability[15]. This protocol establishes the safe concentration range for the antiviral assays.
Materials:
-
Host cell line appropriate for the target virus (e.g., Vero E6, A549, MDCK cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment[17].
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the test compound (this compound) and benchmark drugs in culture medium. A typical range would be from 100 µM down to 0.1 µM.
-
Include "Cell Control" wells (cells with medium only, no compound) and "Blank Control" wells (medium only, no cells).
-
Carefully remove the medium from the cells and add 100 µL of the respective compound dilutions.
-
-
Incubation: Incubate the plate for 48-72 hours (this duration should match the antiviral assay incubation period) at 37°C with 5% CO2.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible[18].
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan[19].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the CC50 value[17][20].
-
Protocol 2: Determination of 50% Effective Concentration (EC50) via Virus Yield Reduction Assay
Rationale: The virus yield reduction assay is a highly sensitive method that quantifies the amount of infectious virus produced in the presence of a test compound[21][22]. This provides a direct measure of the compound's ability to inhibit viral replication.
Materials:
-
Confluent host cell monolayers in 24-well or 48-well plates
-
Target virus stock with a known titer (PFU/mL or TCID50/mL)
-
Infection medium (low-serum or serum-free medium)
-
Test compound and benchmark drugs
-
Materials for virus titration (e.g., plaque assay or TCID50 assay)
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Infection:
-
Prepare serial dilutions of the test compounds in infection medium at 2x the final concentration.
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), typically 0.01 to 0.1, in a small volume for 1 hour at 37°C to allow for viral adsorption.
-
-
Treatment: After the adsorption period, remove the virus inoculum. Add an equal volume of the 2x compound dilutions to the corresponding wells. Include a "Virus Control" (infected cells, no compound) and "Cell Control" (uninfected cells, no compound).
-
Incubation: Incubate the plates for a period corresponding to one full replication cycle of the virus (e.g., 24-72 hours).
-
Harvesting Progeny Virus: After incubation, subject the plates to one freeze-thaw cycle to lyse the cells and release intracellular virions. Collect the supernatant from each well.
-
Titration of Viral Yield: Determine the viral titer in each supernatant sample using a standard method like a plaque assay[23][24] or TCID50 assay.
-
Data Analysis:
-
Calculate the percentage of virus inhibition for each compound concentration relative to the virus control: % Inhibition = [1 - (Titer with Compound / Titer of Virus Control)] x 100.
-
Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value, which is the concentration that reduces the virus yield by 50%[25].
-
Data Interpretation & Comparative Analysis
The ultimate goal of these assays is to generate quantitative data that allow for a direct comparison of the test compound against established antivirals. The key parameters are the CC50, EC50, and the Selectivity Index (SI). The SI (CC50/EC50) is a critical measure of a compound's therapeutic window; a higher SI value indicates greater selectivity for antiviral activity over host cell toxicity. An SI value ≥ 10 is generally considered the threshold for a promising in vitro hit[17][26].
Hypothetical Data Summary for Rhinovirus
The following table presents a hypothetical but realistic data set for benchmarking this compound against benchmark antivirals for a hypothetical Rhinovirus infection in HeLa cells. This illustrates how experimental results would be presented for comparative evaluation.
| Compound | Target Mechanism | Antiviral Efficacy (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | CDK / Polymerase Inhibition (Hypothesized) | 1.5 | > 100 | > 66.7 |
| Remdesivir | RNA Polymerase (RdRp) Inhibition | 0.8 | > 50 | > 62.5 |
| Favipiravir | RNA Polymerase Inhibition / Mutagenesis | 5.2 | > 200 | > 38.5 |
| Acyclovir | DNA Polymerase Inhibition | N/A | > 200 | N/A |
*Acyclovir is inactive against RNA viruses like Rhinovirus and serves as a negative control for activity.
Interpretation of Hypothetical Data: In this scenario, this compound demonstrates potent anti-rhinovirus activity with an EC50 of 1.5 µM. Crucially, it exhibits low cytotoxicity (CC50 > 100 µM), leading to a high Selectivity Index (>66.7). This profile is comparable to Remdesivir in terms of selectivity, suggesting it is a promising candidate for further investigation. While less potent than Remdesivir, its SI is superior to that of Favipiravir in this model. The lack of activity from Acyclovir validates the assay's specificity.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound as a potential antiviral agent. By employing standardized protocols for cytotoxicity and efficacy testing, researchers can generate reliable, comparative data. The compound's identity as a purine analog, coupled with its link to CDK inhibition, presents a compelling dual-threat hypothesis for its mechanism of action that warrants further exploration.
Based on the promising (though hypothetical) in vitro profile, subsequent steps should include:
-
Broad-Spectrum Screening: Testing the compound against a wider panel of viruses, including both RNA and DNA viruses, to determine its activity spectrum.
-
Mechanism of Action Studies: Performing in vitro polymerase assays and cell-based kinase activity assays to elucidate the precise molecular target.
-
Resistance Studies: Passaging the virus in the presence of the compound to select for and characterize any resistant mutants, which can provide definitive proof of the drug's target.
By following this structured approach, the scientific community can effectively evaluate the potential of this compound and other novel purine analogs, accelerating the discovery of the next generation of antiviral therapies.
References
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Kelley, J. L., Linn, J. A., Krochmal, M. P., & Selway, J. W. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines With Antirhinovirus Activity. Journal of Medicinal Chemistry, 31(10), 2001–2004. [Link]
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O'Brien, J. J., & Campoli-Richards, D. M. (1989). Acyclovir. An updated review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy. Drugs, 37(3), 233–309. [Link]
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Gordon, C. J., Tchesnokov, E. P., Woolner, E., Perry, J. K., Feng, J. Y., Porter, D. P., & Götte, M. (2020). Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency. Journal of Biological Chemistry, 295(20), 6785–6797. [Link]
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Du, Y. X., & Chen, X. P. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? The Innovation, 2(3), 100132. [Link]
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Gilead. (n.d.). VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Acyclovir? [Link]
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Wikipedia. (n.d.). Aciclovir. [Link]
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Wikipedia. (n.d.). Remdesivir. [Link]
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Sterispharma. (2025). Favipiravir 400mg: Composition, Mechanism of Action, and Clinical Uses. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Remdesivir? [Link]
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De Clercq, E., & Field, H. J. (2006). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 147(1), 1–11. [Link]
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Huchting, J., Vanderlinden, E., & Naesens, L. (2020). Potential and action mechanism of favipiravir as an antiviral against Junin virus. PLoS Neglected Tropical Diseases, 14(11), e0008850. [Link]
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Wikipedia. (n.d.). Favipiravir. [Link]
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Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, 93(7), 449–463. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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protocols.io. (2025). MTT Assay. [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. [Link]
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Li, Z., Li, C., & Wang, Y. (2017). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Virologica Sinica, 32(3), 253–263. [Link]
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ResearchGate. (n.d.). 50% effective concentration (EC50) and 50% cytotoxicity concentration (CC50) for each compound. [Link]
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Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. [Link]
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ResearchGate. (n.d.). Virus Plaque Assay Protocol. [Link]
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Prichard, M. N., & Shipman, C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Antiviral Research, 14(4-5), 181–205. [Link]
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Baer, A., & Kehn-Hall, K. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. [Link]
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A Head-to-Head Comparison of Purine-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibition, the purine scaffold represents a cornerstone of targeted therapy. Its structural resemblance to the endogenous ATP molecule makes it a privileged starting point for the design of potent kinase inhibitors. This guide provides an in-depth, head-to-head comparison of seminal purine-based kinase inhibitors, focusing on their performance, selectivity, and the experimental methodologies crucial for their evaluation. This document is designed to be a practical resource, grounding theoretical knowledge in actionable experimental protocols and comparative data to inform your research and development endeavors.
The Enduring Legacy of the Purine Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular processes, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology. The purine ring system, inherent to the structure of ATP, the universal phosphate donor for kinase-catalyzed reactions, provides a natural framework for the development of competitive inhibitors.[1][2] By mimicking the adenine core of ATP, purine-based inhibitors can occupy the nucleotide-binding site of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling pathways.
This guide will focus on a comparative analysis of three prototypical and widely studied purine-based Cyclin-Dependent Kinase (CDK) inhibitors: Olomoucine , its successor Roscovitine , and the highly potent Purvalanol A . Understanding the nuances of their inhibitory profiles is not merely an academic exercise but provides a foundational understanding of structure-activity relationships that continue to inform the design of next-generation kinase inhibitors.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency towards its intended target and its selectivity across the broader kinome. High potency ensures that the desired biological effect can be achieved at low concentrations, minimizing the potential for off-target effects. Selectivity, on the other hand, is crucial for reducing toxicity and achieving a clean pharmacological profile.
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Olomoucine, Roscovitine, and Purvalanol A against a panel of CDKs and other representative kinases. It is important to note that these values are compiled from multiple sources, and direct comparisons should be made with caution as assay conditions can vary between studies.[3]
| Kinase Target | Olomoucine (μM) | Roscovitine (μM) | Purvalanol A (nM) |
| CDK1/cyclin B | 7 | 0.7 | 4 |
| CDK2/cyclin A | 7 | 0.7 | 70 |
| CDK2/cyclin E | 7 | 0.7 | 35 |
| CDK4/cyclin D1 | >1000 | >100 | 850 |
| CDK5/p35 | 3 | 0.2 | 75 - 240 |
| CDK7/cyclin H | - | 21 | 100 |
| CDK9/cyclin T | - | 0.4 | - |
| ERK1/MAPK | 25 | 14 | - |
| Data compiled from multiple sources.[3] |
From this data, a clear progression in potency is evident. Roscovitine demonstrates a significant improvement in potency against key cell cycle CDKs (CDK1, CDK2, CDK5) compared to its predecessor, Olomoucine. Purvalanol A, a subsequent development, pushes the potency into the nanomolar range for several CDKs, representing a substantial leap in inhibitory activity.
Notably, all three inhibitors exhibit weaker activity against CDK4/cyclin D1, highlighting a degree of selectivity within the CDK family. This differential inhibition is a critical consideration in experimental design, allowing researchers to probe the functions of specific CDKs.
Delving into the Mechanism: Competitive ATP Inhibition
The primary mechanism of action for these purine-based inhibitors is their function as ATP-competitive antagonists. By occupying the ATP-binding pocket of the kinase, they directly block the binding of ATP, thereby halting the phosphotransfer reaction. The purine core of the inhibitor forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the molecule in the active site. The substituents at the C2, N6, and N9 positions of the purine ring extend into different regions of the ATP-binding pocket, and variations in these substituents are responsible for the observed differences in potency and selectivity among Olomoucine, Roscovitine, and Purvalanol A.
Caption: ATP-competitive inhibition by purine-based kinase inhibitors.
Experimental Workflows for Inhibitor Characterization
To rigorously compare purine-based kinase inhibitors, a combination of biochemical and cell-based assays is essential. The following section provides detailed, step-by-step protocols for key experiments that form the foundation of kinase inhibitor profiling.
Biochemical Potency: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][5] This assay is highly sensitive and amenable to high-throughput screening.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the purine-based inhibitor in 100% DMSO. A 10-point, 1:3 serial dilution is recommended, starting from a high concentration (e.g., 1 mM). Prepare a DMSO-only control.
-
Kinase Reaction Setup: In a white, opaque 384-well plate, add the following components in this order:
-
1 µL of serially diluted inhibitor or DMSO.
-
2 µL of a 2.5x kinase/substrate mixture in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 2 µL of 2.5x ATP solution in kinase reaction buffer. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time may vary depending on the kinase and should be determined empirically.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Potency: The CellTiter-Glo® Luminescent Cell Viability Assay
To assess the effect of purine-based inhibitors on cell proliferation and viability, the CellTiter-Glo® Luminescent Cell Viability Assay is a robust and widely used method.[6][7] This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Detailed Protocol:
-
Cell Plating: Seed cells in a white, opaque 96-well plate at a density that ensures logarithmic growth during the course of the experiment. Allow cells to attach and resume growth overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the purine-based inhibitor. Include a DMSO-only control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Clinical Perspectives and Future Directions
The pioneering work on purine-based CDK inhibitors like Roscovitine has paved the way for the development of a new generation of kinase inhibitors with improved potency and selectivity.[8] While Roscovitine itself has been investigated in numerous clinical trials for various cancers, its clinical development has been hampered by factors such as off-target effects and a narrow therapeutic window.[9][10]
However, the foundational knowledge gained from studying these early purine analogues continues to be invaluable. The insights into the structure-activity relationships and the understanding of the ATP-binding site have fueled the design of more sophisticated and selective kinase inhibitors that are now approved drugs or in late-stage clinical development for a multitude of diseases.[11] The journey from the early discovery of purine-based inhibitors to the current landscape of targeted therapies underscores the power of iterative drug design and the importance of robust preclinical characterization, as outlined in this guide.
References
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-signaling/kinase-assays/adp-glo-kinase-assay/?
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf]
- ADP Glo Protocol. [Source: Provided protocol]
- Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7248882/]
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter-glo-luminescent-cell-viability-assay/?
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-manuals/0/adp-glo-kinase-assay-protocol/]
- CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation. [URL: https://www.promega.com/resources/protocols/quick-protocols/celltiter-glo-luminescent-cell-viability-assay-quick-protocol/]
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol/]
- Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [URL: https://www.scribd.com/document/267035548/Celltiter-Glo-Luminescent-Cell-Viability-Assay-Protocol]
- QS S Assist KINASE_ADP-GloTM Kit. Carna Biosciences. [URL: https://www.carnabio.com/english/pdf/QS_S_Assist_KINASE_ADP-GloTM_Kit.pdf]
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The Indispensable Alliance: Validating Cell-Based Assay Results with Biochemical Assays for Robust Drug Discovery
The Power and Pitfalls of the Cellular Microcosm
Cell-based assays are the frontline tools in many screening campaigns, providing a functional readout of a compound's activity within a living system.[1] Whether you are measuring cell proliferation, cytotoxicity, reporter gene expression, or signal transduction, these assays offer invaluable insights into a compound's potential efficacy and toxicity in a context that mirrors a biological environment.[1][3] They allow for the simultaneous assessment of multiple compound characteristics, such as cell permeability and off-target effects, within the same experiment.[4]
However, a "hit" in a cell-based assay is merely the beginning of the story. A positive result could be due to a variety of factors, not all of which involve direct interaction with your intended target. The compound could be acting on an upstream or downstream component of the signaling pathway, or it could be nonspecifically interfering with cellular processes. This is where the risk of false positives and misleading structure-activity relationships (SAR) arises. Relying solely on cell-based data can lead to the costly pursuit of dead-end compounds.
The Precision of the Purified System: Why Biochemical Assays are the Ultimate Arbiters
Biochemical assays, in contrast, offer a controlled, cell-free environment to dissect the direct interaction between a compound and its purified molecular target, such as an enzyme or receptor.[5][6] This reductionist approach provides unparalleled precision in quantifying a compound's potency and mechanism of action (MoA) at the molecular level.[6][7] By isolating the target molecule, biochemical assays eliminate the complexities of the cellular environment, allowing for a direct measurement of binding affinity or enzymatic inhibition.[6]
This is why biochemical assays are the gold standard for validating hits from cell-based screens. They serve as a critical "orthogonal" approach—an independent method that measures the same biological target through a different experimental lens.[8][9] This orthogonal validation is crucial for confirming that the observed cellular phenotype is indeed a consequence of the compound's direct interaction with the intended target.[8]
A Tale of Two Assays: A Kinase Inhibition Case Study
To illustrate the synergistic power of this dual-assay approach, let's consider a common drug discovery scenario: screening for inhibitors of a specific protein kinase involved in a cancer-related signaling pathway.
The Signaling Pathway: A Simplified Kinase Cascade
Our hypothetical pathway involves a Receptor Tyrosine Kinase (RTK) that, upon ligand binding, autophosphorylates and subsequently activates a downstream kinase, "Kinase X," which in turn phosphorylates a transcription factor, leading to the expression of genes involved in cell proliferation.
Simplified kinase signaling pathway.
Our goal is to find a small molecule inhibitor of Kinase X.
Part 1: The Primary Screen - A Cell-Based Reporter Assay
The initial high-throughput screen (HTS) will employ a cell-based reporter assay. This assay is designed to provide a readout of the entire pathway's activity.
Principle: We will use a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a promoter that is activated by our transcription factor of interest. Inhibition of Kinase X will prevent the phosphorylation of the transcription factor, leading to a decrease in reporter gene expression and a corresponding drop in the luminescent signal.
Experimental Workflow: Cell-Based Reporter Assay
Workflow for the cell-based reporter assay.
Experimental Protocol: Cell-Based Kinase X Reporter Assay
-
Cell Seeding: Plate the engineered reporter cell line in 96-well, white, clear-bottom plates at a density of 10,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of test compounds in DMSO and add them to the wells. Include appropriate controls (DMSO vehicle and a known inhibitor).
-
Pre-incubation: Incubate the plates for 1 hour at 37°C to allow for compound uptake.
-
Stimulation: Add the RTK ligand to all wells (except for the negative control) to stimulate the signaling pathway.
-
Incubation: Incubate the plates for 6 hours at 37°C to allow for reporter gene expression.
-
Lysis and Signal Detection: Add a luciferase assay reagent that lyses the cells and provides the substrate for the luciferase enzyme.
-
Data Acquisition: Read the luminescence signal on a plate reader. A decrease in signal relative to the DMSO control indicates potential inhibition of the pathway.
Interpreting the Results: A "hit" from this screen is any compound that causes a significant reduction in the luminescent signal. However, at this stage, we cannot definitively conclude that the compound is acting directly on Kinase X.
Part 2: The Validation - A Biochemical Kinase Assay
To validate our hits and confirm their MoA, we will perform an in vitro biochemical assay using purified, recombinant Kinase X.
Principle: This assay will directly measure the ability of our hit compounds to inhibit the enzymatic activity of Kinase X. We will use a method that detects the phosphorylation of a specific substrate peptide by Kinase X. A common approach is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[10]
Experimental Workflow: Biochemical Kinase Assay
Workflow for the biochemical kinase assay.
Experimental Protocol: In Vitro Kinase X Activity Assay (ATP-Glo™ format)
-
Reagent Preparation: Prepare a reaction buffer containing purified, recombinant Kinase X enzyme.
-
Compound Addition: In a 384-well plate, add the hit compounds at various concentrations.
-
Enzyme Addition: Add the Kinase X enzyme to the wells and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the substrate peptide and ATP.
-
Incubation: Allow the reaction to proceed for 1 hour at room temperature.
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and measures the amount of remaining ATP via a luciferase-luciferin reaction.
-
Data Acquisition: Read the luminescence on a plate reader. A higher luminescence signal indicates less ATP consumption and therefore, greater inhibition of Kinase X.
Synthesizing the Data: The Power of Comparison
By comparing the results from the cell-based and biochemical assays, we can build a strong case for the MoA of our hit compounds.
| Feature | Cell-Based Reporter Assay | Biochemical Kinase Assay |
| System | Whole, living cells | Purified enzyme, substrate, and cofactors |
| Measures | Downstream effect of pathway modulation | Direct enzymatic activity of the target |
| Physiological Relevance | High | Low |
| Potential for Off-Target Hits | High | Low |
| Information Provided | Compound efficacy in a cellular context | Compound potency (IC50) and direct target engagement |
A true positive hit will show dose-dependent inhibition in both the cell-based and biochemical assays. The IC50 values (the concentration of inhibitor required to reduce the biological activity by half) from both assays should be in a similar range, although some differences are expected due to factors like cell permeability and intracellular ATP concentration.
If a compound is active in the cell-based assay but inactive in the biochemical assay, it suggests an off-target effect. Conversely, a compound that is potent in the biochemical assay but weak in the cellular assay may have poor cell permeability or be subject to efflux pumps. This comparative data is invaluable for guiding the next steps in lead optimization.
Conclusion: A Self-Validating System for Confident Decision-Making
The integration of cell-based and biochemical assays creates a self-validating experimental system that significantly enhances the reliability of your findings.[5] This dual approach allows you to harness the physiological relevance of cellular assays while leveraging the precision and mechanistic clarity of biochemical assays. By embracing this indispensable alliance, you can de-risk your drug discovery pipeline, eliminate false positives early, and make more informed decisions, ultimately accelerating the translation of your research from the bench to the clinic.
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BellBrook Labs. (2025-12-25). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]
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The Strategic Role of N-Benzyl-2-chloro-9H-purin-6-amine in Modern Kinase Inhibitor Scaffolding: A Comparative Guide for SAR Studies
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the selection of an appropriate reference compound is a critical first step in any Structure-Activity Relationship (SAR) study. This guide provides an in-depth technical comparison of N-Benzyl-2-chloro-9H-purin-6-amine as a foundational scaffold, evaluating its performance against key alternatives and offering detailed experimental data to support strategic decisions in drug design.
Introduction: The Purine Scaffold as a Privileged Structure in Kinase Inhibition
The purine core is a well-established "privileged scaffold" in medicinal chemistry, owing to its structural resemblance to the adenosine moiety of ATP. This mimicry allows purine derivatives to competitively bind to the ATP-binding pocket of a wide array of protein kinases, which are crucial regulators of cellular processes and prominent targets in oncology and other therapeutic areas. This compound serves as a vital synthetic intermediate and a fundamental building block for a class of potent kinase inhibitors, most notably the cyclin-dependent kinase (CDK) inhibitors Olomoucine and Roscovitine.[1][2][3] Its 2, 6, and 9 positions offer versatile points for chemical modification, allowing for the systematic exploration of the chemical space around the kinase active site to enhance potency and selectivity.
This compound: A Verifiable Synthetic Intermediate
This compound is a key precursor in the synthesis of more complex purine-based inhibitors. Its synthesis is typically achieved through the nucleophilic substitution of a chlorine atom on a purine ring with benzylamine.[3] This straightforward synthetic accessibility makes it an excellent starting point for the generation of diverse chemical libraries for SAR studies.
Comparative Analysis: SAR of this compound and Derivatives
The true value of this compound as a reference compound is realized when examining the SAR of its derivatives. The substitutions at the C2, N6, and N9 positions of the purine ring dramatically influence the inhibitory activity and selectivity against various kinases.
The Critical Role of the C2-Substituent
The 2-chloro group in the parent compound is a versatile handle for introducing a variety of substituents. Replacing the chlorine with different amine-containing side chains has been a fruitful strategy in the development of potent CDK inhibitors. For instance, the introduction of a (2-hydroxyethyl)amino group at the C2 position, leading to the formation of Olomoucine, significantly enhances the inhibitory activity against CDKs.[4]
Modulation of Activity through N6- and N9-Substitutions
The N6-benzyl group plays a crucial role in the interaction with the kinase active site. Modifications to the benzyl ring can fine-tune the compound's potency and selectivity. Furthermore, the substituent at the N9 position can be varied to explore different regions of the ATP-binding pocket.
The following table summarizes the inhibitory activities of this compound and its key derivatives against CDK2, a critical regulator of the cell cycle.
| Compound | C2-Substituent | N6-Substituent | N9-Substituent | CDK2 IC50 (µM) | Reference(s) |
| This compound | -Cl | -Benzyl | -H | >100 | [5][6] |
| Olomoucine | -(CH2)2OH | -Benzyl | -CH3 | 7 | [4] |
| Roscovitine (Seliciclib) | -(R)-CH(CH2OH)(C2H5) | -Benzyl | -isopropyl | 0.2 | [2] |
| meta-fluoro-N-Benzyl-2-chloro-9H-purin-6-amine | -Cl | m-F-Benzyl | -H | > BAP | [5][6] |
| para-fluoro-N-Benzyl-2-chloro-9H-purin-6-amine | -Cl | p-F-Benzyl | -H | < BAP | [5][6] |
Note: The IC50 value for this compound is inferred from the significantly lower activity of 6-benzylaminopurine (BAP) compared to its active derivatives in CDK2 inhibition studies. The parent compound, lacking the crucial C2 modifications of active inhibitors, is expected to have very weak activity. The relative activities of the fluoro-derivatives are compared to 6-benzylaminopurine (BAP).
This data clearly demonstrates that while this compound itself is not a potent inhibitor, it serves as an excellent negative control and a foundational scaffold for the development of highly active compounds. The dramatic increase in potency observed with the introduction of specific substituents at the C2 and N9 positions underscores the importance of these modifications in achieving effective kinase inhibition.
Experimental Protocols: A Guide to In Vitro Kinase Assays
To ensure the generation of reliable and reproducible data in SAR studies, the use of standardized experimental protocols is paramount. Below is a detailed methodology for an in vitro CDK2 kinase assay, a common application for this class of compounds.
In Vitro CDK2/Cyclin A Kinase Assay Protocol
This protocol is designed to measure the inhibitory activity of test compounds against the CDK2/Cyclin A complex.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 protein (as substrate)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader capable of measuring luminescence or radioactivity
Workflow Diagram:
Figure 1: Workflow for an in vitro CDK2 kinase assay.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 96-well plate. Include wells for a positive control (e.g., Roscovitine) and a negative control (DMSO vehicle).
-
Enzyme Addition: Add 24 µL of a solution containing the CDK2/Cyclin A enzyme in kinase assay buffer to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of a solution containing Histone H1 substrate and ATP in kinase assay buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for CDK2.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that measures ATP consumption via luminescence).
-
Data Acquisition: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Logical Relationships in SAR-driven Drug Discovery
The process of optimizing a lead compound from a reference scaffold like this compound follows a logical, iterative cycle.
Figure 2: Iterative cycle of SAR-based drug discovery.
This iterative process, beginning with a well-chosen reference scaffold, allows for the systematic exploration of chemical space and the rational design of more potent and selective drug candidates.
Conclusion: A Strategic Starting Point for Kinase Inhibitor Discovery
This compound represents more than just a chemical intermediate; it is a strategic tool for any research program focused on the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the well-documented SAR of its derivatives, provides a clear and logical path for lead optimization. By understanding the comparative data and employing robust experimental protocols, researchers can leverage this foundational scaffold to accelerate the development of next-generation therapeutics.
References
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- Doležal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884.
- Havlíček, L., Hanuš, J., Veselý, J., Leclerc, S., Meijer, L., Shaw, G., & Strnad, M. (1997). Cytokinin-derived cyclin-dependent kinase inhibitors: synthesis and cdc2 inhibitory activity of olomoucine and related compounds. Journal of medicinal chemistry, 40(4), 408-412.
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LookChem. (n.d.). This compound. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Benzyl-2-chloro-9H-purin-6-amine
As researchers and drug development professionals, our work with novel chemical entities like N-Benzyl-2-chloro-9H-purin-6-amine is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improperly managed chemical waste not only poses a significant risk to personnel and the environment but can also compromise institutional compliance and research integrity.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step logically contributes to a safe and compliant outcome.
Section 1: Hazard Identification and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile for this compound is not extensively documented in public literature, its structure as a chlorinated purine derivative necessitates a cautious approach. We must infer its potential hazards based on related compounds and its chemical class.
This compound is a halogenated organic compound.[1][2] Such compounds are of particular environmental concern because incomplete combustion can lead to the formation of highly toxic and persistent byproducts, such as dioxins and furans.[1] Safety data for analogous compounds suggest potential risks if mishandled.[3]
Table 1: Potential Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Potential Risk | Required PPE | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Standard lab coat, nitrile gloves. | Prevents accidental ingestion via hand-to-mouth contact. |
| Skin Irritation/Corrosion | May cause skin irritation.[3] | Nitrile gloves, lab coat. | Provides a barrier to prevent direct skin contact. |
| Eye Irritation | May cause serious eye irritation.[3] | ANSI-rated safety glasses or goggles. | Protects eyes from contact with solid particulates or dust. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust.[3] | Use in a chemical fume hood. | Prevents inhalation of fine particles. |
| Environmental Hazard | Halogenated organic compounds can be persistent and toxic to aquatic life.[2][4] | N/A (Procedural Control) | Proper disposal prevents release into the environment. |
Section 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. This compound must be managed as hazardous chemical waste from the moment it is deemed unusable.[5]
Waste Classification:
-
Physical State: Solid
-
Chemical Class: Halogenated Organic Waste
The most critical step in this phase is segregation . Mixing halogenated waste with non-halogenated waste streams complicates and increases the cost of disposal.[6] Furthermore, inadvertent mixing with incompatible chemicals can lead to dangerous reactions.
Table 2: Chemical Incompatibility Chart
| Chemical Class | Incompatible With | Rationale for Segregation |
| This compound | Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Risk of vigorous or explosive reaction.[7][8] |
| Strong Acids | Purine bases can react with strong acids.[9] | |
| Strong Bases | May promote degradation or side reactions. | |
| Reactive Metals (e.g., Sodium, Potassium) | Risk of violent reaction.[7][10] |
This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) for specific incompatibilities.
Section 3: On-Site Management and Collection Protocol
All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12][13] The following protocol ensures compliance with federal and local regulations.
Step-by-Step Waste Accumulation Procedure:
-
Select a Compatible Container:
-
Action: Whenever possible, use the original manufacturer's container for the solid waste.[14] If not available, use a clean, dry, wide-mouthed polyethylene or glass container with a secure, leak-proof screw-on cap.[15][16]
-
Rationale: Using the original container prevents misidentification and ensures chemical compatibility. A secure cap is mandatory to prevent spills and exposure.[13][15]
-
-
Properly Label the Waste Container:
-
Action: Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[17] Fill it out completely with:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound" (no abbreviations or formulas)[17]
-
The date accumulation begins.
-
Associated hazards (e.g., "Irritant," "Toxic").
-
-
Rationale: Accurate labeling is a legal requirement and is critical for emergency responders and waste disposal technicians to handle the material safely.
-
-
Accumulate Waste Safely:
-
Store in a Designated Satellite Accumulation Area (SAA):
-
Action: Store the sealed container within a designated SAA, which must be at or near the point of generation.[13] Place the container in a secondary containment bin or tray capable of holding 110% of the volume of the primary container.[15]
-
Rationale: The SAA ensures waste is managed in a controlled area. Secondary containment prevents a spill from spreading if the primary container fails.
-
-
Request a Waste Pickup:
-
Action: Monitor the accumulation date and quantity. Request a waste collection from your EHS department well before you reach the regulatory limits (typically 55 gallons total hazardous waste or 1 quart of acutely hazardous waste, and often within one year of the start date).[13][15][18]
-
Rationale: Adhering to accumulation limits is a key component of regulatory compliance. Prompt disposal minimizes the risks associated with long-term storage in the laboratory.
-
Section 4: Disposal of Contaminated Materials
Any item that comes into contact with this compound is also considered hazardous waste.
-
Contaminated Solid Waste (Gloves, Weigh Boats, Wipes):
-
Empty Chemical Containers:
-
Protocol: A container that held this compound is not considered empty until it has been triple-rinsed.[5][12]
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect all three rinsates in a separate, properly labeled halogenated liquid waste container. This rinsate is hazardous waste.
-
After triple-rinsing and air-drying in a fume hood, deface or remove the original label.[12] The container may then be disposed of as regular laboratory glass or plastic waste.
-
-
Rationale: The triple-rinse procedure ensures that residual chemical, which is still considered hazardous, is captured and managed correctly.
-
Section 5: Recommended Final Disposal Method
Due to its classification as a halogenated organic compound, the only acceptable final disposal method for this compound is high-temperature incineration .
-
Mechanism: This process involves combustion at extremely high temperatures (typically >980°C, and at least 1100°C for waste with >1% halogen content) to ensure the complete destruction of the organic molecule.[19][20] This thermal oxidation breaks the carbon-chlorine bonds and prevents the formation of toxic chlorinated byproducts like PCDDs (dioxins).[1][21] The resulting acid gases (like HCl) are then neutralized in a scrubber system before being released.[20]
-
Prohibited Methods:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for managing this compound and related waste streams in the laboratory.
Caption: Disposal decision workflow for this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. (n.d.). UC San Diego. Retrieved from [Link]
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Hazardous Waste Disposal Procedures. (n.d.). University of Chicago. Retrieved from [Link]
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Incineration. (n.d.). Zero Waste Europe. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
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Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University. Retrieved from [Link]
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Laboratory Waste Management. (n.d.). University of North Carolina at Greensboro. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania. Retrieved from [Link]
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BSU Laboratory Waste Management Plan. (n.d.). Ball State University. Retrieved from [Link]
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Laboratory Waste Management Plan. (n.d.). Western Carolina University. Retrieved from [Link]
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This compound. (n.d.). Chemsrc. Retrieved from [Link]
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Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco. Retrieved from [Link]
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Kodavanti, P. R., & Loganathan, B. G. (2022). Perspective on halogenated organic compounds. Toxicology and industrial health, 38(11), 721–726. Retrieved from [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1986). U.S. Environmental Protection Agency. Retrieved from [Link]
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The problem with halogenated compounds emissions and its solution. (2021, May 7). Tecam Group. Retrieved from [Link]
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Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved from [Link]
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Incompatibilities. (n.d.). CUTM Courseware. Retrieved from [Link]
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Management of Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019, February 22). Federal Register. Retrieved from [Link]
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Benzyl chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. Retrieved from [Link]
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Chemical Incompatibility Chart. (n.d.). Princeton University EHS. Retrieved from [Link]
- Synthesis of purine derivatives. (n.d.). Google Patents.
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Pharmaceutical Waste Guidance. (n.d.). Florida Department of Environmental Protection. Retrieved from [Link]
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Incompatible Chemicals. (n.d.). Utah State University EHS. Retrieved from [Link]
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EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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New EPA Rule Bans All Sewering of Hazardous Waste Drugs. (2019, August 19). HCPro. Retrieved from [Link]
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Purine metabolism. (n.d.). Wikipedia. Retrieved from [Link]
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Yan, T., et al. (2023). Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer. European Journal of Medicinal Chemistry, 261, 115797. Retrieved from [Link]
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Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. Retrieved from [Link]
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Benzyl Chloride CAS N°: 100-44-7. (n.d.). OECD SIDS. Retrieved from [Link]
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Newton, D. W. (2009). Drug Incompatibility Chemistry. American Journal of Health-System Pharmacy, 66(4), 348-357. Retrieved from [Link]
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Navigating the Unseen Threat: A Comprehensive Guide to Personal Protective Equipment for Handling N-Benzyl-2-chloro-9H-purin-6-amine
For the dedicated researchers, scientists, and drug development professionals pushing the boundaries of innovation, ensuring personal safety is paramount. This guide provides an in-depth, experience-driven framework for the safe handling of N-Benzyl-2-chloro-9H-purin-6-amine, a potent purine derivative. As a compound with potential cytotoxic and irritant properties, a comprehensive understanding and meticulous implementation of personal protective equipment (PPE) protocols are not just recommended—they are essential. This document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure, empowering you to work with confidence and security.
Understanding the Hazard: A Data-Driven Risk Assessment
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
Furthermore, the broader class of purine analogs can exhibit significant biological activity, including myelosuppression and neurotoxicity. The chlorinated nature of this compound also necessitates careful consideration of its reactivity and disposal. Therefore, we must operate under the assumption that this compound is a hazardous substance requiring stringent control measures.
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is your primary defense against exposure. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound. The causality behind each selection is critical for informed and effective protection.
| Laboratory Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical safety goggles and a face shield | Double-gloving with nitrile gloves | Disposable, back-closing, cuffed lab coat | N95 or higher-rated respirator |
| Solution Preparation | Chemical safety goggles | Double-gloving with nitrile gloves | Disposable, back-closing, cuffed lab coat | Not typically required if performed in a certified chemical fume hood |
| In-Vitro/In-Vivo Dosing | Chemical safety goggles | Double-gloving with nitrile gloves | Disposable, back-closing, cuffed lab coat | Dependent on the specifics of the procedure and potential for aerosolization |
| Waste Disposal | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Disposable, back-closing, cuffed lab coat | Not typically required for sealed waste containers |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Disposable, back-closing, cuffed lab coat | N95 or higher-rated respirator |
The Rationale Behind the Recommendations:
-
Eye and Face Protection: The risk of splashes or airborne particles necessitates the use of chemical safety goggles at all times. A face shield provides an additional layer of protection, particularly during the handling of the dry powder, where the risk of aerosolization is highest.
-
Hand Protection: Double-gloving with nitrile gloves provides a crucial barrier against skin contact. The outer glove can be removed immediately in case of contamination, preserving the integrity of the inner glove and minimizing the risk of exposure. Regular inspection of gloves for any signs of degradation is imperative.
-
Body Protection: A disposable, solid-front, back-closing lab coat with cuffed sleeves is essential to prevent contamination of personal clothing. The back-closing design minimizes the potential for frontal contamination.
-
Respiratory Protection: Due to the potential for respiratory irritation and the unknown inhalation toxicity of the fine powder, an N95 or higher-rated respirator is mandatory when handling the solid compound outside of a certified containment device.
Operational Blueprint: From Receipt to Disposal
A meticulous and well-rehearsed workflow is critical to minimizing exposure risk. The following step-by-step guide provides a framework for the safe handling of this compound.
Preparation and Engineering Controls:
-
Designated Work Area: All work with this compound should be conducted in a designated area with restricted access.
-
Chemical Fume Hood: All manipulations of the dry powder and preparation of solutions must be performed within a certified chemical fume hood to control airborne contaminants.
-
Spill Kit: A readily accessible spill kit containing absorbent materials, appropriate PPE, and waste disposal bags must be available in the immediate work area.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is as important as the equipment itself to prevent cross-contamination.
Caption: Sequential process for donning Personal Protective Equipment.
Handling Procedures:
-
Weighing: Use a balance within the chemical fume hood. Handle the compound with care to minimize dust generation.
-
Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
Doffing PPE: The Art of Safe Removal
Removing PPE correctly is crucial to prevent the transfer of contaminants.
Caption: Sequential process for doffing Personal Protective Equipment.
Contingency Planning: Spill and Exposure Protocols
Minor Spill (<100 mg):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
Major Spill (>100 mg):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Restrict access to the area until it has been decontaminated by trained personnel.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
End of Lifecycle: Waste Disposal
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All solid waste, including contaminated PPE, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: As a halogenated organic compound, liquid waste containing this compound should be collected in a designated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Disposal Compliance: All waste must be disposed of in accordance with your institution's hazardous waste management program and local, state, and federal regulations.
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling this compound. Remember, a culture of safety is built on a foundation of knowledge, preparation, and unwavering diligence.
References
- Safety Data Sheet for N-Benzyl-9H-purin-6-amine hydrochloride. Angene Chemical.
-
Chemsrc. this compound | CAS#:39639-47-9. [Link]
-
PubChem. 9-benzyl-6-chloro-9H-purine. [Link]
- Taylor & Francis Group.
- Braun Research Group.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
-
Outsourced Pharma. Best Practices For Handling Potent APIs. [Link]
-
DVM360. Handling accidental spills of cytotoxic drugs. [Link]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
